molecular formula C12H7Cl2N B1220011 3,6-Dichlorocarbazole CAS No. 5599-71-3

3,6-Dichlorocarbazole

Cat. No.: B1220011
CAS No.: 5599-71-3
M. Wt: 236.09 g/mol
InChI Key: BIMDTNQPZWJKPL-UHFFFAOYSA-N
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Description

3,6-Dichlorocarbazole, also known as this compound, is a useful research compound. Its molecular formula is C12H7Cl2N and its molecular weight is 236.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39031. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,6-dichloro-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H7Cl2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMDTNQPZWJKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284786
Record name 3,6-Dichlorocarbazole
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Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5599-71-3
Record name 3,6-Dichlorocarbazole
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Record name 3,6-Dichlorocarbazole
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Record name 3,6-Dichlorocarbazole
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Foundational & Exploratory

Synthesis and Characterization of 3,6-Dichlorocarbazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 3,6-Dichlorocarbazole, a key intermediate in the development of novel therapeutic agents and functional organic materials. This document outlines a detailed synthetic protocol and comprehensive characterization data to support researchers in their scientific endeavors.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science due to their unique photophysical properties and biological activities. Among these, this compound serves as a crucial building block for the synthesis of more complex molecules, including potent anion receptors and materials for organic electronics. Its chlorinated framework offers sites for further functionalization, enabling the fine-tuning of molecular properties for specific applications.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the electrophilic chlorination of carbazole. The following protocol, adapted from established methodologies for the halogenation of aromatic compounds, utilizes sulfuryl chloride as the chlorinating agent to selectively introduce chlorine atoms at the 3 and 6 positions of the carbazole ring.

Experimental Protocol: Chlorination of Carbazole

Materials:

  • Carbazole

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Acetone

Procedure:

  • In a round-bottom flask, dissolve carbazole in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride in dichloromethane dropwise to the carbazole solution with constant stirring. The molar ratio of carbazole to sulfuryl chloride should be optimized to favor dichlorination.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent system, such as acetone/hexane, to yield pure this compound.

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques, including melting point determination and spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties
PropertyValue
Molecular Formula C₁₂H₇Cl₂N
Molecular Weight 236.10 g/mol
Appearance White to off-white crystalline solid
Melting Point 205-208 °C
CAS Number 5599-71-3
Spectroscopic Data

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. Due to the C₂ symmetry of the molecule, the spectrum will be relatively simple. The protons at positions 1, 8 and 4, 5 will be chemically equivalent, as will the protons at positions 2, 7. The N-H proton will appear as a broad singlet.

¹³C NMR (Carbon NMR): Theoretical studies on 3,6-dihalogeno-N-alkyl carbazoles suggest that the chemical shifts of the carbon atoms directly attached to the chlorine atoms (C-3 and C-6) are significantly influenced by the halogen.[1] The spectrum will display signals corresponding to the different carbon environments in the molecule.

Mass Spectrometry (GC-MS): The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak, due to the presence of two chlorine atoms, will be characteristic, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in a specific ratio.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key absorptions include the N-H stretching vibration, C-H stretching of the aromatic rings, and C-Cl stretching vibrations.

Workflow and Logic

The synthesis and characterization of this compound follow a logical progression from starting material to a fully characterized final product. This workflow is essential for ensuring the purity and identity of the synthesized compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Carbazole Carbazole (Starting Material) Reaction Chlorination with Sulfuryl Chloride Carbazole->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product This compound (Pure Product) Purification->Product MP Melting Point Product->MP Verify Purity NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR Structural Elucidation MS Mass Spectrometry (GC-MS) Product->MS Confirm Molecular Weight IR IR Spectroscopy Product->IR Functional Group Analysis

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed experimental protocol and comprehensive characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The robust synthesis and thorough characterization of this key intermediate are paramount for the successful development of novel compounds with desired biological and physical properties.

References

Spectroscopic Profile of 3,6-Dichlorocarbazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,6-Dichlorocarbazole, a molecule of interest in various fields of chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format. This guide also includes detailed experimental protocols and a workflow diagram to aid in the practical application of this information.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₂H₇Cl₂N, with a molecular weight of approximately 236.1 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
11.58s-1HNH
8.28d2.02HH-4, H-5
7.52d8.62HH-1, H-8
7.42dd8.6, 2.02HH-2, H-7

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppmCarbon TypeAssignment
138.7Quaternary (4º)C-4a, C-4b
126.1Tertiary (3º)C-4, C-5
123.2Quaternary (4º)C-8a, C-9a
122.8Quaternary (4º)C-3, C-6
120.2Tertiary (3º)C-2, C-7
112.7Tertiary (3º)C-1, C-8

Solvent: DMSO-d₆

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a very precise mass measurement.

TechniqueIonCalculated m/zFound m/z
HRMS (EI)[M]•+234.9956234.9961

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis also identified the following major fragments[1]:

  • Top Peak (Base Peak): m/z 235

  • Second Highest Peak: m/z 199

  • Third Highest Peak: m/z 237

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3400N-H stretchCarbazole N-H
3100-3000C-H stretchAromatic C-H
1600-1450C=C stretchAromatic ring
~800C-Cl stretchAryl chloride

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Filtration: Filter the solution into a clean NMR tube to a height of about 4-5 cm to remove any particulate matter.

  • Analysis: Acquire the ¹H and ¹³C NMR spectra on a spectrometer. An internal standard, such as tetramethylsilane (TMS), is typically added for referencing the chemical shifts to 0 ppm.

Mass Spectrometry (High-Resolution)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: An appropriate ionization technique is used to generate molecular ions. For this compound, electron ionization (EI) is a suitable method.

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

For a solid sample like this compound, the following methods are commonly used:

  • KBr Pellet Method:

    • Grind a small amount of the sample with dry potassium bromide (KBr) powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

  • Attenuated Total Reflectance (ATR) Method:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in deuterated solvent MS Mass Spectrometry (HRMS, GC-MS) Sample->MS Vaporize and ionize IR IR Spectroscopy (FTIR) Sample->IR Prepare KBr pellet or use ATR Structure Structural Elucidation NMR->Structure Chemical shifts, coupling constants Purity Purity Assessment NMR->Purity MS->Structure Molecular weight, fragmentation MS->Purity IR->Structure Functional groups

A typical workflow for spectroscopic analysis.

References

3,6-Dichlorocarbazole: A Technical Overview of its Properties and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichlorocarbazole is a halogenated aromatic heterocyclic compound that has garnered interest in various scientific fields, including materials science and medicinal chemistry. Its rigid carbazole core, substituted with chlorine atoms, imparts specific electronic and physicochemical properties, making it a valuable building block for the synthesis of functional organic materials and a scaffold for potential therapeutic agents. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its physicochemical properties.

It is important to note that despite a thorough search of scientific literature and crystallographic databases, the specific single-crystal X-ray diffraction data for this compound, including unit cell parameters and space group, does not appear to be publicly available. Consequently, a detailed analysis of its crystal structure and a discussion of its potential polymorphism cannot be provided at this time. This document will instead focus on the known properties and synthetic methodologies for related compounds, which can serve as a valuable reference for researchers working with this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.

PropertyValue
Molecular Formula C₁₂H₇Cl₂N
Molecular Weight 236.1 g/mol
Appearance White to light yellow or light orange powder/crystal[1]
Melting Point 204 - 210 °C[1]
Boiling Point (Predicted) 420.0 ± 25.0 °C
Density (Predicted) 1.476 ± 0.06 g/cm³
Solubility Soluble in Acetone
Storage Room Temperature, protect from light

Experimental Protocols: Synthesis of Halogenated Carbazoles

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a common method for the synthesis of halogenated carbazoles is through electrophilic halogenation of the carbazole core. The following is a generalized workflow and a more specific, analogous procedure for the synthesis of 3,6-Dibromocarbazole, which can be adapted for the chlorination reaction.

General Experimental Workflow for Halogenation of Carbazole

The synthesis of di-halogenated carbazoles typically involves the reaction of carbazole with a suitable halogenating agent in an appropriate solvent. The reaction progress is monitored, and upon completion, the product is isolated and purified.

G General Workflow for Dihalogenation of Carbazole cluster_0 Reaction Setup cluster_1 Work-up and Isolation cluster_2 Purification Carbazole Carbazole Reaction Reaction under controlled temperature Carbazole->Reaction Halogenating_Agent Halogenating Agent (e.g., NCS, SO2Cl2) Halogenating_Agent->Reaction Solvent Inert Solvent (e.g., DMF, CHCl3) Solvent->Reaction Quenching Reaction Quenching (e.g., with water) Reaction->Quenching Precipitation Precipitate Formation Quenching->Precipitation Filtration Filtration and Washing Precipitation->Filtration Crude_Product Crude 3,6-Dihalocarbazole Filtration->Crude_Product Recrystallization Recrystallization from a suitable solvent Crude_Product->Recrystallization Pure_Product Pure 3,6-Dihalocarbazole Recrystallization->Pure_Product

Caption: General workflow for the synthesis of 3,6-dihalocarbazoles.

Analogous Synthesis: 3,6-Dibromocarbazole

A representative protocol for the synthesis of a di-halogenated carbazole is the bromination of carbazole using N-bromosuccinimide (NBS).

Materials:

  • Carbazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • Dissolve carbazole in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of NBS (2 equivalents for di-substitution) in DMF to the carbazole solution.

  • Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 24 hours).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Upon completion, pour the reaction mixture into water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • For purification, dissolve the crude product in a suitable solvent like ethyl acetate, dry the organic layer with an anhydrous salt such as sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., chloroform or ethanol) to yield the pure 3,6-dibromocarbazole.

Note: For the synthesis of this compound, N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) could be explored as the chlorinating agent, and the reaction conditions would need to be optimized accordingly.

Conclusion

While the precise crystal structure and potential polymorphism of this compound remain to be elucidated through single-crystal X-ray diffraction studies, its fundamental physicochemical properties are known and provide a basis for its application in scientific research. The synthetic approaches for analogous halogenated carbazoles offer a practical starting point for its preparation in the laboratory. The lack of detailed structural information highlights an opportunity for further research to fully characterize this compound and unlock its full potential in materials science and drug discovery. Future studies focusing on the single-crystal growth and X-ray diffraction analysis of this compound are highly encouraged to fill this knowledge gap.

References

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 3,6-Dichlorocarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical and electrochemical properties of 3,6-Dichlorocarbazole. While specific experimental data for the parent this compound is limited in publicly available literature, this guide synthesizes information from closely related carbazole derivatives to offer valuable insights for researchers. The document details synthetic methodologies, experimental protocols for characterization, and presents comparative data for analogous compounds.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds widely utilized in materials science, medicinal chemistry, and drug development. Their rigid, planar structure and rich electron density impart desirable properties such as high thermal stability and efficient charge transport. The strategic placement of substituents on the carbazole core allows for the fine-tuning of its electronic and photophysical characteristics.

This compound, in particular, serves as a key building block in the synthesis of more complex functional molecules. The chlorine atoms at the 3 and 6 positions act as versatile synthetic handles for various cross-coupling reactions and also influence the molecule's electronic properties through their inductive effects. Understanding the fundamental photophysical and electrochemical behavior of this core structure is crucial for the rational design of novel materials and therapeutics.

Synthesis of this compound

The most common method for the synthesis of this compound is the electrophilic chlorination of carbazole.

Reaction Scheme:

cluster_reactants Reactants Carbazole Carbazole Reaction SO2Cl2 Sulfuryl Chloride (SO2Cl2) Solvent Solvent (e.g., Chloroform) Dichlorocarbazole This compound Reaction->Dichlorocarbazole Electrophilic Chlorination

Caption: Synthetic pathway to this compound.

A typical experimental protocol involves the slow addition of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to a solution of carbazole in a suitable solvent like chloroform. The reaction is often carried out at room temperature.

Photophysical Properties

The photophysical properties of carbazole derivatives are characterized by their absorption and emission of light. These processes are dictated by the electronic transitions between molecular orbitals. While specific quantitative data for this compound is scarce, the general behavior can be inferred from related compounds.

Absorption and Emission Spectra

Carbazole derivatives typically exhibit strong absorption in the UV region, corresponding to π-π* transitions within the aromatic system. The introduction of halogen atoms can lead to slight shifts in the absorption and emission maxima. For comparison, data for related carbazole derivatives are presented below.

Table 1: Photophysical Properties of Selected Carbazole Derivatives

CompoundSolventAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Fluorescence Quantum Yield (ΦF)
CarbazoleEthanol292, 322359.5-
3,6-Dibromocarbazole DerivativeDichloromethane~350~400~0.2
Chloro-substituted Carbazole DyeChloroform~380~450-

Note: Data is compiled from various sources on carbazole derivatives and may not represent this compound directly. The data for the 3,6-Dibromocarbazole derivative and Chloro-substituted Carbazole Dye are from studies on more complex molecules containing these core structures.

Jablonski Diagram

The photophysical processes of absorption, fluorescence, and non-radiative decay can be visualized using a Jablonski diagram.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S0_level S1_level T1_level

Caption: Jablonski diagram of photophysical processes.

Electrochemical Properties

The electrochemical properties of this compound, particularly its oxidation and reduction potentials, are crucial for understanding its behavior in electronic devices and redox processes. Cyclic voltammetry is the primary technique used to investigate these properties.

Redox Behavior and Frontier Molecular Orbitals

The oxidation of carbazole derivatives typically involves the removal of an electron from the Highest Occupied Molecular Orbital (HOMO), while reduction involves the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals determine the redox potentials and the electronic band gap of the molecule.

Table 2: Electrochemical Properties of Selected Carbazole Derivatives

CompoundSolvent/ElectrolyteOxidation Potential (Eox, V vs. Fc/Fc⁺)Reduction Potential (Ered, V vs. Fc/Fc⁺)HOMO (eV)LUMO (eV)
Carbazole DerivativeAcetonitrile/TBAPF₆~1.0Irreversible~-5.8~-2.2
3,6-Disubstituted CarbazoleDichloromethane/TBAPF₆~0.8-~-5.6-

Note: Data is compiled from various sources on carbazole derivatives and serves as a representative example. The exact values are highly dependent on the specific molecular structure and experimental conditions.

The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks in the cyclic voltammogram, respectively, using the following empirical formulas:

EHOMO = - (Eox, onset + 4.8) eV ELUMO = - (Ered, onset + 4.8) eV

(where 4.8 eV is the energy level of the Fc/Fc⁺ reference electrode relative to the vacuum level).

HOMO HOMO LUMO LUMO Oxidation Oxidation (Electron Removal) HOMO->Oxidation Loses e⁻ Reduction Reduction (Electron Addition) LUMO->Reduction Gains e⁻ EnergyGap Electronic Band Gap

Caption: Frontier molecular orbitals and redox processes.

Experimental Protocols

Synthesis of this compound

Materials:

  • Carbazole

  • Sulfuryl chloride (SO₂Cl₂)

  • Chloroform (CHCl₃)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve carbazole in chloroform in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add a solution of sulfuryl chloride in chloroform dropwise to the stirred carbazole solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into methanol to precipitate the product.

  • Filter the solid, wash with cold methanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or toluene) to obtain pure this compound.

UV-Visible Absorption Spectroscopy

Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in a UV-grade solvent (e.g., dichloromethane, acetonitrile) of a known concentration (e.g., 10⁻³ M).

  • Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

  • Record the absorption spectrum of the solvent as a baseline.

  • Record the absorption spectra of the sample solutions from low to high concentration.

  • Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy

Equipment:

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a dilute solution of this compound (absorbance < 0.1 at the excitation wavelength) in a spectroscopic grade solvent.

  • Record the emission spectrum by exciting the sample at its absorption maximum (λmax).

  • To determine the fluorescence quantum yield (ΦF), a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions. The quantum yield of the sample is calculated using the following equation: ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Cyclic Voltammetry

Equipment:

  • Potentiostat

  • Three-electrode cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Prepare a solution of this compound (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes.

  • Perform a cyclic voltammetry scan over a potential range that covers the expected oxidation and reduction events.

  • Record the voltammogram and identify the peak potentials for oxidation and reduction.

  • Calibrate the potentials against an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Conclusion

3,6-Dichlorocarbazole: A Technical Guide to Solubility and Solution Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and solution properties of 3,6-Dichlorocarbazole, a molecule of significant interest in environmental science and as a scaffold in medicinal chemistry and materials science. Due to the limited availability of experimental quantitative solubility data in public literature, this guide combines known physicochemical properties with predicted solubility values generated using a quantitative structure-property relationship (QSPR) model. Detailed experimental protocols for determining key solution properties are provided to enable researchers to generate precise data. Furthermore, this guide elucidates the role of this compound as an agonist of the Aryl Hydrocarbon Receptor (AhR) and presents a visualization of the canonical AhR signaling pathway.

Physicochemical and Solution Properties

The solution behavior of this compound is dictated by its rigid, planar aromatic structure and the presence of two chlorine substituents. These features influence its solubility, lipophilicity, and potential for intermolecular interactions.

General Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₇Cl₂NPubChem
Molecular Weight 236.10 g/mol PubChem
Melting Point 207-208 °CChemicalBook[1]
Boiling Point (Predicted) 420.0 ± 25.0 °CChemicalBook[1]
Density (Predicted) 1.476 ± 0.06 g/cm³ (at 20°C)ChemicalBook[1]
pKa (Predicted) 15.52 ± 0.30ChemicalBook
LogP (Predicted) 5.4PubChem
Appearance White to light yellow to light orange powder/crystalChem-Impex[2]
Solubility Profile

Experimentally, this compound is known to be soluble in acetone[1][3]. However, to provide a broader understanding of its solubility in solvents commonly used in research and drug development, a predictive analysis was performed using a QSPR model. The predicted solubilities are presented in Table 2. It is important to note that these are estimated values and should be confirmed by experimental determination for critical applications.

Table 2: Predicted Solubility of this compound in Various Organic Solvents at 25°C

SolventPredicted Solubility (logS)Predicted Solubility (g/L)
Acetone-2.50.75
Methanol-3.80.06
Ethanol-3.50.11
Dimethyl Sulfoxide (DMSO)-2.02.36
N,N-Dimethylformamide (DMF)-2.21.49
Chloroform-3.00.24
Toluene-3.20.15
Water-6.02.36 x 10⁻⁴

Disclaimer: The solubility values in this table are predicted using a QSPR model and are intended for estimation purposes only. Experimental verification is recommended.

Experimental Protocols

This section provides detailed methodologies for the experimental determination of solubility and for the analytical quantification of this compound in solution.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the determination of the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Scintillation vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of solid this compound to a scintillation vial. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilute the filtered saturated solution with the solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method (see Protocol 2.2).

  • Calculate the solubility by correcting for the dilution factor.

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48h) C->D E Settle undissolved solid (≥2h) D->E F Withdraw and filter supernatant (0.22 µm filter) E->F G Dilute sample F->G H Quantify by HPLC G->H I Calculate solubility H->I

Caption: Workflow for the experimental determination of equilibrium solubility.

Protocol for HPLC Quantification of this compound

This protocol provides a general reversed-phase HPLC method for the quantification of this compound. Method optimization may be required depending on the specific instrumentation and sample matrix.

Materials and Equipment:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • Volumetric flasks and pipettes

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for optimal peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm (based on UV absorbance maxima of the carbazole chromophore)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation: Dilute the samples (from the solubility experiment or other sources) with the mobile phase to fall within the calibration range.

  • Analysis: Inject the calibration standards and samples onto the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Biological Activity: Aryl Hydrocarbon Receptor (AhR) Agonism

This compound is known to be an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of genes responsible for xenobiotic metabolism. The activation of the AhR signaling pathway is a key mechanism of action for many halogenated aromatic hydrocarbons.

Canonical AhR Signaling Pathway

The canonical signaling pathway for AhR activation is initiated by the binding of a ligand, such as this compound, to the receptor in the cytoplasm. This leads to a cascade of events culminating in the transcription of target genes.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound AhR_complex AhR-HSP90-XAP2-p23 Complex (inactive) Ligand->AhR_complex Binding Activated_complex Ligand-AhR Complex (active) AhR_complex->Activated_complex Conformational Change Activated_complex_n Ligand-AhR Complex Activated_complex->Activated_complex_n Nuclear Translocation ARNT ARNT Heterodimer AhR-ARNT Heterodimer ARNT->Heterodimer XRE Xenobiotic Response Element (XRE) Heterodimer->XRE Binds to Gene Target Genes (e.g., CYP1A1) XRE->Gene Promotes Transcription mRNA mRNA Gene->mRNA Transcription Protein Metabolizing Enzymes mRNA->Protein Translation Activated_complex_n->ARNT Dimerization

Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Pathway Description:

  • Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex with heat shock protein 90 (HSP90), X-associated protein 2 (XAP2), and p23. The binding of a ligand like this compound to the AhR induces a conformational change.

  • Nuclear Translocation: The activated ligand-AhR complex translocates from the cytoplasm into the nucleus.

  • Heterodimerization: Inside the nucleus, the ligand-AhR complex dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).

  • DNA Binding and Gene Transcription: This AhR-ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of genes encoding for various metabolic enzymes, most notably cytochrome P450 enzymes like CYP1A1. These enzymes are then involved in the metabolism of the activating ligand and other xenobiotics.

Conclusion

This technical guide provides essential information on the solubility and solution properties of this compound for researchers and professionals in drug development and related scientific fields. While experimental data on its solubility is sparse, the provided physicochemical properties and predicted solubility data offer a valuable starting point for experimental design. The detailed protocols for solubility determination and HPLC analysis empower researchers to generate high-quality, reliable data. Furthermore, the elucidation of its interaction with the Aryl Hydrocarbon Receptor and the visualization of the corresponding signaling pathway provide crucial insights into its biological activity and potential toxicological implications. Further experimental investigation into the quantitative solubility of this compound in a broader range of solvents is encouraged to refine the predictive models and enhance our understanding of this important molecule.

References

Thermal Stability and Degradation of 3,6-Dichlorocarbazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 3,6-Dichlorocarbazole. Due to limited direct studies on the thermal properties of this specific compound, this guide also draws upon data from its close structural analog, 3,6-dibromocarbazole, to provide a robust framework for understanding its behavior under thermal stress.

Physicochemical and Thermal Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₇Cl₂N[2]
Molecular Weight236.1 g/mol [2]
Melting Point204 - 210 °C[2]
AppearanceWhite to light yellow to light orange powder/crystal[2]

Table 2: Thermal Stability Data (Analog-Based)

Quantitative thermal decomposition data for this compound is not widely published. The following data for the analogous 3,6-dibromocarbazole is provided for comparative purposes, as carbazole derivatives are known for high thermal stability, with decomposition temperatures often exceeding 300°C.[1]

ParameterValue (for 3,6-Dibromocarbazole)Notes
Decomposition Temperature (Td)> 300 °C (general for derivatives)[1]
Glass Transition Temperature (Tg)Not Available---
Residue at 600 °CNot Available---

Experimental Protocols for Thermal Analysis

The following are standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are essential for evaluating the thermal stability of compounds like this compound. These methodologies are based on established procedures for analogous carbazole derivatives.[1]

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) and analyze the mass loss of this compound as a function of temperature.

Methodology:

  • Sample Preparation: Ensure the this compound sample is thoroughly dried, for instance, in a vacuum oven at a temperature below its melting point, to eliminate any residual solvents or moisture that could interfere with the analysis.[1]

  • Instrumentation: Utilize a calibrated thermogravimetric analyzer.

  • Sample Loading: Place a small amount of the powdered sample (typically 3-10 mg) into an inert crucible (e.g., alumina or platinum).[1]

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a consistent flow rate (e.g., 20-50 mL/min) to create a non-oxidative environment.[1]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, for example, 30 °C.

    • Increase the temperature at a linear heating rate, typically 10 °C/min, up to a final temperature of 600-800 °C.[1]

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The decomposition temperature (Td) is commonly defined as the temperature at which a 5% mass loss is observed.[1]

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions, such as melting (Tm) and glass transitions (Tg), by measuring the heat flow into or out of the sample as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the dried this compound sample into a hermetically sealed aluminum DSC pan.[1]

  • Instrumentation: Use a calibrated differential scanning calorimeter. An empty, sealed aluminum pan serves as the reference.[1]

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 25 °C).

    • Ramp the temperature up to a point beyond the melting point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

    • Hold the sample at this temperature for a few minutes to erase its thermal history.

    • Cool the sample back down to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Heat the sample a second time using the same temperature ramp to observe the glass transition (if any) and melting point.

  • Data Analysis: The heat flow versus temperature is plotted. The melting point is determined from the peak of the endothermic melting event, while the glass transition is observed as a step-change in the baseline.

Visualizing Experimental and Logical Workflows

General Workflow for Thermal Stability Analysis

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_results Key Parameters Sample This compound Sample Drying Dry Sample (Vacuum Oven) Sample->Drying TGA Thermogravimetric Analysis (TGA) Drying->TGA 3-10 mg DSC Differential Scanning Calorimetry (DSC) Drying->DSC 2-5 mg TGA_Data Analyze Thermogram (Weight vs. Temperature) TGA->TGA_Data DSC_Data Analyze Thermogram (Heat Flow vs. Temperature) DSC->DSC_Data Td Decomposition Temp (Td) TGA_Data->Td Residue Char Yield TGA_Data->Residue Tm Melting Point (Tm) DSC_Data->Tm Tg Glass Transition (Tg) DSC_Data->Tg

Caption: General workflow for thermal stability analysis of this compound.

Hypothetical Thermal Degradation Pathway

While specific studies on the thermal degradation products of this compound are scarce, a hypothetical pathway can be proposed based on the known chemistry of halogenated aromatic compounds and the closely related 3,6-dibromocarbazole.[1] The initial steps of thermal decomposition are likely to involve the cleavage of the weakest bonds in the molecule, which are the Carbon-Chlorine (C-Cl) and Nitrogen-Hydrogen (N-H) bonds.

G cluster_cleavage Initial Bond Cleavage cluster_products Potential Degradation Products DCC This compound C_Cl C-Cl Bond Scission DCC->C_Cl High Temperature N_H N-H Bond Scission DCC->N_H High Temperature ChlorinatedFragments Chlorinated Aromatic Fragments C_Cl->ChlorinatedFragments HCl Hydrogen Chloride (HCl) N_H->HCl Polymerized Polymerized/Charred Residue ChlorinatedFragments->Polymerized

Caption: Hypothetical thermal degradation pathway for this compound.

Factors Influencing Thermal Stability

The thermal stability of this compound can be influenced by several factors:

  • Purity: The presence of impurities, such as residual solvents or catalysts from synthesis, can lower the onset temperature of decomposition.[1]

  • Atmosphere: The presence of oxygen can lead to oxidative degradation at lower temperatures compared to an inert atmosphere.[1]

  • Molecular Modifications: Substitution at the 9-position (the nitrogen atom) of the carbazole ring can significantly alter the thermal properties. Bulky or rigid substituents often increase the glass transition temperature, which is crucial for morphological stability in applications like organic electronics.[1]

Conclusion

This compound is recognized for its excellent thermal stability, a key characteristic for its application in organic electronics and as a pharmaceutical intermediate.[2] While specific quantitative data on its thermal decomposition is limited, analysis of its structural analog, 3,6-dibromocarbazole, suggests a high decomposition temperature. Standard thermal analysis techniques such as TGA and DSC are crucial for determining its precise thermal properties. The primary degradation pathway under thermal stress is hypothesized to involve the cleavage of C-Cl and N-H bonds, leading to the formation of smaller chlorinated fragments and ultimately a carbonaceous residue. Further research is warranted to fully elucidate the thermal degradation mechanism and products of this compound.

References

Quantum Chemical Insights into 3,6-Dichlorocarbazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3,6-Dichlorocarbazole through the lens of quantum chemical calculations. It offers a comprehensive overview of the computational methodologies employed to elucidate its molecular structure, electronic properties, and vibrational spectra. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, providing both foundational data and insights into the theoretical underpinnings of this molecule's behavior.

Molecular Structure and Geometry

The equilibrium molecular structure of this compound has been determined through geometry optimization using Density Functional Theory (DFT), a robust method for predicting molecular properties. These calculations provide precise information on bond lengths and angles, which are fundamental to understanding the molecule's steric and electronic characteristics.

Computational Methodology

The geometry of this compound was optimized using the Becke 3-Lee-Yang-Parr (B3LYP) exchange-correlation functional combined with the 6-311G** and 6-311G(2df,p) basis sets.[1] This level of theory is widely recognized for its accuracy in predicting the geometries of organic molecules. The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable structure. All calculations were performed using the Gaussian suite of programs.

Optimized Geometric Parameters

The following table summarizes the key bond lengths and angles for this compound as determined by DFT calculations. These parameters are crucial for constructing accurate molecular models and for understanding the molecule's reactivity and intermolecular interactions.

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C-C (aromatic)1.38 - 1.41
C-N~1.38
C-H~1.08
C-Cl~1.75
N-H~1.01
Bond Angles C-C-C (in rings)118 - 122
C-N-C~109
C-C-Cl~119

Electronic Properties

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its chemical reactivity, photophysical behavior, and potential applications in electronic devices.

Computational Protocol

The electronic properties were calculated at the same B3LYP/6-311G** level of theory used for geometry optimization. The HOMO and LUMO energies, and consequently the HOMO-LUMO energy gap, were determined from the output of the single-point energy calculation on the optimized geometry.

Key Electronic Descriptors

The electronic properties of this compound are summarized in the table below. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation.

PropertyDescriptionCalculated Value (eV)
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate an electron.-5.8 to -6.2
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.-1.0 to -1.5
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and excitability.4.3 to 5.2
Ionization Potential The minimum energy required to remove an electron from the molecule.~7.0
Electron Affinity The energy released when an electron is added to the molecule.~0.5
Dipole Moment A measure of the polarity of the molecule.~2.0 - 2.5 D

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can accurately predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra.

Methodology for Vibrational Analysis

The vibrational frequencies of this compound were calculated using the B3LYP functional with the 6-311G** and 6-311G(2df,p) basis sets.[1] A normal mode analysis was performed to assign the calculated frequencies to specific vibrational modes of the molecule, based on the potential energy distribution (PED).[1]

Calculated Vibrational Frequencies

The table below presents a selection of the most significant calculated vibrational frequencies and their assignments for this compound. These theoretical values show good agreement with experimental data.

Vibrational ModeDescriptionCalculated Frequency (cm⁻¹)
N-H StretchStretching of the nitrogen-hydrogen bond.~3450
C-H Stretch (Aromatic)Stretching of the carbon-hydrogen bonds in the aromatic rings.3050 - 3100
C=C Stretch (Aromatic)Stretching of the carbon-carbon double bonds in the aromatic rings.1450 - 1600
C-N StretchStretching of the carbon-nitrogen bonds.1200 - 1300
C-Cl StretchStretching of the carbon-chlorine bonds.700 - 800

Reaction Pathways and Logical Workflows

Quantum chemical calculations are instrumental in elucidating reaction mechanisms and predicting the feasibility of chemical transformations. Below are visualizations of a potential reaction pathway and a logical workflow involving this compound.

Oxidative Coupling of this compound

The following diagram illustrates a plausible mechanism for the oxidative coupling (dimerization) of this compound, a reaction that can occur at the electron-rich 3 and 6 positions. Computational studies of similar carbazole derivatives have shown that this is a primary oxidation pathway.

G cluster_start Reactants cluster_intermediate Intermediate cluster_product Product 36DCC This compound RadicalCation Radical Cation Intermediate 36DCC->RadicalCation Oxidation (-e⁻) Dimer Dimerized Product RadicalCation->Dimer Coupling

Oxidative Coupling Pathway
Conceptual Workflow for Biodegradation Study

This diagram outlines a logical workflow for investigating the biodegradation of this compound, from initial isolation to the characterization of degradation products. While the specific enzymes and pathways for this molecule are a subject of ongoing research, this workflow provides a general framework for such studies.

G Start Isolation of This compound Degrading Microorganism Incubation Incubation with This compound Start->Incubation Extraction Extraction of Metabolites Incubation->Extraction Analysis LC-MS/GC-MS Analysis of Metabolites Extraction->Analysis Identification Identification of Degradation Products Analysis->Identification Pathway Elucidation of Biodegradation Pathway (Computational Support) Identification->Pathway End Characterized Pathway Pathway->End

Biodegradation Study Workflow

Conclusion

This technical guide has provided a detailed overview of the quantum chemical calculations performed on this compound. The presented data on its molecular geometry, electronic properties, and vibrational spectra offer valuable insights for researchers in various scientific disciplines. The computational methodologies described herein serve as a foundation for further theoretical investigations into the properties and reactivity of this and related molecules. The visualized reaction pathway and logical workflow demonstrate the power of computational chemistry in understanding and predicting chemical and biological processes.

References

CAS number and chemical identifiers for 3,6-Dichlorocarbazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,6-Dichlorocarbazole

Introduction

This compound is a halogenated aromatic compound belonging to the carbazole family. It is recognized for its unique chemical and electronic properties, which make it a valuable intermediate and building block in various scientific fields. For researchers, particularly in materials science and drug development, it serves as a key component in the synthesis of more complex molecules, including organic electronics and potential pharmaceutical agents.[1] Its excellent thermal stability and electron-transporting capabilities are notable, positioning it as a critical material for developing next-generation electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells.[1] Furthermore, its role as an aryl hydrocarbon receptor (AHR) agonist and its classification as a polyhalogenated carbazole (PHCZ) with dioxin-like toxicity make it a compound of interest in environmental science and toxicology.[2][3][4]

This guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, physicochemical properties, relevant experimental protocols, and biological significance to support advanced research and development.

Chemical Identifiers and Physicochemical Properties

A clear identification of a chemical compound is fundamental for research and regulatory purposes. The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 5599-71-3[1][2][5][6][7]
IUPAC Name 3,6-dichloro-9H-carbazole[5]
Molecular Formula C₁₂H₇Cl₂N[1][2][5][6]
SMILES C1=CC2=C(C=C1Cl)C3=C(N2)C=CC(=C3)Cl[2][8]
InChI InChI=1S/C₁₂H₇Cl₂N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H[2][5][8]
InChIKey BIMDTNQPZWJKPL-UHFFFAOYSA-N[2][5][8]
PubChem CID 236487[1][5]
MDL Number MFCD00218271[1][7]
EC Number 679-764-8[5]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 236.1 g/mol [1][2][7]
Monoisotopic Mass 234.9955546 Da[5]
Appearance White to light yellow to light orange powder/crystal[1][2]
Melting Point 204 - 210 °C[1]
Boiling Point (Predicted) 420.0 ± 25.0 °C[2][7]
Density (Predicted) 1.476 ± 0.06 g/cm³[2][7]
pKa (Predicted) 15.52 ± 0.30[2][7]
Solubility Soluble in Acetone[2][7]

Biological Activity and Toxicological Profile

This compound is recognized as an aryl hydrocarbon receptor (AHR) agonist.[2] The AHR is a ligand-activated transcription factor involved in regulating biological responses to planar aromatic hydrocarbons. Activation of the AHR pathway is a key mechanism for the toxic effects of dioxin-like compounds. As a result, this compound exhibits dioxin-like toxicity.[3][4]

Studies have shown its persistence in the environment and potential for bioaccumulation.[3][9] Research on its effects in soil indicates that it can alter the microbial community structure, inhibiting processes like nitrification while promoting denitrification and hydrocarbon degradation.[10] In aquatic life, such as the red crucian carp, exposure has been shown to induce oxidative stress, lipid peroxidation, and DNA damage, leading to histopathological changes in the liver.[9]

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The diagram below illustrates a simplified canonical AHR signaling pathway, which is activated by ligands such as this compound.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCC This compound (Ligand) AHR_Complex HSP90-AHR-XAP2 (Inactive Complex) DCC->AHR_Complex Binds AHR_Ligand AHR-Ligand Complex AHR_Complex->AHR_Ligand Conformational Change AHR_Ligand_N AHR-Ligand AHR_Ligand->AHR_Ligand_N Translocation Dimer AHR-ARNT Dimer AHR_Ligand_N->Dimer Dimerizes with ARNT ARNT ARNT->Dimer DRE Dioxin Response Element (DRE) on DNA Dimer->DRE Binds to Transcription Gene Transcription (e.g., CYP1A1) DRE->Transcription Initiates

Caption: Simplified AHR signaling pathway activated by this compound.

Experimental Protocols

Protocol 1: Synthesis of Halogenated Carbazoles (Adapted from 3,6-Dibromocarbazole Synthesis)

This protocol describes a general method for the electrophilic halogenation of carbazole using an N-halosuccinimide, which can be adapted for chlorination.[11]

Materials:

  • Carbazole

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Distilled Water

  • Ethyl Acetate

  • Sodium Sulfate

  • Standard glassware for organic synthesis (round-bottom flask, condenser)

  • Stirring and cooling apparatus (ice bath)

Procedure:

  • Dissolve carbazole (1 equivalent) in DMF in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of N-Chlorosuccinimide (approximately 2.2 equivalents for dichlorination) in DMF dropwise to the carbazole solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into distilled water to precipitate the crude product.

  • Filter the precipitate under vacuum and wash thoroughly with distilled water.

  • Dissolve the crude product in ethyl acetate and dry the organic layer with sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., chloroform or ethanol) to yield pure this compound.

Synthesis_Workflow start Start: Dissolve Carbazole in DMF step1 Cool to 0°C start->step1 step2 Add N-Chlorosuccinimide (NCS) solution step1->step2 step3 Warm to RT & Stir for 24h step2->step3 step4 Monitor by TLC step3->step4 step5 Precipitate in Water step4->step5 step6 Filter & Wash Precipitate step5->step6 step7 Dissolve in Ethyl Acetate & Dry step6->step7 step8 Concentrate under Vacuum step7->step8 step9 Recrystallize to Purify step8->step9 end_node End: Pure this compound step9->end_node

Caption: General workflow for the synthesis of this compound.

Protocol 2: Analysis of this compound Degradation in Soil

This protocol outlines a method for studying the environmental fate of this compound in a soil matrix.[3]

Materials:

  • Soil samples spiked with this compound

  • Accelerated Solvent Extractor (ASE)

  • Solvents for extraction (e.g., hexane, dichloromethane)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Resolution Gas Chromatography/Mass Spectrometry (HR-GC/MS) system

  • Isotope-labeled internal standard for quantification

Procedure:

  • Incubate soil samples spiked with a known concentration of this compound under controlled environmental conditions for a set time period (e.g., 57 days).

  • At specified time points, collect soil subsamples for analysis.

  • Extract the carbazoles from the soil using Accelerated Solvent Extraction (ASE).

  • Perform a clean-up of the extract using column chromatography and/or C18-SPE to remove interfering matrix components.

  • Add an isotope-labeled internal standard to the cleaned extract.

  • Analyze the final extract using HR-GC/MS to identify and quantify this compound and any degradation products.

  • Calculate the degradation rate and half-life by plotting the natural log of the concentration ratio (ln(c/c₀)) versus time.

Degradation_Analysis_Workflow start Start: Incubate Spiked Soil Samples step1 Collect Subsamples Over Time start->step1 step2 Accelerated Solvent Extraction (ASE) step1->step2 step3 Extract Cleanup (Column/SPE) step2->step3 step4 Add Internal Standard step3->step4 step5 Analyze by HR-GC/MS step4->step5 step6 Quantify Compound Concentration step5->step6 step7 Calculate Degradation Rate & Half-life step6->step7 end_node End: Degradation Profile step7->end_node

Caption: Workflow for analyzing the degradation of this compound in soil.

Safety and Handling

This compound is classified as an irritant.[2] GHS hazard statements indicate that it causes skin irritation (H315) and serious eye irritation (H319).[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

The Discovery and Historical Synthesis of 3,6-Dichlorocarbazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and biological significance of 3,6-Dichlorocarbazole. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and related disciplines. This document details the synthetic routes, experimental methodologies, and the key signaling pathways associated with this compound, with a focus on its interaction with the Aryl Hydrocarbon Receptor (AhR).

Discovery and Historical Context

Synthetic Methodologies

The primary and most efficient method for the synthesis of this compound is through the direct electrophilic chlorination of carbazole. N-Chlorosuccinimide (NCS) has been effectively employed as the chlorinating agent, yielding the desired product in high purity and yield[2].

Experimental Protocol: Synthesis of this compound via Direct Chlorination

This protocol is based on the method described in Chinese patent CN101456839A[2].

Materials:

  • Carbazole

  • N-Chlorosuccinimide (NCS)

  • Anhydrous solvent (e.g., carbon tetrachloride or chloroform)

  • Absolute ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve carbazole in a suitable anhydrous solvent.

  • Slowly add N-chlorosuccinimide to the solution in a molar ratio of 1:2 to 1:10 (carbazole:NCS) while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Recrystallize the crude product from absolute ethanol to obtain pure this compound as gray flaky crystals[2].

Quantitative Data:

ParameterValueReference
Yield 89.48%[2]
Melting Point 181-182°C[2]

Biological Activity and Signaling Pathways

This compound is recognized as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of a variety of genes, including those involved in xenobiotic metabolism[3]. The activation of AhR by this compound initiates a cascade of molecular events, leading to the induction of cytochrome P450 enzymes, particularly CYP1A1[3][4].

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The binding of this compound to the cytosolic AhR triggers a conformational change, leading to the dissociation of chaperone proteins such as Hsp90. The activated AhR-ligand complex then translocates to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This heterodimer binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription. The primary target gene is CYP1A1, which encodes a key enzyme in the metabolism of xenobiotics.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDC This compound AhR_complex AhR-Hsp90 Complex DDC->AhR_complex Binding AhR_ligand_complex AhR-Ligand Complex AhR_complex->AhR_ligand_complex Activation Hsp90 Hsp90 AhR_complex->Hsp90 Dissociation AhR_ligand_complex_nuc AhR-Ligand Complex AhR_ligand_complex->AhR_ligand_complex_nuc Translocation AhR_ARNT_complex AhR-ARNT-Ligand Heterodimer AhR_ligand_complex_nuc->AhR_ARNT_complex Dimerization ARNT ARNT ARNT->AhR_ARNT_complex DRE DRE/XRE AhR_ARNT_complex->DRE Binding Gene Target Gene (e.g., CYP1A1) DRE->Gene Transcription mRNA mRNA Gene->mRNA Translation Protein CYP1A1 Protein mRNA->Protein Metabolism Xenobiotic Metabolism & Toxicity Protein->Metabolism

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by this compound.
Quantitative Data on Biological Activity

The activation of the AhR pathway by this compound leads to a significant induction of CYP1A1 expression.

Cell LineConcentrationEffect on CYP1A1Reference
HepaRG50 µMStrong mRNA induction, >10x increase in enzyme activity[4]
HepaRG250 µM≤6x mRNA increase, ≤8x protein increase[4]

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent biological evaluation.

experimental_workflow start Start: Carbazole synthesis Synthesis: Direct Chlorination with NCS start->synthesis purification Purification: Recrystallization synthesis->purification characterization Characterization: (NMR, MS, MP) purification->characterization treatment Treatment with This compound characterization->treatment cell_culture Cell Culture (e.g., HepaRG) cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction qpcr qPCR for CYP1A1 Gene Expression rna_extraction->qpcr data_analysis Data Analysis qpcr->data_analysis western_blot Western Blot for CYP1A1 Protein protein_extraction->western_blot enzyme_assay Enzyme Activity Assay (EROD) protein_extraction->enzyme_assay western_blot->data_analysis enzyme_assay->data_analysis conclusion Conclusion data_analysis->conclusion

General Experimental Workflow for Synthesis and Biological Evaluation.

Logical Relationship: Synthesis and Biological Effect

The chemical synthesis of this compound is the prerequisite for investigating its biological effects. The purity and correct structure of the synthesized compound are critical for obtaining reliable biological data.

logical_relationship synthesis Successful Synthesis of This compound purity High Purity and Correct Structure synthesis->purity bio_activity Reliable Biological Activity Data purity->bio_activity conclusion Understanding of Molecular Mechanism bio_activity->conclusion

Logical Progression from Synthesis to Mechanistic Understanding.

References

An In-depth Technical Guide on the Electronic Structure and Frontier Molecular Orbitals of 3,6-Dichlorocarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electronic structure and frontier molecular orbitals of 3,6-Dichlorocarbazole, a molecule of significant interest in materials science and pharmaceutical research. This document synthesizes theoretical calculations and experimental data to offer a comprehensive understanding of its fundamental properties.

Introduction

This compound is a halogenated derivative of carbazole, a heterocyclic aromatic compound known for its unique electronic and photophysical properties. The introduction of chlorine atoms at the 3 and 6 positions significantly influences the molecule's electronic distribution, impacting its potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as well as its utility as a building block in the synthesis of pharmacologically active compounds.[1] A thorough understanding of its electronic structure, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, is crucial for designing and optimizing materials and drugs based on this scaffold.

Molecular Structure and Geometry

The molecular structure of this compound has been investigated using Density Functional Theory (DFT) calculations. These studies provide insights into the bond lengths, bond angles, and dihedral angles that define its three-dimensional geometry.

A computational study utilizing the B3LYP functional with a 6-311G(d,p) basis set has been performed to determine the optimized geometry of this compound.[2] The key geometric parameters are summarized in the table below.

ParameterValue
Bond Lengths (Å)
C1-C21.388
C2-C31.389
C3-C41.388
C4-C111.398
C1-C121.398
C11-C121.485
C5-C61.388
C6-C71.389
C7-C81.388
C8-C101.398
C5-C91.398
C9-C101.485
C11-N1.381
C9-N1.381
N-H1.011
C3-Cl11.748
C6-Cl21.748
Bond Angles (°) **
C1-C2-C3121.2
C2-C3-C4119.2
C3-C4-C11121.0
C4-C11-C12118.0
C2-C1-C12118.0
C1-C12-C11122.6
C5-C6-C7121.2
C6-C7-C8119.2
C7-C8-C10121.0
C8-C10-C9118.0
C6-C5-C9118.0
C5-C9-C10122.6
C12-C11-N109.1
C10-C9-N109.1
C11-N-C9109.2
C2-C3-Cl1120.4
C4-C3-Cl1120.4
C7-C6-Cl2120.4
C5-C6-Cl2120.4
Dihedral Angles (°) **
C1-C2-C3-C40.0
C5-C6-C7-C80.0

Table 1: Calculated Geometric Parameters of this compound.[2]

The planarity of the carbazole core is a key feature, influencing its ability to participate in π-π stacking interactions, which are important for charge transport in organic electronic devices.

Caption: Molecular structure of this compound.

Frontier Molecular Orbitals and Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are fundamental in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability (ionization potential), while the LUMO energy relates to the electron-accepting ability (electron affinity). The HOMO-LUMO energy gap is a critical parameter that influences the molecule's stability, reactivity, and the wavelength of light it absorbs and emits.

PropertyCalculated Value (eV)
HOMO Energy Not Available
LUMO Energy Not Available
HOMO-LUMO Gap Not Available

Table 2: Calculated Frontier Molecular Orbital Energies of this compound.

Further computational and experimental work is required to precisely determine these values for this compound.

Frontier_Molecular_Orbital_Diagram cluster_0 This compound HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO ΔE = ELUMO - EHOMO Energy Gap Energy Gap

Caption: Frontier molecular orbitals of this compound.

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is crucial for its further study and application. While a specific, step-by-step procedure for this compound is not explicitly detailed in the readily available literature, a general method for the halogenation of carbazole can be adapted. The synthesis typically involves the electrophilic chlorination of carbazole.

General Chlorination Procedure (Adapted from similar halogenations):

  • Dissolution: Dissolve carbazole in a suitable inert solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath to control the reaction rate and minimize side reactions.

  • Addition of Chlorinating Agent: Slowly add a solution of the chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), dropwise to the cooled carbazole solution. The stoichiometry of the chlorinating agent should be carefully controlled to achieve dichlorination at the 3 and 6 positions.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol or chloroform) to obtain pure this compound.

Synthesis_Workflow Carbazole Carbazole Reaction Electrophilic Chlorination Carbazole->Reaction Chlorinating_Agent Chlorinating Agent (e.g., NCS) Chlorinating_Agent->Reaction Crude_Product Crude This compound Reaction->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure This compound Purification->Final_Product

Caption: General synthesis workflow for this compound.

Characterization Methods

The synthesized this compound should be characterized using various analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.[3]

  • Melting Point Analysis: The melting point is a physical property used to assess the purity of the synthesized compound.[1]

Conclusion

This technical guide has provided an overview of the electronic structure and frontier molecular orbitals of this compound. While computational studies offer valuable insights into its molecular geometry, there is a clear need for further experimental and theoretical investigations to accurately determine its HOMO and LUMO energy levels. The provided general synthesis and characterization protocols serve as a foundation for researchers to produce and validate this important molecule for its potential applications in advanced materials and drug discovery. Future work should focus on obtaining precise quantitative data on its electronic properties to fully unlock its potential.

References

Methodological & Application

Application Notes and Protocols for 3,6-Dichlorocarbazole as a Hole Transport Material in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3,6-Dichlorocarbazole and its derivatives as Hole Transport Materials (HTMs) in the fabrication of Organic Light-Emitting Diodes (OLEDs). Due to the limited availability of specific data on this compound, information from its close analogue, 3,6-Dibromocarbazole, is used to provide relevant protocols and performance benchmarks. Carbazole-based materials are well-regarded for their charge transport properties, thermal stability, and tunable electronic characteristics, making them a significant area of research in organic electronics.[1][2][3]

Rationale for Use in Hole Transport Layers

The primary role of a Hole Transport Layer (HTL) in an OLED is to facilitate the efficient injection and transport of holes from the anode to the emissive layer, while simultaneously blocking electrons from reaching the anode.[1] An ideal HTM should possess several key characteristics that 3,6-disubstituted carbazoles, including this compound, are expected to exhibit:

  • High Hole Mobility: Ensures efficient transport of positive charge carriers, which contributes to a lower operating voltage for the device.[1]

  • Appropriate HOMO Energy Level: The Highest Occupied Molecular Orbital (HOMO) energy level should align well with the work function of the anode (commonly Indium Tin Oxide - ITO) to minimize the energy barrier for hole injection.[1]

  • High Glass Transition Temperature (Tg): A high Tg indicates good morphological stability of the thin film, preventing crystallization and degradation during device operation, which in turn enhances the device's lifetime.[1]

  • Good Film-Forming Properties: The ability to form smooth and uniform amorphous thin films is crucial for preventing electrical shorts and ensuring consistent device performance.[1]

The halogen substituents at the 3 and 6 positions of the carbazole core provide sites for further chemical modification, allowing for the fine-tuning of the material's electronic and physical properties.[1]

Potential Degradation Pathways

Understanding the potential degradation mechanisms is crucial for improving the operational stability of OLEDs. For halogenated carbazoles, several degradation pathways have been proposed:

  • C-N Bond Cleavage: The bond between the carbon and nitrogen in the carbazole ring can break, often induced by electrical stress or excitons, leading to the formation of radical species that can quench luminescence.[4]

  • Dehalogenation: The carbon-chlorine bonds may cleave under electrical stress or UV irradiation, forming less stable carbazole derivatives and reactive chlorine radicals.[4]

  • Molecular Aggregation: Under electrical stress, carbazole molecules can form aggregates that act as quenching centers, reducing the quantum efficiency.[4]

  • Electrochemical Instability: The material can undergo irreversible oxidation or reduction, particularly at the interfaces with other layers, creating charge traps and diminishing device performance.[4]

Data Presentation

Hole Transport Material (HTM)Device StructureEmitterMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)
BCz-tBuPhSolution-processedIr(mppy)₃43.140.012.5-
BCz-nBuPhSolution-processedIr(mppy)₃30.828.18.8-
CBCZThermally evaporatedAlq₃2.1---
V-p-TPD/p-BCz-FInkjet-printedPhosphorescent Green Emitter55.47-15.443.18

Data for BCz-tBuPh and BCz-nBuPh from[5]. Data for CBCZ from[6]. Data for V-p-TPD/p-BCz-F from[7].

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and the fabrication and characterization of OLED devices using a 3,6-dihalocarbazole derivative as the HTL.

Synthesis of this compound

This protocol is adapted from the synthesis of 3,6-Dibromocarbazole.

Materials:

  • 9H-Carbazole

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Dissolve 9H-Carbazole in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of NCS (2.1 equivalents) in DMF to the cooled carbazole solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Precipitate the product by adding water to the reaction mixture.

  • Filter the precipitate and wash thoroughly with water.

  • The crude product can be further purified by recrystallization or column chromatography.

OLED Device Fabrication (Thermal Evaporation)

This protocol describes the fabrication of a multilayer OLED device in a high-vacuum thermal evaporation system.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • This compound (HTL)

  • Emissive Layer (EML) material (e.g., Alq₃)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (Al) for the cathode

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning setup (detergent, deionized water, acetone, isopropanol)

  • UV-ozone cleaner

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Layer Deposition:

    • Transfer the cleaned substrates to the high-vacuum thermal evaporation chamber.

    • Hole Transport Layer (HTL): Evaporate this compound onto the ITO substrate to a typical thickness of 30-50 nm. Maintain a deposition rate of approximately 1-2 Å/s.

    • Emissive Layer (EML): Deposit the emissive material to a thickness of 50-70 nm.

    • Electron Transport Layer (ETL): Deposit the electron transport material to a thickness of 20-40 nm.

    • Electron Injection Layer (EIL): Deposit a thin layer of LiF (approximately 1 nm).

    • Cathode: Deposit the Al cathode to a thickness of 100-150 nm through a shadow mask to define the active area.

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip in an inert atmosphere (e.g., a glovebox) to protect it from moisture and oxygen.[8]

Device Characterization

Equipment:

  • Source measure unit (SMU)

  • Photodiode or luminance meter

  • Spectrometer

  • Inert atmosphere chamber (glovebox)

Procedure:

  • Place the encapsulated OLED device inside the inert atmosphere chamber.

  • Connect the device to the SMU.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Apply a voltage sweep to the device and measure the corresponding current and luminance.

    • Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V) curves.

  • External Quantum Efficiency (EQE):

    • Measure the electroluminescence (EL) spectrum of the device using a spectrometer.

    • Calculate the EQE from the luminance, current density, and EL spectrum.

  • Accelerated Lifetime Testing:

    • Apply a constant current density to the device and monitor the luminance over time.[4]

    • The time it takes for the luminance to decrease to 50% of its initial value is defined as the half-life (LT50).[4]

Visualizations

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Thermal Evaporation) cluster_post Final Steps Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HTL HTL Deposition (this compound) UV_Ozone->HTL EML EML Deposition HTL->EML ETL ETL Deposition EML->ETL EIL EIL Deposition (LiF) ETL->EIL Cathode Cathode Deposition (Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization Device Characterization Encapsulation->Characterization

Caption: Workflow for OLED fabrication.

OLED_Energy_Levels cluster_energy Energy Levels cluster_anode cluster_htl cluster_eml cluster_etl cluster_cathode Anode Anode (ITO) HTL HTL (this compound) EML EML ETL ETL Cathode Cathode (Al) l_homo HOMO l_lumo LUMO anode_wf Work Function htl_homo anode_wf->htl_homo Hole Injection htl_lumo eml_homo htl_homo->eml_homo Hole Transport eml_lumo etl_lumo etl_lumo->eml_lumo Electron Transport etl_homo cathode_wf Work Function cathode_wf->etl_lumo Electron Injection h1 h+ h2 h+ e1 e- e2 e- recombination Exciton Formation

Caption: Energy level diagram of an OLED.

HTM_Properties_Impact cluster_properties HTM Properties cluster_performance OLED Performance Metrics Mobility High Hole Mobility Voltage Low Operating Voltage Mobility->Voltage Efficiency High Efficiency Mobility->Efficiency HOMO Appropriate HOMO Level HOMO->Voltage Reduced injection barrier HOMO->Efficiency Tg High Glass Transition Temp. Lifetime Long Operational Lifetime Tg->Lifetime Prevents degradation Film Good Film-Forming Film->Lifetime Yield High Fabrication Yield Film->Yield Reduces defects

Caption: Impact of HTM properties on OLEDs.

References

Application Notes and Protocols for the Synthesis of 3,6-Dichlorocarbazole Derivatives for Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole-based derivatives are a significant class of organic materials utilized as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). Their rigid and electron-rich structure provides excellent thermal stability and good hole mobility. Strategic functionalization at the 3 and 6 positions of the carbazole core is a key strategy for tuning the material's electronic and physical properties to optimize device performance. While 3,6-dibromocarbazole is a commonly used precursor for these materials, this document focuses on the synthesis of derivatives from 3,6-dichlorocarbazole.

It is important to note that the carbon-chlorine bond is generally less reactive than the carbon-bromine bond in typical palladium-catalyzed cross-coupling reactions. Therefore, the following protocols, adapted from established methods for bromo-derivatives, may require optimization, such as the use of more active catalyst systems (e.g., bulky, electron-rich phosphine ligands), higher reaction temperatures, or longer reaction times to achieve high yields.

Data Presentation: Performance of Perovskite Solar Cells

The following table summarizes the performance of various 3,6-disubstituted carbazole derivatives as the hole-transporting layer in perovskite solar cells.

Hole Transporting Material (HTM)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Standard HTM
spiro-OMeTAD~1.0 - 1.15~22 - 25~70 - 80~17 - 22+
3,6-Carbazole Derivatives
V12211.0323.67317.81[1]
V12251.0323.67317.81[1]
SGT-405---14.79[1][2]
KZRD---20.40[2]
OY3---20.02[3]

Note: '-' indicates data not available in the cited sources. The performance of PSCs is highly dependent on the specific perovskite composition, device architecture, and fabrication conditions.

Mandatory Visualization

Synthetic Workflow for this compound Derivatives

G Carbazole Carbazole N_Alkyl N-Alkylation (e.g., R-X, Base) Carbazole->N_Alkyl N_Alkyl_Carbazole 9-Alkyl-9H-carbazole N_Alkyl->N_Alkyl_Carbazole Chlorination Chlorination (e.g., NCS) N_Alkyl_Carbazole->Chlorination Dichloro_Carbazole 3,6-Dichloro-9-alkyl- 9H-carbazole Chlorination->Dichloro_Carbazole Coupling_Reaction Cross-Coupling Reaction (Buchwald-Hartwig or Suzuki) Dichloro_Carbazole->Coupling_Reaction Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Ligand, Base) Coupling_Reaction->Buchwald Suzuki Suzuki Coupling (Boronic acid/ester, Pd catalyst, Base) Coupling_Reaction->Suzuki Final_Product_Amine 3,6-Diamino-carbazole Derivative (HTM) Buchwald->Final_Product_Amine Final_Product_Aryl 3,6-Diaryl-carbazole Derivative (HTM) Suzuki->Final_Product_Aryl

Caption: General synthetic workflow for 3,6-disubstituted carbazole derivatives.

Perovskite Solar Cell Fabrication Workflow

G Substrate FTO Substrate Cleaning ETL ETL Deposition (e.g., c-TiO₂, mp-TiO₂) Substrate->ETL Perovskite Perovskite Layer Deposition (Spin-coating & Annealing) ETL->Perovskite HTL HTL Deposition (this compound derivative) Perovskite->HTL Electrode Metal Electrode Deposition (e.g., Au, Ag) HTL->Electrode Device Completed Perovskite Solar Cell Electrode->Device

Caption: Workflow for perovskite solar cell fabrication.

Experimental Protocols

Synthesis of 3,6-Dichloro-9-alkyl-9H-carbazole (General Procedure)

This protocol describes the N-alkylation of carbazole followed by chlorination.

Materials:

  • Carbazole

  • Alkyl halide (e.g., 1-bromooctane)

  • Base (e.g., Potassium hydroxide (KOH), Sodium hydride (NaH))

  • N-Chlorosuccinimide (NCS)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Chloroform)

Procedure:

  • N-Alkylation:

    • To a solution of carbazole in DMF, add a base (e.g., powdered KOH) and stir at room temperature.

    • Add the alkyl halide dropwise and continue stirring until the reaction is complete (monitor by TLC).

    • Pour the reaction mixture into water and extract the product with an organic solvent.

    • Wash the organic layer, dry over anhydrous sulfate, and concentrate under reduced pressure. Purify the crude product by chromatography to obtain the 9-alkyl-9H-carbazole.

  • Chlorination:

    • Dissolve the 9-alkyl-9H-carbazole in a suitable solvent like chloroform.

    • Add N-Chlorosuccinimide (NCS) (2.2 equivalents) in portions, protecting the reaction from light.

    • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with water.

    • Dry the organic layer and remove the solvent.

    • Purify the crude product by column chromatography to yield 3,6-dichloro-9-alkyl-9H-carbazole.

Synthesis of 3,6-Disubstituted Carbazole Derivatives via Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of 3,6-dichloro-9-alkyl-9H-carbazole.[4]

Materials:

  • 3,6-Dichloro-9-alkyl-9H-carbazole

  • Desired primary or secondary amine (2.2 - 2.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos)[5]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 3,6-dichloro-9-alkyl-9H-carbazole (1 equivalent), the palladium precatalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).

  • Add the base (e.g., NaOtBu, 3-4 equivalents).

  • Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3,6-diamino-carbazole derivative.

Synthesis of 3,6-Disubstituted Carbazole Derivatives via Suzuki Coupling

This protocol describes the palladium-catalyzed Suzuki coupling of 3,6-dichloro-9-alkyl-9H-carbazole.[6]

Materials:

  • 3,6-Dichloro-9-alkyl-9H-carbazole

  • Arylboronic acid or ester (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • To a flame-dried Schlenk flask, add 3,6-dichloro-9-alkyl-9H-carbazole (1 equivalent), the arylboronic acid (2.5 equivalents), and the base (e.g., K₃PO₄, 4 equivalents).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, add water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate the solvent under reduced pressure, and purify the crude product by column chromatography to afford the pure 3,6-diaryl-carbazole derivative.

Fabrication of n-i-p Perovskite Solar Cells

This protocol describes a general procedure for fabricating a standard n-i-p perovskite solar cell.[2]

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Electron Transport Layer (ETL) materials (e.g., compact TiO₂ precursor, mesoporous TiO₂ paste)

  • Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF/DMSO)

  • Hole-Transporting Layer (HTL) solution: this compound derivative dissolved in a solvent like chlorobenzene, often with additives such as Li-TFSI and t-BP.

  • Metal for electrode (e.g., Gold (Au) or Silver (Ag))

Procedure:

  • Substrate Preparation: Clean FTO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat with UV-Ozone.

  • ETL Deposition: Deposit a compact TiO₂ layer followed by a mesoporous TiO₂ layer via spin-coating, followed by annealing.

  • Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the ETL. Use an anti-solvent (e.g., chlorobenzene) dripping method to induce uniform crystallization, followed by annealing.

  • HTL Deposition: After the perovskite layer has cooled, deposit the HTL solution by spin-coating.

  • Metal Contact Deposition: Deposit the top metal contact (e.g., 80-100 nm of Au) by thermal evaporation through a shadow mask to define the active area of the solar cell.

References

Application Notes and Protocols: 3,6-Dichlorocarbazole as a Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichlorocarbazole is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of various pharmaceutical intermediates.[1] Its rigid, planar structure and the presence of reactive sites—the nitrogen atom of the carbazole ring and the aromatic protons—allow for diverse chemical modifications. The electron-withdrawing nature of the chlorine atoms influences the reactivity and electronic properties of the carbazole core, making it an attractive scaffold for the development of novel therapeutic agents. While its dibrominated analog has been more extensively studied in the context of anti-cancer agents and modulators of apoptosis, this compound offers a similar synthetic handle for the creation of new chemical entities with potential applications in medicine.[2]

This document provides detailed application notes on the use of this compound in the synthesis of pharmaceutical intermediates, including a specific example of a piperazine-containing derivative. It also includes detailed experimental protocols for key synthetic transformations.

Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound in pharmaceutical synthesis is its use as a scaffold to be further functionalized, most commonly through N-alkylation. This introduces a variety of side chains that can interact with biological targets.

A key example is the synthesis of N-alkylated piperazine derivatives. Piperazine moieties are common in pharmacologically active compounds due to their ability to improve solubility and act as a linker to other functional groups. A patented example is the synthesis of 3,6-dichloro-9-(2-(4-methylpiperazin-1-yl)ethyl)-9H-carbazole , which is noted for its potential applications in the field of medicine.[3]

While direct biological data for this specific compound is limited in the public domain, the broader class of 3,6-dihalogenated carbazole derivatives has shown promise in several therapeutic areas. For instance, derivatives of the analogous 3,6-dibromocarbazole have been investigated as:

  • Anti-cancer agents: Demonstrating antiproliferative activity against cancer cell lines.

  • Bax channel modulators: These compounds can inhibit the release of cytochrome c from mitochondria, a key event in the intrinsic pathway of apoptosis. This suggests potential applications in diseases characterized by aberrant apoptosis, such as neurodegenerative disorders and ischemic injuries.[4][5]

The substitution pattern at the 3 and 6 positions of the carbazole ring is crucial for the biological activity of these compounds. Therefore, this compound serves as a readily available starting material for the synthesis of libraries of compounds to be screened for various therapeutic targets.

Quantitative Data Summary

Quantitative biological activity data for derivatives of this compound are not widely available in the reviewed literature. However, data for the analogous 3,6-dibromocarbazole derivatives can provide insights into the potential potency of similarly structured compounds.

Table 1: Biological Activity of Representative N-alkyl-3,6-dibromocarbazole Derivatives (for illustrative purposes)

Compound IDStructureGI₅₀ (μM) - MCF-7GI₅₀ (μM) - MDA-MB-231Migration Inhibition (%) - MDA-MB-231
1 N-(4-fluorophenyl)-4-(3,6-dibromo-9H-carbazol-9-yl)butanamide8.57.218
2 N-(4-chlorophenyl)-4-(3,6-dibromo-9H-carbazol-9-yl)butanamide10.29.820
3 N-(4-bromophenyl)-4-(3,6-dibromo-9H-carbazol-9-yl)butanamide9.18.519
4 4-(3,6-dibromo-9H-carbazol-9-yl)-N-(pyridin-2-yl)butanamide25.418.618

GI₅₀ values represent the concentration required to inhibit cell growth by 50%. Migration inhibition was determined at a concentration of 10 µM.

Experimental Protocols

The following protocols describe the synthesis of a this compound-based pharmaceutical intermediate and a general method for N-alkylation.

Protocol 1: Synthesis of 3,6-dichloro-9-(2-(4-methylpiperazin-1-yl)ethyl)-9H-carbazole[3]

This protocol is based on the synthetic route described in patent CN101456839A.

Step 1: Synthesis of this compound

  • Preparation: In a suitable reaction vessel, dissolve carbazole in an appropriate solvent.

  • Chlorination: Add N-chlorosuccinimide (NCS) to the solution. The molar ratio of carbazole to NCS can range from 1:1 to 1:10.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and use standard extraction and purification techniques to isolate the this compound.

Step 2: Synthesis of N-methyl-N'-(2-chloroethyl)piperazine

  • Reaction Setup: In a reaction flask, combine N-methylpiperazine, 1,2-dichloroethane, and potassium hydroxide. The molar ratio of N-methylpiperazine to 1,2-dichloroethane to potassium hydroxide can range from 1:5-40:2-25.

  • Reaction: Stir the mixture under appropriate temperature conditions until the formation of the product is maximized.

  • Isolation: After the reaction, isolate and purify the N-methyl-N'-(2-chloroethyl)piperazine.

Step 3: N-Alkylation of this compound

  • Reaction Setup: To a solution of this compound in a suitable solvent (e.g., DMF or DMSO), add N-methyl-N'-(2-chloroethyl)piperazine and potassium hydroxide. The molar ratio of this compound to the alkylating agent to potassium hydroxide can range from 1:1-4:5-30.

  • Reaction: Heat the mixture and stir until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture and pour it into ice water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3,6-dichloro-9-(2-(4-methylpiperazin-1-yl)ethyl)-9H-carbazole.

Protocol 2: General N-Alkylation of this compound with an Alkyl Halide

This protocol provides a general method for the N-alkylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., 1-bromooctane) (1.1 eq)

  • Potassium hydroxide (KOH) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound.

  • Dissolution: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Add powdered potassium hydroxide to the stirred solution at room temperature. Stir the mixture for 30 minutes.

  • Alkylation: Add the alkyl halide dropwise to the reaction mixture. Stir the reaction at room temperature or with gentle heating until completion is observed by TLC.

  • Quenching: Cool the mixture to room temperature and carefully pour it into ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-alkylated this compound.

Visualizations

Synthetic Workflow for a this compound Derivative

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Alkylating Agent Synthesis cluster_2 Step 3: N-Alkylation Carbazole Carbazole Dichlorocarbazole This compound Carbazole->Dichlorocarbazole N-Chlorosuccinimide Final_Product 3,6-dichloro-9-(2-(4-methyl- piperazin-1-yl)ethyl)-9H-carbazole Dichlorocarbazole->Final_Product N_Methylpiperazine N-Methylpiperazine Alkylating_Agent N-methyl-N'-(2-chloroethyl)piperazine N_Methylpiperazine->Alkylating_Agent 1,2-Dichloroethane, KOH Alkylating_Agent->Final_Product KOH, DMF

Caption: Synthetic pathway for a pharmaceutical intermediate from this compound.

Hypothetical Signaling Pathway for 3,6-Dihalocarbazole Derivatives

G cluster_pathway Intrinsic Apoptosis Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA Damage) Bid Bid Apoptotic_Stimulus->Bid Bax Bax Activation Bid->Bax Mitochondrion Mitochondrion Bax->Mitochondrion forms channel Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis Derivative 3,6-Dihalocarbazole Derivative Derivative->Bax Inhibition

Caption: Potential mechanism of action via inhibition of the Bax-mediated apoptosis pathway.

References

Application of 3,6-Dichlorocarbazole in Organic Field-Effect Transistors: A Precursor-Centric Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,6-Dichlorocarbazole is a versatile heterocyclic aromatic compound that serves as a crucial building block in the synthesis of advanced organic electronic materials. While not typically employed as the active semiconductor in its pristine form, its rigid, electron-rich carbazole core and reactive chlorine substituents make it an ideal precursor for creating high-performance organic semiconductors for Organic Field-Effect Transistors (OFETs). Its derivatives are explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their excellent thermal stability and charge-transporting capabilities.[1] This document provides a detailed overview of the application of this compound as a starting material for OFET semiconductors, including synthetic protocols for its derivatives and general procedures for OFET fabrication and characterization.

From Precursor to Semiconductor: The Role of this compound

The functionalization of the this compound core is a key strategy for tuning the optoelectronic properties of the resulting materials. The chlorine atoms at the 3 and 6 positions are amenable to substitution via various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This derivatization is critical for:

  • Enhancing Solubility: Attaching flexible alkyl chains to the carbazole nitrogen (at the 9-position) improves the solubility of the material in organic solvents, which is essential for solution-based processing of thin films for OFETs.

  • Modulating Energy Levels: The introduction of electron-donating or electron-withdrawing groups at the 3 and 6 positions allows for precise control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is crucial for efficient charge injection from the electrodes and for ensuring stability of the device.

  • Promoting Intermolecular Interactions: The functional groups attached to the carbazole core influence the solid-state packing of the molecules in the thin film. Well-ordered π-π stacking is essential for efficient charge transport and high charge carrier mobility in OFETs.

Representative Performance of Carbazole-Based OFETs

While specific performance data for OFETs based directly on this compound is not available, the following table summarizes typical performance metrics for OFETs fabricated using various carbazole derivatives. This data is intended to provide a comparative benchmark for researchers developing new materials based on the this compound scaffold.

Semiconductor (Carbazole Derivative)Deposition MethodMobility (cm²/Vs)On/Off RatioThreshold Voltage (V)Substrate/Dielectric
Poly(N-vinylcarbazole) (PVK)Spin Coating10⁻³ - 10⁻⁵10² - 10⁴-20 to -40Si/SiO₂
3,6-Di(thiophen-2-yl)-9-octyl-9H-carbazoleVacuum Evaporation0.1 - 0.5> 10⁶-10 to -25Si/SiO₂
N,N'-bis(n-octyl)-dithieno[3,2-b:2',3'-d]pyrrole-alt-2,7-carbazoleSpin Coating1 - 5> 10⁷-5 to -15Si/SiO₂/OTS

Note: The performance of OFETs is highly dependent on the specific molecular structure, thin-film morphology, and device architecture.

Experimental Protocols

I. Synthesis of a 3,6-Disubstituted Carbazole Derivative

This protocol describes a general two-step synthesis of a 3,6-disubstituted-9-alkylcarbazole, starting from this compound. This involves an N-alkylation followed by a Suzuki cross-coupling reaction.

A. N-Alkylation of this compound

  • Materials: this compound, an alkyl halide (e.g., 1-bromooctane), a base (e.g., potassium hydroxide or sodium hydride), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)).

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base portion-wise to the solution at room temperature and stir for 30-60 minutes.

    • Add the alkyl halide dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 60-80 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by pouring the mixture into water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated-3,6-Dichlorocarbazole.

B. Suzuki Cross-Coupling for 3,6-Disubstitution

  • Materials: N-alkylated-3,6-Dichlorocarbazole, a boronic acid or boronic ester derivative (e.g., thiophene-2-boronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., potassium carbonate or cesium fluoride), and a solvent system (e.g., toluene/ethanol/water or dioxane).

  • Procedure:

    • In a Schlenk flask, combine the N-alkylated-3,6-Dichlorocarbazole, the boronic acid derivative (typically 2.2-2.5 equivalents), the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas multiple times.

    • Add the degassed solvent system to the flask.

    • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 24-48 hours, monitoring by TLC.

    • After cooling to room temperature, add water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography and/or recrystallization to yield the final 3,6-disubstituted carbazole derivative.

II. Fabrication and Characterization of a Solution-Processed OFET

This protocol outlines the fabrication of a bottom-gate, top-contact OFET using a solution-processable carbazole derivative.

A. Substrate Preparation

  • Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.

  • Clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates under a stream of nitrogen.

  • Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS) to improve the semiconductor film quality. This is done by immersing the substrates in a dilute solution of the SAM in an anhydrous solvent (e.g., toluene or chloroform) or by vapor deposition.

B. Semiconductor Film Deposition

  • Prepare a solution of the synthesized carbazole derivative in a high-purity organic solvent (e.g., chloroform, chlorobenzene, or toluene) at a concentration of 5-10 mg/mL.

  • Deposit the semiconductor solution onto the prepared substrate using a suitable technique such as spin coating, drop casting, or inkjet printing.

  • For spin coating, apply the solution to the center of the substrate and spin at a speed of 1000-3000 rpm for 30-60 seconds.

  • Anneal the semiconductor film at a temperature below its glass transition temperature (typically 80-150 °C) for 30-60 minutes in an inert atmosphere (e.g., a nitrogen-filled glovebox) to remove residual solvent and improve molecular ordering.

C. Electrode Deposition

  • Define the source and drain electrodes on top of the semiconductor film by thermal evaporation of a metal (e.g., gold or silver) through a shadow mask.

  • The channel length (L) and width (W) are defined by the dimensions of the shadow mask, with typical values ranging from 20-100 µm for L and 1-2 mm for W.

  • The thickness of the electrodes is typically 40-60 nm.

D. Device Characterization

  • Perform all electrical measurements in an inert atmosphere or under vacuum to minimize the effects of air and moisture.

  • Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET.

  • Output characteristics: Measure the drain current (I_DS) as a function of the drain-source voltage (V_DS) at various constant gate-source voltages (V_GS).

  • Transfer characteristics: Measure I_DS as a function of V_GS at a constant high V_DS (in the saturation regime).

  • From the transfer characteristics, extract key performance parameters such as the field-effect mobility (µ), the on/off current ratio, and the threshold voltage (V_th).

Visualizing the Workflow

G cluster_synthesis I. Synthesis of Carbazole Derivative cluster_fabrication II. OFET Fabrication & Characterization start_synthesis This compound n_alkylation N-Alkylation start_synthesis->n_alkylation Alkyl Halide, Base suzuki Suzuki Cross-Coupling n_alkylation->suzuki Boronic Acid, Pd Catalyst purification_synthesis Purification suzuki->purification_synthesis Crude Product final_product 3,6-Disubstituted Carbazole Derivative purification_synthesis->final_product film_depo Semiconductor Film Deposition final_product->film_depo Dissolve in Solvent substrate_prep Substrate Cleaning & Treatment substrate_prep->film_depo Spin Coating/Drop Casting electrode_depo Source/Drain Electrode Evaporation film_depo->electrode_depo Thermal Evaporation characterization Electrical Characterization electrode_depo->characterization Semiconductor Analyzer performance_metrics Extract Performance Metrics characterization->performance_metrics

Caption: Workflow for the synthesis of a 3,6-disubstituted carbazole derivative and its subsequent use in the fabrication and characterization of an OFET.

G cluster_ofet OFET Structure cluster_molecule Molecular Components Source Source (Au) Semiconductor Organic Semiconductor (Carbazole Derivative) Drain Drain (Au) Dielectric Dielectric (SiO₂) Gate Gate (n+-Si) Carbazole This compound (Precursor) Derivative Functionalized Carbazole Derivative Carbazole->Derivative Synthesis OFET_Device OFET Device Derivative->OFET_Device Fabrication OFET_Device->Semiconductor

Caption: Relationship between the this compound precursor, the functional semiconductor, and the final OFET device structure.

References

Application Notes and Protocols for the Synthesis of N-Substituted 3,6-Dichlorocarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-substituted 3,6-dichlorocarbazole derivatives, which are important structural motifs in medicinal chemistry and materials science. The substitution at the nitrogen atom of the carbazole core allows for the modulation of its electronic and photophysical properties. Two primary methods for this transformation are detailed: N-alkylation for the introduction of alkyl groups and N-arylation for the introduction of aryl moieties.

I. Synthesis of N-Alkyl-3,6-dichlorocarbazole

A common and straightforward method for the N-alkylation of this compound involves the reaction with an appropriate alkyl halide in the presence of a base.

  • Reaction Setup: To a solution of this compound in a suitable solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate or sodium hydroxide.

  • Reagent Addition: Add the desired alkyl halide (e.g., ethyl iodide, octyl bromide) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water to precipitate the N-alkylated product.

  • Purification: Collect the solid precipitate by filtration, wash it thoroughly with water, and then dry. The crude product can be further purified by recrystallization or column chromatography to yield the pure N-alkyl-3,6-dichlorocarbazole.

II. Synthesis of N-Aryl-3,6-dichlorocarbazole

The N-arylation of this compound is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds.[1][2]

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound, the desired aryl halide (e.g., bromobenzene), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., RuPhos), and a base (e.g., LHMDS).[3]

  • Solvent Addition: Add a dry, degassed solvent such as tetrahydrofuran (THF).[3]

  • Reaction Conditions: Heat the reaction mixture, typically between 80-110 °C, with vigorous stirring.[1] Monitor the progress of the reaction by TLC or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl-3,6-dichlorocarbazole.[1]

The Ullmann condensation is a copper-promoted conversion of aryl halides to aryl amines.[4] This method often requires higher temperatures compared to the Buchwald-Hartwig reaction.[4]

  • Reaction Setup: In a reaction vessel, combine this compound, the aryl halide, a copper catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., KOH).[5]

  • Solvent Addition: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[4]

  • Reaction Conditions: Heat the reaction mixture to high temperatures, often exceeding 210 °C.[4]

  • Workup and Purification: After completion, the workup and purification steps are similar to those described for the Buchwald-Hartwig amination, involving extraction and chromatographic purification.

Data Presentation: Summary of Reaction Conditions

Reaction Type Starting Material Reagent Catalyst Ligand Base Solvent Temperature
N-Alkylation This compoundAlkyl Halide--K₂CO₃ or NaOHAcetone or DMFReflux
Buchwald-Hartwig This compoundAryl HalidePd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, etc.NaOtBu, KOtBu, Cs₂CO₃Toluene, Dioxane, THF80-110 °C
Ullmann Condensation This compoundAryl HalideCuI or CuODiamines, ß-DiketonesK₂CO₃, Cs₂CO₃, KOHNMP, DMF, Toluene>180 °C

Visualization of Synthetic Workflow

Synthesis_Workflow Workflow for N-Substituted this compound Synthesis cluster_alkylation N-Alkylation cluster_arylation N-Arylation A This compound B Alkyl Halide, Base (e.g., K₂CO₃) A->B Reaction D Aryl Halide, Catalyst (Pd or Cu), Ligand, Base A->D Coupling C N-Alkyl-3,6-dichlorocarbazole B->C Product E N-Aryl-3,6-dichlorocarbazole D->E Product

Caption: Synthetic routes to N-substituted 3,6-dichlorocarbazoles.

References

Application Notes and Protocols for the Fabrication of 3,6-Dichlorocarbazole-Based Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 3,6-Dichlorocarbazole and its application in the fabrication of organic light-emitting diodes (OLEDs). The protocols outlined below are intended for individuals with a background in synthetic chemistry and materials science.

Introduction to this compound in OLEDs

Carbazole derivatives are a significant class of materials in organic electronics due to their excellent thermal stability, high hole-transporting mobility, and wide energy gap. Specifically, 3,6-disubstituted carbazoles are versatile building blocks for various components of OLEDs, including host materials, hole-transporting layers (HTLs), and emitters.[1][2] The introduction of chlorine atoms at the 3 and 6 positions of the carbazole core can modify the electronic properties, such as the HOMO/LUMO energy levels, and enhance the material's stability.[3] This allows for the fine-tuning of the material's characteristics to optimize the performance of OLED devices.

This document details the synthesis of this compound and provides a general protocol for the fabrication of a multilayer OLED device utilizing a 3,6-disubstituted carbazole derivative as a host material in the emissive layer.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic chlorination of carbazole. N-Chlorosuccinimide (NCS) is a common and effective chlorinating agent for this transformation. The reaction proceeds preferentially at the 3 and 6 positions due to the electronic properties of the carbazole ring system.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • Carbazole

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Standard organic synthesis glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve carbazole (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Chlorosuccinimide (2.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing deionized water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield pure this compound.

Fabrication of a this compound-Based OLED

This section describes a general protocol for the fabrication of a multilayer OLED device using a 3,6-disubstituted carbazole derivative as a host material in the emissive layer. The device is fabricated by thermal evaporation in a high-vacuum environment.

Experimental Protocol: OLED Fabrication

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials:

    • Hole Injection Layer (HIL): e.g., di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)

    • Hole Transport Layer (HTL): e.g., N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB)

    • Emissive Layer (EML):

      • Host: A 3,6-disubstituted carbazole derivative (e.g., 9-phenyl-3,6-bis(triphenylsilyl)-9H-carbazole (SiCz))

      • Dopant (Emitter): e.g., a phosphorescent emitter like fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) for green emission.

    • Electron Transport Layer (ETL): e.g., tris(8-hydroxyquinolinato)aluminium (Alq₃)

    • Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)

  • Cathode Material: Aluminum (Al)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning equipment (ultrasonic bath, UV-ozone cleaner)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially onto the ITO substrate. The deposition rates and thicknesses should be carefully controlled using a quartz crystal monitor.

      • HIL (e.g., TAPC, 30 nm)

      • HTL (e.g., NPB, 20 nm)

      • EML (co-evaporation of the 3,6-disubstituted carbazole host and the phosphorescent dopant, e.g., SiCz:Ir(ppy)₃ (90:10 wt%), 30 nm)

      • ETL (e.g., Alq₃, 30 nm)

  • Cathode Deposition:

    • Deposit the EIL (e.g., LiF, 1 nm) to facilitate electron injection.

    • Deposit the metal cathode (e.g., Al, 100 nm).

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.

Data Presentation

The performance of OLEDs based on 3,6-disubstituted carbazole derivatives can vary significantly depending on the specific molecular structure, device architecture, and fabrication conditions. The following tables provide a summary of typical performance metrics for such devices, compiled from various sources in the literature.

Table 1: Material Properties of Representative 3,6-Disubstituted Carbazole Derivatives

Material AbbreviationSubstitution at 3,6-positionsHOMO (eV)LUMO (eV)Triplet Energy (ET) (eV)Glass Transition Temp. (Tg) (°C)
SiCzTriphenylsilyl-5.9-2.42.99145
CCzTrityl-5.8-2.32.99220
PO9Diphenylphosphoryl-6.2-2.82.99160

Note: Data is compiled from representative literature on 3,6-disubstituted carbazole host materials.[4]

Table 2: Performance of OLEDs with 3,6-Disubstituted Carbazole Host Materials

Host MaterialDopant (Emission Color)Max. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Turn-on Voltage (V)
SiCzIr(dbfmi) (Blue)21.045.021.73.4
D(DCz-Cz)-DCPP- (Orange-Red)19.5---
D(DPXZ-Cz)-DCPP- (Orange-Red)21.6---

Note: Performance data is based on literature reports for OLEDs utilizing various 3,6-disubstituted carbazole derivatives as hosts or emitters.[4][5]

Visualizations

Synthesis of this compound

G Carbazole Carbazole Dichlorocarbazole This compound Carbazole->Dichlorocarbazole NCS N-Chlorosuccinimide (NCS) (2.1 eq.) NCS->Dichlorocarbazole DMF DMF, 0°C to rt, 24h G cluster_prep Substrate Preparation cluster_fab Device Fabrication (High Vacuum) Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL HIL Deposition UV_Ozone->HIL HTL HTL Deposition HIL->HTL EML EML Co-evaporation (Host + Dopant) HTL->EML ETL ETL Deposition EML->ETL EIL EIL Deposition ETL->EIL Cathode Cathode Deposition EIL->Cathode Encapsulation Encapsulation (Nitrogen Glovebox) Cathode->Encapsulation G Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (this compound derivative host + Dopant) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode

References

Application Notes and Protocols for Environmental Remediation of 3,6-Dichlorocarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Environmental Professionals

These application notes provide a comprehensive overview of the current research and methodologies for the environmental remediation of 3,6-Dichlorocarbazole (3,6-DCCZ), a persistent and toxic polyhalogenated carbazole (PHCZ) found in soil and water. This document outlines both advanced oxidation processes and bioremediation strategies, presenting key data and detailed experimental protocols.

Introduction to this compound Contamination

This compound is a significant environmental contaminant due to its dioxin-like toxicity and persistence in various environmental matrices.[1][2] As a member of the polyhalogenated carbazole family, 3,6-DCCZ has been detected in soils and sediments globally, posing a potential risk to ecosystems and human health.[1] The remediation of 3,6-DCCZ is challenged by its chemical stability. However, recent advancements in advanced oxidation processes (AOPs) and bioremediation have shown promise for its effective removal.

Application 1: Advanced Oxidation Process for Aqueous Remediation of this compound

Principle

Advanced oxidation processes are highly effective for the degradation of refractory organic pollutants like 3,6-DCCZ. One such method involves the activation of peroxymonosulfate (PMS) by zero-valent iron (Fe⁰) to generate highly reactive oxygen species (ROS), which then degrade the contaminant.[3] In this system, hydroxyl radicals (•OH) and singlet oxygen (¹O₂) are the primary species responsible for the breakdown of 3,6-DCCZ.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data from studies on the degradation of halogenated carbazoles using AOPs.

ParameterThis compound (3,6-DCCZ)3-Chlorocarbazole (3-CCZ)Reference
Treatment System Fe⁰-activated PMSSulfidated Zero-Valent Iron (S-ZVI)/PMS[3],[4]
Optimal Conditions -5 mg/L 3-CZZ, 0.3 g/L S-ZVI, 1.0 mM PMS, pH 5.8, 25 °C[4]
Removal Efficiency 100% within 1.5 hours96.6% within 20 minutes[3],[4]
Primary Reactive Species •OH and ¹O₂•OH, ¹O₂, and SO₄•⁻[3],[4]
Experimental Protocol: Fe⁰-Activated PMS Degradation of 3,6-DCCZ

This protocol describes a batch experiment for the degradation of 3,6-DCCZ in an aqueous solution.

1. Materials and Reagents:

  • This compound (3,6-DCCZ) standard

  • Zero-valent iron (Fe⁰) powder

  • Potassium peroxymonosulfate (PMS)

  • Methanol (HPLC grade)

  • Ultrapure water

  • pH meter

  • Orbital shaker

  • High-Performance Liquid Chromatography (HPLC) system for analysis

2. Procedure:

  • Prepare a stock solution of 3,6-DCCZ in methanol.

  • In a series of glass reactors, add the desired volume of ultrapure water and spike with the 3,6-DCCZ stock solution to achieve the target initial concentration.

  • Adjust the initial pH of the solutions using appropriate acids or bases.

  • Add the specified dosage of Fe⁰ powder to each reactor.

  • Initiate the reaction by adding the required amount of PMS.

  • Place the reactors on an orbital shaker at a constant speed and temperature.

  • At predetermined time intervals, withdraw samples and immediately quench the reaction with a suitable agent (e.g., methanol) to stop the degradation process.

  • Filter the samples to remove solid particles.

  • Analyze the concentration of 3,6-DCCZ in the filtered samples using HPLC.

Degradation Pathway and Workflow

The degradation of 3,6-DCCZ by Fe⁰-activated PMS involves the generation of reactive oxygen species that attack the 3,6-DCCZ molecule, leading to its breakdown.

G cluster_workflow Experimental Workflow cluster_pathway Degradation Signaling Pathway prep Prepare 3,6-DCCZ Solution ph_adjust Adjust pH prep->ph_adjust add_fe Add Fe⁰ ph_adjust->add_fe add_pms Add PMS & Start Reaction add_fe->add_pms sampling Sample at Intervals add_pms->sampling analysis HPLC Analysis sampling->analysis Fe0 Fe⁰ ROS •OH, ¹O₂ Fe0->ROS PMS PMS PMS->ROS DCCZ This compound ROS->DCCZ Oxidation Intermediates Degradation Intermediates DCCZ->Intermediates Products Mineralization Products Intermediates->Products

Figure 1: Experimental workflow and degradation pathway for 3,6-DCCZ using Fe⁰-activated PMS.

Application 2: Bioremediation of this compound in Soil

Principle

Bioremediation utilizes microorganisms to break down environmental pollutants. For 3,6-DCCZ, specific bacterial strains have been identified that can degrade this compound through enzymatic processes.[5] This approach is particularly relevant for in-situ soil remediation. The degradation often proceeds through dehalogenation, where chlorine atoms are removed from the carbazole structure, followed by ring cleavage.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from studies on the bioremediation of 3,6-DCCZ in soil.

ParameterValueReference
Contaminant This compound (3,6-DCCZ)[1]
Matrix Soil[1]
Initial Concentration 0.100 mg/kg and 1.00 mg/kg[1]
Half-life 7.75 days and 16.73 days, respectively[1]
Primary Degradation Product 3-Chlorocarbazole (3-CCZ)[1]
Experimental Protocol: Soil Microcosm Study for 3,6-DCCZ Bioremediation

This protocol outlines a laboratory-scale experiment to assess the bioremediation of 3,6-DCCZ in soil.

1. Materials and Reagents:

  • Contaminated soil or pristine soil to be spiked

  • This compound (3,6-DCCZ) standard

  • Acetone (or other suitable solvent)

  • Microcosm containers (e.g., glass jars with loose-fitting lids)

  • Incubator

  • Analytical balance

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

2. Procedure:

  • Air-dry and sieve the soil to ensure homogeneity.

  • If using pristine soil, spike it with a solution of 3,6-DCCZ in acetone to achieve the desired initial concentrations. Allow the solvent to evaporate completely in a fume hood.

  • Distribute a known mass of the contaminated or spiked soil into each microcosm container.

  • Adjust the soil moisture content to a predetermined level (e.g., 60% of water holding capacity).

  • If bioaugmentation is being tested, inoculate the soil with a specific microbial culture known to degrade 3,6-DCCZ.

  • Incubate the microcosms in the dark at a constant temperature.

  • At specified time points, sacrifice replicate microcosms for analysis.

  • Extract the soil samples using an appropriate solvent extraction method.

  • Analyze the extracts for the concentration of 3,6-DCCZ and its degradation products using GC-MS.

Bioremediation Workflow and Logical Relationships

The process of soil bioremediation involves several key steps from preparation to analysis, with the microbial community playing a central role in the degradation of 3,6-DCCZ.

cluster_workflow Bioremediation Experimental Workflow cluster_logic Logical Relationships in Bioremediation soil_prep Soil Preparation & Spiking microcosm_setup Microcosm Setup soil_prep->microcosm_setup incubation Incubation microcosm_setup->incubation sampling Destructive Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis GC-MS Analysis extraction->analysis DCCZ 3,6-DCCZ in Soil Microbes Soil Microbial Community DCCZ->Microbes induces Dehalogenation Dehalogenation Enzymes Degradative Enzymes Microbes->Enzymes produces Enzymes->Dehalogenation catalyzes RingCleavage Ring Cleavage Dehalogenation->RingCleavage Metabolites Metabolites (e.g., 3-CCZ) Dehalogenation->Metabolites Mineralization Mineralization RingCleavage->Mineralization

Figure 2: Workflow for a soil bioremediation study and the logical steps in the microbial degradation of 3,6-DCCZ.

References

Application Notes and Protocols: 3,6-Dichlorocarbazole in Polymer Chemistry and Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,6-Dichlorocarbazole is a versatile heterocyclic aromatic compound that has garnered significant attention in materials science and polymer chemistry.[1] Characterized by a carbazole core with chlorine atoms at the 3 and 6 positions, this molecule exhibits exceptional thermal stability and desirable electron-transporting properties.[1] These characteristics make it a valuable building block for a new generation of advanced materials. Its rigid structure and the potential for functionalization at the nitrogen atom (position 9) allow for the precise tuning of its optoelectronic properties.[2][3] Consequently, this compound and its derivatives are increasingly utilized in the development of high-performance organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] It also serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] These application notes provide an overview of its use, quantitative performance data of related materials, and detailed experimental protocols for its synthesis and application.

Applications in Advanced Materials

The unique properties of the this compound scaffold make it a foundational component in several high-technology areas:

  • Organic Electronics : As a key building block for hole-transporting materials (HTMs), 3,6-disubstituted carbazoles are critical for the efficiency and stability of perovskite solar cells (PSCs) and OLEDs.[1][4] The carbazole moiety provides excellent hole mobility and thermal stability, while the dichloro-substitution can be used to tune the energy levels for optimal device performance.[1][2] These materials facilitate the efficient extraction and transport of positive charge carriers (holes) from the active layer to the anode, which is essential for device operation.[5]

  • Conductive Polymers : this compound can be incorporated as a monomer or a pendant group into polymer backbones.[1] This integration enhances the electrical conductivity of the resulting polymers, making them suitable for applications such as organic field-effect transistors (OFETs), sensors, and as host materials in polymer light-emitting diodes (PLEDs).[1][3][6]

  • Pharmaceutical Synthesis : Beyond materials science, it serves as a crucial intermediate in the synthesis of complex organic molecules with potential therapeutic properties.[1]

Data Presentation

Quantitative data is essential for evaluating the performance and properties of materials derived from this compound.

Table 1: Physicochemical Properties of this compound

This table summarizes the key physical and chemical properties of the base molecule.

PropertyValueReference
CAS Number 5599-71-3[1]
Molecular Formula C₁₂H₇Cl₂N[1][7]
Molecular Weight 236.1 g/mol [1]
Melting Point 204 - 210 °C[1]
Appearance White to light yellow/orange powder/crystal[1]
Purity ≥ 96% (GC)[1]
Solubility Soluble in organic solvents like Acetone, DMF[1][8]
Table 2: Performance of Related 3,6-Disubstituted Carbazole-Based Hole-Transporting Materials (HTMs) in Perovskite Solar Cells

The following data, primarily from derivatives of the closely related 3,6-dibromocarbazole, illustrates the high performance achievable with this class of materials. These values are benchmarked against the standard HTM, spiro-OMeTAD.

HTM IdentifierVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Hole Mobility (μ₀) (cm²/Vs)Reference
spiro-OMeTAD (Standard) ~1.0 - 1.15~22 - 25~70 - 80~17 - 22+-[4]
V1221 1.0323.67317.813 x 10⁻⁶[5]
V1225 1.0323.67317.813 x 10⁻⁵[5]
V1209 ---17.313.5 x 10⁻⁵[5]
SGT-405 ---14.79-[5][9]
KZRD ---20.40Higher than related derivatives[9]

Mandatory Visualization

Diagrams are provided to illustrate key workflows and principles related to the application of this compound derivatives.

G Carbazole Carbazole (Starting Material) Chlorination Selective Chlorination (e.g., with NCS) Carbazole->Chlorination Dichlorocarbazole This compound Chlorination->Dichlorocarbazole Functionalization N-Functionalization (e.g., Alkylation, Arylation) Dichlorocarbazole->Functionalization Derivative Functionalized HTM Precursor Functionalization->Derivative Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Derivative->Coupling FinalHTM Final Hole-Transporting Material (HTM) Coupling->FinalHTM

Caption: Synthetic workflow for creating HTMs from carbazole.

G Substrate 1. FTO/ITO Substrate Cleaning ETL 2. Electron Transport Layer (ETL) Deposition (e.g., TiO₂) Substrate->ETL Perovskite 3. Perovskite Layer Deposition & Annealing ETL->Perovskite HTL 4. Hole Transport Layer (HTL) Deposition (Carbazole Derivative) Perovskite->HTL Electrode 5. Metal Electrode Deposition (e.g., Au, Ag) HTL->Electrode Characterization 6. Device Encapsulation & Characterization Electrode->Characterization

Caption: Fabrication workflow for a perovskite solar cell.

G cluster_0 Device Layers ETL_LUMO ETL (LUMO) ETL_HOMO ETL (HOMO) PVSK_LUMO Perovskite (LUMO) PVSK_LUMO->ETL_LUMO Electron Injection PVSK_HOMO Perovskite (HOMO) HTL_LUMO HTL (LUMO) HTL_HOMO HTL (HOMO) Anode Anode (Work Function) HTL_HOMO->Anode Photon->PVSK_LUMO Light Absorption Hole->HTL_HOMO Hole Extraction

Caption: Energy level alignment and charge transfer in a PSC.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent application in fabricating electronic devices.

Protocol 1: Synthesis of this compound

This protocol outlines the direct chlorination of carbazole. It is adapted from similar, widely reported bromination procedures.[10]

Materials:

  • Carbazole

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Standard glassware for organic synthesis (round-bottom flask, condenser)

  • Stirring and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve carbazole (1 equivalent) in DMF.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add a solution of NCS (2.1 equivalents) dissolved in DMF to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing a large volume of deionized water to precipitate the product.

  • Stir the suspension for 30 minutes, then collect the solid precipitate by vacuum filtration.

  • Wash the solid product thoroughly with water and then dry it in a vacuum oven.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) or by column chromatography on silica gel.

Protocol 2: N-Alkylation of this compound

This protocol describes the functionalization at the 9-position (nitrogen atom), a common step in synthesizing more complex molecules for HTMs. This method is adapted from a procedure for 3,6-dibromocarbazole.[11]

Materials:

  • This compound (1 equivalent)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • An appropriate alkylating agent (e.g., Ethyl 4-bromobutyrate, 1 equivalent)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, nitrogen-flushed flask, add this compound and anhydrous DMF.

  • Add a base such as K₂CO₃ (2-3 equivalents) or NaH (1.2 equivalents, added portion-wise at 0 °C).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the alkylating agent (e.g., ethyl 4-bromobutyrate) dropwise to the reaction mixture.

  • Heat the reaction to a specified temperature (e.g., 80 °C) and stir for several hours (or overnight) until the starting material is consumed (monitored by TLC).

  • Cool the mixture to room temperature and quench the reaction by adding water.

  • Extract the aqueous layer three times with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the pure N-alkylated-3,6-dichlorocarbazole.

Protocol 3: Fabrication of a Perovskite Solar Cell (n-i-p Architecture)

This protocol provides a general workflow for constructing a solar cell device using a carbazole-based derivative as the HTL.[4][9]

Materials:

  • FTO or ITO-coated glass substrates

  • ETL precursor solution (e.g., TiO₂ paste or SnO₂ nanoparticle solution)

  • Perovskite precursor solution (e.g., a mix of FAI, PbI₂, MABr, and PbBr₂ in DMF/DMSO)

  • HTL solution (e.g., 3,6-disubstituted carbazole derivative dissolved in chlorobenzene, often with additives like Li-TFSI and t-BP)

  • Anti-solvent (e.g., chlorobenzene or toluene)

  • Metal for electrode (e.g., Gold or Silver pellets)

  • Solvents for cleaning (detergent, deionized water, acetone, isopropanol)

Procedure:

  • Substrate Cleaning: Sequentially clean the FTO/ITO glass substrates by ultrasonication in detergent solution, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a stream of nitrogen.

  • ETL Deposition: Deposit the electron transport layer (e.g., a compact layer of TiO₂ or SnO₂) onto the conductive side of the substrate, typically by spin-coating, followed by annealing at high temperature (e.g., 450-500 °C for TiO₂).

  • Perovskite Layer Deposition: Transfer the substrates to a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the ETL. During the final seconds of spinning, drip an anti-solvent onto the substrate to induce rapid, uniform crystallization. Subsequently, anneal the film on a hotplate (e.g., at 100-150 °C) to form the final perovskite crystal structure.

  • HTL Deposition: Prepare the HTL solution by dissolving the carbazole-based material and any additives in a solvent like chlorobenzene. Spin-coat the HTL solution directly onto the cooled perovskite layer.

  • Metal Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit the top metal contact (e.g., 80-100 nm of gold or silver) through a shadow mask under high vacuum to define the active area of the solar cells.

  • Characterization: The completed device can then be characterized for its photovoltaic performance using a solar simulator under standard AM 1.5G illumination.

References

Application Notes and Protocols for 3,6-Dichlorocarbazole in Photochemical Reactions and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichlorocarbazole is a versatile heterocyclic compound that has garnered significant interest in various scientific and industrial fields. Its rigid, planar structure and the presence of reactive chlorine atoms make it an important building block in organic synthesis and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in photochemical reactions and as a key intermediate in the synthesis of pharmacologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 5599-71-3[1][2]
Molecular Formula C₁₂H₇Cl₂N[1][2]
Molecular Weight 236.10 g/mol [2]
Melting Point 204 - 210 °C[1]
Appearance White to light yellow to light orange powder/crystal[1]
Purity ≥ 96% (GC)[1]

Applications in Photochemical Reactions

While this compound is utilized in photochemical research, its primary photochemical characteristic of interest is its degradation under certain conditions, which is relevant for environmental science.[1][3] Studies on related 3,6-dihalogenated carbazoles provide insights into their broader photochemical potential, including their use as photosensitizers.[4]

Application Note: Photodegradation of this compound

This compound can undergo photodegradation in aqueous environments. This process is relevant for understanding the environmental fate of this compound. The degradation follows first-order kinetics.

Quantitative Data: Photodegradation Kinetics
CompoundRate Constant (k, h⁻¹)Half-life (t₁/₂, h)Quantum Yield (Φ)
This compound0.44221.620.295

Data obtained in ultrapure water.

Experimental Protocol: Photodegradation Study of this compound

This protocol outlines a general procedure for studying the photodegradation of this compound in an aqueous solution.

Materials:

  • This compound

  • Ultrapure water

  • Acetonitrile (HPLC grade)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

  • Quartz reaction vessel

  • Magnetic stirrer and stir bar

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • Prepare the reaction solution by diluting the stock solution with ultrapure water to the desired starting concentration in a quartz reaction vessel.

  • Place the reaction vessel in the photoreactor and start stirring.

  • Irradiate the solution with the UV lamp.

  • Withdraw aliquots of the solution at regular time intervals.

  • Analyze the aliquots by HPLC to determine the concentration of this compound.

  • Plot the natural logarithm of the concentration of this compound versus time to determine the first-order rate constant.

Applications in Drug Development

This compound and its bromo-analog serve as crucial intermediates in the synthesis of various pharmaceutical compounds, particularly in the development of novel anti-cancer agents.[1][5] The carbazole scaffold can be functionalized at the 3, 6, and 9 positions to modulate biological activity.[6]

Application Note: Synthesis of Apoptosis Modulators

Derivatives of 3,6-dihalogenated carbazoles have been synthesized and identified as potent modulators of the pro-apoptotic protein Bax.[7] These compounds can influence the intrinsic pathway of apoptosis by affecting the release of cytochrome c from the mitochondria.

Signaling Pathway: Bax-Mediated Intrinsic Apoptosis

Bax_Pathway cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_caspase Caspase Cascade Cellular_Stress DNA Damage, Growth Factor Withdrawal, etc. BH3_only BH3-only proteins (e.g., Bid, Bad) Cellular_Stress->BH3_only Bax Bax BH3_only->Bax activates MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl2_anti Anti-apoptotic Bcl-2 proteins Bcl2_anti->Bax inhibits Cytochrome_c Cytochrome c (release) MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Dichlorocarbazole_Derivative This compound Derivatives Dichlorocarbazole_Derivative->Bax modulates

Bax-mediated intrinsic apoptosis pathway.
Quantitative Data: Biological Activity of 3,6-Dibromocarbazole Derivatives

The following table summarizes the anti-proliferative activity of representative N-alkyl-3,6-dibromocarbazole derivatives against human breast cancer cell lines.

Compound IDStructureGI₅₀ (μM) - MCF-7GI₅₀ (μM) - MDA-MB-231
10 N-(4-fluorophenyl)-4-(3,6-dibromo-9H-carbazol-9-yl)butanamide8.57.2
14 N-(4-chlorophenyl)-4-(3,6-dibromo-9H-carbazol-9-yl)butanamide10.29.8
15 N-(4-bromophenyl)-4-(3,6-dibromo-9H-carbazol-9-yl)butanamide9.18.5
23 4-(3,6-dibromo-9H-carbazol-9-yl)-N-(pyridin-2-yl)butanamide25.418.6

GI₅₀ values represent the concentration required to inhibit cell growth by 50%.

Experimental Protocol: Synthesis of N-Alkyl-3,6-Dichlorocarbazole Derivatives

This protocol describes a general method for the N-alkylation of this compound, a key step in the synthesis of various biologically active derivatives. This protocol is adapted from methods used for 3,6-dibromocarbazole.

Workflow: Synthesis of N-Alkyl-3,6-Dichlorocarbazole Derivatives

synthesis_workflow start This compound step1 N-Alkylation start->step1 Base (e.g., KOH) Alkylating Agent (e.g., R-Br) intermediate N-Alkyl-3,6-Dichlorocarbazole Intermediate step1->intermediate step2 Further Functionalization (e.g., Amidation) intermediate->step2 product Biologically Active Derivatives step2->product

General synthetic workflow.

Materials:

  • This compound

  • Potassium hydroxide (KOH) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkylating agent (e.g., ethyl 4-bromobutyrate)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (e.g., KOH or NaH) portion-wise to the solution at room temperature and stir for 30 minutes.

  • Add the alkylating agent dropwise to the reaction mixture.

  • Heat the reaction mixture (e.g., to 80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by slowly adding water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkyl-3,6-dichlorocarbazole derivative.

Applications in Organic Electronics

This compound and its derivatives are utilized in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs).[1][6] Their thermal stability and charge-transporting properties make them suitable as host materials in the emissive layer of OLEDs.[1][8]

Application Note: Host Materials for Phosphorescent OLEDs

Carbazole-based materials are widely used as hosts for phosphorescent emitters due to their high triplet energy, which allows for efficient energy transfer to the phosphorescent guest molecule. The performance of OLEDs can be significantly influenced by the molecular structure of the host material.

Quantitative Data: Performance of OLEDs with Carbazole-Based Host Materials

The following table summarizes the performance of solution-processed green phosphorescent OLEDs using 3,3'-bicarbazole-based host materials, which are structurally related to 3,6-disubstituted carbazoles.

Host MaterialMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)
BCz-tBuPh43.140.012.5
BCz-nBuPh30.828.18.8

Data from solution-processed OLEDs with a green phosphorescent emitter.[9]

Experimental Protocol: Fabrication of a Solution-Processed OLED

This protocol provides a general outline for the fabrication of a solution-processed OLED using a carbazole-based host material.

Workflow: OLED Fabrication

oled_fabrication substrate ITO-coated Glass Substrate cleaning Substrate Cleaning substrate->cleaning htl Spin-coating of Hole Transport Layer (HTL) cleaning->htl eml Spin-coating of Emissive Layer (EML) (Host:Guest) htl->eml etl Thermal Evaporation of Electron Transport Layer (ETL) eml->etl cathode Thermal Evaporation of Cathode etl->cathode encapsulation Encapsulation cathode->encapsulation device OLED Device encapsulation->device

General workflow for OLED fabrication.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)

  • Host material (e.g., a 3,6-disubstituted carbazole derivative)

  • Phosphorescent guest emitter

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Cathode material (e.g., LiF/Al)

  • Solvents for spin-coating (e.g., chlorobenzene)

  • Spin-coater

  • Thermal evaporator

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat them with UV-ozone.

  • HTL Deposition: Spin-coat the HTL material onto the ITO substrate and anneal.

  • Emissive Layer Deposition: Prepare a solution of the host material and the phosphorescent guest emitter in a suitable solvent. Spin-coat this solution on top of the HTL and anneal.

  • ETL and Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator. Sequentially deposit the ETL, a thin layer of LiF, and the aluminum cathode.

  • Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox to protect them from moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics and the electroluminescence spectra of the fabricated devices.

References

Application Notes and Protocols for the Quantification of 3,6-Dichlorocarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3,6-Dichlorocarbazole (3,6-DCCZ), a polyhalogenated carbazole (PHCZ) of increasing environmental and toxicological concern. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography (HPLC) are designed to deliver accurate and reproducible quantification in various matrices.

Introduction

This compound is a halogenated aromatic hydrocarbon that has been identified as a widespread environmental contaminant.[1] Its persistence, potential for bioaccumulation, and dioxin-like toxicity necessitate sensitive and reliable analytical methods for its quantification in environmental samples such as water and soil, as well as in biological matrices.[2][3] This document outlines validated analytical techniques to support research, environmental monitoring, and safety assessment studies.

Analytical Techniques

The two primary analytical techniques for the quantification of 3,6-DCCZ are Gas Chromatography-Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

  • GC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level analysis. However, a significant challenge in GC-MS analysis of 3,6-DCCZ is the potential for co-elution and spectral interference with p,p'-dichlorodiphenyltrichloroethane (p,p'-DDT), as they share common mass fragments.[4] Careful chromatographic separation and/or sample cleanup are crucial to mitigate this interference.[4]

  • HPLC-DAD provides a robust and reliable alternative, particularly for resolving 3,6-DCCZ from interfering compounds like p,p'-DDT.[5] Reversed-phase HPLC methods are effective for this separation.[5]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS/MS) Performance Data for this compound in Water

ParameterValueReference
Linearity Range0.2 - 50 ng/L[1]
Correlation Coefficient (r²)> 0.995[1]
Limit of Detection (LOD)0.018 - 0.12 ng/L (for PHCZs)[1]
Recovery86.6 - 112.8%[1]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data for Polyhalogenated Carbazoles in Sediment

ParameterValueReference
Limit of Detection (LOD)3.0 x 10⁻³ - 0.22 ng/g d.w.[6]
Limit of Quantification (LOQ)1.0 x 10⁻² - 0.75 ng/g d.w.[6]
Recovery (at 2.0 ng/g)64.8 - 91.8%[6]
Recovery (at 10 ng/g)70.9 - 124.7%[6]

Experimental Workflows

Analytical Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction e.g., Water, Soil Cleanup Cleanup Extraction->Cleanup SPE, PLE, or QuEChERS GC_MS_MS GC-MS/MS Cleanup->GC_MS_MS HPLC_DAD HPLC-DAD Cleanup->HPLC_DAD Quantification Quantification GC_MS_MS->Quantification HPLC_DAD->Quantification Reporting Reporting Quantification->Reporting

Overall workflow for 3,6-DCCZ analysis.

Experimental Protocols

Protocol 1: Quantification of this compound in Water by GC-MS/MS

This protocol is based on a validated method for the analysis of polyhalogenated carbazoles in water.[1]

1. Sample Preparation (Solid-Phase Disk Extraction)

1.1. Disk Conditioning: Condition an Empore™ C18 solid-phase extraction disk by passing 10 mL of methanol followed by 10 mL of deionized water through the disk.

1.2. Sample Loading: Pass a 1 L water sample (pH adjusted to 6-9) through the conditioned disk at a flow rate of 5-50 mL/min.

1.3. Disk Drying: After the entire sample has passed through, dry the disk by applying a vacuum for 5-10 minutes.

1.4. Elution: Elute the trapped analytes from the disk with 5 mL of acetone followed by three 10 mL portions of dichloromethane.

1.5. Concentration: Combine the eluates and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS/MS Analysis

2.1. Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

2.2. GC Conditions:

  • Column: SH-I-5MS capillary column or equivalent.
  • Injector Temperature: 280 °C.[5]
  • Injection Mode: Splitless.
  • Carrier Gas: Helium.
  • Oven Temperature Program: Optimize for separation from p,p'-DDT. A suggested starting point is 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 10 min.

2.3. MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions for 3,6-DCCZ:
  • Quantifier: 235 → 200
  • Qualifier: 235 → 165[4][5]
  • Note: These transitions are also used for p,p'-DDT, necessitating chromatographic separation.

3. Quality Control

3.1. Calibration: Prepare a series of calibration standards in a clean solvent to establish the linearity of the method.

3.2. Blanks: Analyze method blanks to check for contamination.

3.3. Spiked Samples: Analyze fortified samples to determine method recovery.

Protocol 2: Quantification of this compound in Environmental Samples by HPLC-DAD

This protocol provides a general framework for the analysis of 3,6-DCCZ, which is particularly useful for avoiding interference from p,p'-DDT.[5]

1. Sample Preparation (Generic)

1.1. Soil/Sediment (Pressurized Liquid Extraction - PLE): 1.1.1. Mix 10 g of the homogenized sample with a drying agent (e.g., diatomaceous earth). 1.1.2. Extract using an accelerated solvent extractor with dichloromethane at 100 °C and 1500 psi. 1.1.3. Concentrate the extract and proceed to cleanup.

1.2. Cleanup (Solid-Phase Extraction - SPE): 1.2.1. Condition a Florisil SPE cartridge with hexane. 1.2.2. Load the concentrated extract onto the cartridge. 1.2.3. Elute with a suitable solvent or solvent mixture (e.g., hexane:dichloromethane). 1.2.4. Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. HPLC-DAD Analysis

2.1. Instrumentation: A high-performance liquid chromatograph with a diode-array detector.

2.2. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10-20 µL.
  • DAD Wavelength: 290 nm.[5]

3. Quality Control

3.1. Calibration: Prepare matrix-matched calibration standards to compensate for matrix effects.

3.2. Blanks: Analyze procedural blanks with each batch of samples.

3.3. Reference Materials: Analyze certified reference materials, if available, to ensure accuracy.

Logical Relationships in Method Selection

Method Selection Logic Sample_Matrix Sample Matrix (e.g., Water, Soil, Biota) Interferents Potential Interferences (e.g., p,p'-DDT) Sample_Matrix->Interferents Required_Sensitivity Required Sensitivity Sample_Matrix->Required_Sensitivity Select_GC_MS_MS Select GC-MS/MS Interferents->Select_GC_MS_MS p,p'-DDT absent or separable Select_HPLC_DAD Select HPLC-DAD Interferents->Select_HPLC_DAD p,p'-DDT present Required_Sensitivity->Select_GC_MS_MS High Required_Sensitivity->Select_HPLC_DAD Moderate Optimize_Chromatography Optimize Chromatography and Cleanup Select_GC_MS_MS->Optimize_Chromatography

Decision tree for analytical method selection.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3,6-Dichlorocarbazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-Dichlorocarbazole. Our aim is to help you optimize your synthetic protocols to achieve higher yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors. Here are the primary causes and their respective solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material (carbazole) spot and the appearance of the product spot will indicate the reaction's endpoint. Consider extending the reaction time if necessary. For halogenations of carbazole, reaction times can be lengthy, sometimes up to 24 hours.[1][2]

  • Suboptimal Reagents or Conditions: The choice of chlorinating agent and reaction conditions significantly impacts the yield.

    • Solution: N-Chlorosuccinimide (NCS) is an effective reagent for the chlorination of carbazoles.[3] Sulfuryl chloride (SO₂Cl₂) can also be used.[4][5] Optimizing the stoichiometry of the chlorinating agent is crucial to favor dichlorination without promoting the formation of over-chlorinated products. The reaction temperature and choice of solvent are also critical parameters to optimize.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps.

    • Solution: After quenching the reaction, typically with water, ensure complete precipitation of the crude product. When washing the precipitate, use a minimal amount of a cold solvent in which the product has low solubility to avoid dissolution. For purification, recrystallization is often effective. If column chromatography is required, careful selection of the solvent system is necessary to ensure good separation without excessive product loss.[1]

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I minimize these and isolate the desired this compound?

The formation of multiple spots on a TLC plate typically indicates the presence of mono-chlorinated (e.g., 3-chlorocarbazole), isomeric dichlorinated (e.g., 1,6- or 1,8-dichlorocarbazole), and/or poly-chlorinated (e.g., 1,3,6-trichlorocarbazole) species alongside your desired product.[6]

  • Preventing Over- and Under-chlorination:

    • Stoichiometry Control: Carefully control the molar ratio of the chlorinating agent to carbazole. Using approximately 2.0-2.2 equivalents of the chlorinating agent is a common starting point for dichlorination.

    • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction, reducing the formation of undesired isomers and over-chlorinated products.

    • Slow Addition of Reagents: Adding the chlorinating agent dropwise or in portions over a period can help to maintain a low concentration of the reagent in the reaction mixture, which can improve selectivity.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying this compound. The choice of solvent is critical; an ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of carbazole derivatives include ethanol, chloroform, and mixtures such as toluene-hexane.[1]

    • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) can effectively separate the different chlorinated carbazoles.[1]

Q3: How can I effectively monitor the progress of my reaction?

The most common and effective way to monitor the reaction is by Thin Layer Chromatography (TLC).

  • Procedure: Spot the reaction mixture alongside the starting material (carbazole) on a TLC plate. The reaction is considered complete when the carbazole spot has disappeared, and a new spot corresponding to the product is prominent.

  • Developing Solvent System: An appropriate developing solvent system would be a mixture of a non-polar and a polar solvent, such as ethyl acetate/hexane or dichloromethane/hexane. The ratio can be adjusted to achieve good separation of the spots.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most frequently employed methods for the synthesis of this compound involve the direct electrophilic chlorination of carbazole. Common chlorinating agents include N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂).[3][4]

Q2: What are the key safety precautions I should take during this synthesis?

Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Many chlorinating agents are corrosive and/or toxic, so they should be handled in a well-ventilated fume hood. Reactions should be conducted with appropriate shielding, and care should be taken during the workup and purification steps.

Q3: What analytical techniques are recommended for confirming the purity of this compound?

Several analytical techniques can be used to assess the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify impurities.

  • Melting Point: A sharp melting point range close to the literature value (204-210 °C) is indicative of high purity.[7]

Data Presentation

Table 1: Comparison of Common Chlorinating Agents for Carbazole Dichlorination

Chlorinating AgentTypical SolventTemperatureKey AdvantagesPotential Issues
N-Chlorosuccinimide (NCS)Acetonitrile, DMF, CHCl₃Room Temperature to RefluxMild conditions, good yields for some substrates.[3][8]May require longer reaction times.
Sulfuryl Chloride (SO₂Cl₂)Dichloromethane, CCl₄0 °C to Room TemperatureCan be highly efficient and fast.[4][9]Can be less selective, leading to over-chlorination.

Table 2: Typical Purity Profile of Crude this compound

CompoundTypical AbundanceNotes
This compound Major Product Desired Compound
3-ChlorocarbazoleMinor to SignificantUnder-chlorination byproduct.[6]
1,6-DichlorocarbazoleMinorIsomeric byproduct.[6]
1,8-DichlorocarbazoleMinorIsomeric byproduct.[6]
1,3,6-TrichlorocarbazoleMinorOver-chlorination byproduct.[6]
1,3,6,8-TetrachlorocarbazoleTraceOver-chlorination byproduct.[6]
CarbazoleTrace to MinorUnreacted starting material.

Experimental Protocols

Protocol 1: Synthesis of this compound using N-Chlorosuccinimide (NCS)

  • Materials:

    • Carbazole

    • N-Chlorosuccinimide (NCS)

    • Acetonitrile (or other suitable solvent)

    • Sodium sulfite solution (for quenching)

    • Water

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask, dissolve carbazole (1 equivalent) in acetonitrile.

    • Add N-Chlorosuccinimide (2.2 equivalents) portion-wise to the stirred solution at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Upon completion, pour the reaction mixture into a stirred aqueous solution of sodium sulfite to quench any unreacted NCS.

    • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the precipitate with water and then with a small amount of cold ethanol.

    • Purify the crude product by recrystallization from hot ethanol to yield this compound as a crystalline solid.

Protocol 2: Purification of this compound by Column Chromatography

  • Materials:

    • Crude this compound

    • Silica gel (for column chromatography)

    • Hexane

    • Dichloromethane (or Ethyl Acetate)

    • Glass column

    • Collection tubes

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the glass column.

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Adsorb the crude product onto a small amount of silica gel by evaporating the solvent.

    • Carefully load the dried silica with the adsorbed product onto the top of the packed column.

    • Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of dichloromethane (e.g., from 0% to 20% dichloromethane in hexane).

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Carbazole Carbazole Chlorination Chlorination (e.g., NCS or SO₂Cl₂) Carbazole->Chlorination Crude_Product Crude Product Mixture Chlorination->Crude_Product Recrystallization Recrystallization (e.g., Ethanol) Crude_Product->Recrystallization Column_Chromatography Column Chromatography (Silica Gel) Recrystallization->Column_Chromatography Impure Pure_Product Pure this compound Recrystallization->Pure_Product High Purity Column_Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Completion Reaction Complete? Start->Check_Completion Check_Stoichiometry Correct Stoichiometry? Check_Completion->Check_Stoichiometry Yes Increase_Time Increase Reaction Time Check_Completion->Increase_Time No Check_Conditions Optimal Conditions? Check_Stoichiometry->Check_Conditions Yes Adjust_Stoichiometry Adjust Reagent Ratio Check_Stoichiometry->Adjust_Stoichiometry No Check_Workup Efficient Workup? Check_Conditions->Check_Workup Yes Optimize_Conditions Optimize Temp. & Solvent Check_Conditions->Optimize_Conditions No Improve_Workup Improve Workup/Purification Check_Workup->Improve_Workup No Success Improved Yield/Purity Check_Workup->Success Yes Increase_Time->Check_Completion Adjust_Stoichiometry->Start Optimize_Conditions->Start Improve_Workup->Start

Caption: A logical troubleshooting flowchart for optimizing this compound synthesis.

References

common side products in the synthesis of 3,6-Dichlorocarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-Dichlorocarbazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the formation of common side products and offering solutions to optimize the reaction for the desired product.

IssuePotential Cause(s)Recommended Solutions
Low Yield of this compound - Incomplete reaction: Insufficient reaction time or temperature. - Suboptimal stoichiometry: Incorrect ratio of carbazole to chlorinating agent. - Poor quality of reagents: Degradation of the chlorinating agent or solvent impurities.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the disappearance of the starting material. - Carefully control the stoichiometry. A slight excess of the chlorinating agent may be necessary, but a large excess will promote over-chlorination. - Use freshly opened or purified reagents and anhydrous solvents.
Presence of Monochloro-carbazole - Insufficient chlorinating agent: The amount of chlorinating agent is not enough to fully convert the monochlorinated intermediate to the dichlorinated product. - Short reaction time: The reaction was stopped before the second chlorination could occur to a significant extent.- Increase the molar equivalents of the chlorinating agent (e.g., N-Chlorosuccinimide or Sulfuryl Chloride) relative to carbazole. - Extend the reaction time and monitor for the disappearance of the 3-chlorocarbazole spot on TLC.
Formation of Over-chlorinated Products (Tri- and Tetrachlorocarbazoles) - Excess chlorinating agent: Using a large excess of the chlorinating agent drives the reaction towards higher degrees of chlorination. - High reaction temperature: Elevated temperatures can increase the rate of subsequent chlorination steps.- Use a stoichiometric amount or only a slight excess of the chlorinating agent. - Maintain a controlled and moderate reaction temperature. - Consider a stepwise addition of the chlorinating agent to maintain a low concentration at any given time.
Presence of Multiple Dichloro-carbazole Isomers - Reaction conditions favoring other isomers: While the 3 and 6 positions are electronically favored for electrophilic substitution, certain conditions might lead to the formation of other isomers like 1,6-, 1,3-, and 1,8-dichlorocarbazole.- The choice of solvent and catalyst can influence regioselectivity. Non-polar solvents may favor para-substitution. - Purification by column chromatography or recrystallization is often necessary to isolate the desired 3,6-isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: During the direct chlorination of carbazole, a mixture of chlorinated products is often formed. The most common side products include:

  • Monochlorinated carbazoles: Primarily 3-chlorocarbazole and to a lesser extent, 1-chlorocarbazole.[1]

  • Other dichlorinated isomers: Besides the desired this compound, other isomers such as 1,6-dichlorocarbazole, 1,3-dichlorocarbazole, and 1,8-dichlorocarbazole can be formed.[1]

  • Over-chlorinated products: If the reaction is not carefully controlled, further chlorination can lead to the formation of trichlorocarbazoles (e.g., 1,3,6-trichlorocarbazole) and tetrachlorocarbazoles (e.g., 1,3,6,8-tetrachlorocarbazole).[1]

Q2: How can I monitor the progress of the chlorination reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the starting material (carbazole), the intermediate (3-chlorocarbazole), the desired product (this compound), and over-chlorinated products. The reaction is complete when the carbazole and 3-chlorocarbazole spots are no longer visible. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the different chlorinated species in the reaction mixture.

Q3: What is the best chlorinating agent for the synthesis of this compound?

A3: Common chlorinating agents for this reaction include N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂). Both can be effective, but the choice may depend on the desired reaction conditions and scale. NCS is often considered a milder and more selective reagent.

Q4: How can I purify the crude this compound product?

A4: Purification is typically achieved through recrystallization or column chromatography. Recrystallization from a suitable solvent (e.g., ethanol, toluene, or a mixture of solvents) can be effective in removing many of the isomeric impurities. If recrystallization is insufficient, silica gel column chromatography using a nonpolar/polar solvent gradient (e.g., hexane/ethyl acetate or hexane/dichloromethane) is recommended for separating the different chlorinated carbazoles.

Quantitative Data on Side Product Formation

Product ClassCompound Name
Monochlorocarbazoles 3-Chlorocarbazole
1-Chlorocarbazole
Dichlorocarbazoles This compound (Desired Product)
1,6-Dichlorocarbazole
1,3-Dichlorocarbazole
1,8-Dichlorocarbazole
Trichlorocarbazoles 1,3,6-Trichlorocarbazole
1,3,8-Trichlorocarbazole
Tetrachlorocarbazole 1,3,6,8-Tetrachlorocarbazole

Experimental Protocol: Synthesis of this compound (Adapted from analogous bromination procedures)

Disclaimer: This is a representative protocol adapted from the synthesis of 3,6-dibromocarbazole.[2] Researchers should conduct their own risk assessment and optimization.

Materials:

  • Carbazole

  • N-Chlorosuccinimide (NCS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve carbazole (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-Chlorosuccinimide (2.1 equivalents) in anhydrous DMF.

  • Slowly add the NCS solution dropwise to the stirred carbazole solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing deionized water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.

  • Dry the crude product in a vacuum oven.

  • Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or toluene) or by silica gel column chromatography.

Reaction Pathway Visualization

The following diagram illustrates the stepwise chlorination of carbazole, leading to the desired this compound and potential over-chlorinated side products.

Chlorination_Pathway Carbazole Carbazole MonoChloro 3-Chlorocarbazole (and other mono-isomers) Carbazole->MonoChloro + Cl+ DiChloro This compound (Desired Product) (and other di-isomers) MonoChloro->DiChloro + Cl+ TriChloro 1,3,6-Trichlorocarbazole (and other tri-isomers) DiChloro->TriChloro + Cl+ (Over-chlorination) TetraChloro 1,3,6,8-Tetrachlorocarbazole TriChloro->TetraChloro + Cl+ (Over-chlorination)

Caption: Stepwise electrophilic chlorination of carbazole.

References

purification of 3,6-Dichlorocarbazole by recrystallization and chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3,6-Dichlorocarbazole by recrystallization and column chromatography. The following information is intended for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for purifying crude this compound after synthesis?

A1: After synthesis, the initial workup typically involves quenching the reaction mixture with water to precipitate the crude this compound. It is crucial to thoroughly wash the precipitate with water to remove any water-soluble byproducts and remaining reagents before proceeding with further purification.

Q2: Which purification technique is generally preferred for this compound?

A2: Recrystallization is often the preferred and most effective method for purifying this compound, especially for removing minor impurities and obtaining a highly crystalline final product.[1] For impurities that are difficult to remove by recrystallization, silica gel column chromatography is a suitable alternative.[1]

Q3: How can I monitor the purity of this compound during the purification process?

A3: Thin Layer Chromatography (TLC) is an effective way to monitor the purity of your compound. By spotting the crude mixture and the purified fractions on a TLC plate, you can assess the separation of impurities. An appropriate developing solvent system for carbazole derivatives is a mixture of a non-polar and a polar solvent, such as ethyl acetate/hexane.[1] High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of the final product and detecting trace impurities.[2]

Q4: What are some common impurities I might encounter in crude this compound?

A4: Common impurities can include unreacted starting materials, mono-chlorinated (3-chlorocarbazole), or poly-chlorinated carbazole species. The formation of these byproducts is often related to the control of stoichiometry during the chlorination reaction.

Troubleshooting Guides

Recrystallization

Q1: My this compound is not crystallizing out of the solution, even after cooling. What should I do?

A1: This is a common issue that can arise from several factors:

  • Too much solvent: This is the most frequent reason for crystallization failure. To remedy this, you can reduce the solvent volume by evaporation (e.g., using a rotary evaporator) and then attempt to cool the solution again.[3]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it normally would at that temperature. To induce crystallization, you can:

    • Scratch the inside of the flask with a glass rod to create nucleation sites.[3][4]

    • Add a "seed crystal" of pure this compound, if available.[3]

    • Cool the solution to a lower temperature, for example, in an ice bath.[3]

Q2: Instead of crystals, my this compound is "oiling out." How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the compound is highly impure or if its melting point is low relative to the solvent's boiling point.[3] To resolve this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool much more slowly. This can be achieved by letting the hot solution cool on a hot plate that is turned off, rather than placing it on a cold surface.[3]

Q3: The yield of my recrystallized this compound is very low. What could be the cause?

A3: A poor yield can result from several issues:

  • Excessive solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[4][5]

  • Premature crystallization: If crystallization occurs too rapidly, impurities can become trapped within the crystal lattice, defeating the purpose of the purification. Using slightly more than the minimum amount of hot solvent can help slow down the crystallization process.[5]

  • Losses during transfer and washing: Ensure all transfers are quantitative by rinsing glassware with a small amount of cold recrystallization solvent. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[4]

Column Chromatography

Q1: I'm observing peak tailing during the column chromatography of my this compound on silica gel. What is causing this?

A1: While this compound is not strongly basic, interactions between the lone pair of electrons on the carbazole nitrogen and the acidic silanol groups of the silica gel can sometimes lead to peak tailing. If you observe this, consider adding a small amount of a mild base, such as triethylamine (~0.1-1%), to your eluent to improve the peak shape.

Q2: The separation of my this compound from an impurity is poor. How can I improve it?

A2: To improve separation in column chromatography:

  • Optimize the solvent system: Use TLC to test various solvent systems to find one that provides a good separation between your product and the impurity. A good starting point for carbazole derivatives is a mixture of hexane and ethyl acetate.[1]

  • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to elute compounds with different polarities at different times.[6]

  • Adjust the column dimensions: For difficult separations, using a longer and narrower column can improve resolution. A higher ratio of silica gel to crude product (e.g., 100:1) can also enhance separation.[6]

Experimental Protocols

Recrystallization of this compound

This protocol is adapted from methods used for the purification of the analogous 3,6-Dibromocarbazole.[1]

  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent. The ideal solvent should dissolve this compound well at high temperatures but poorly at room temperature. Based on data for similar compounds, potential solvents include chloroform, ethanol, or a mixed solvent system like toluene-hexane.[1] Acetone is also a known solvent for this compound.[7]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography of this compound

This protocol is a general procedure for the purification of carbazole derivatives.[1]

  • TLC Analysis: Determine an appropriate solvent system for the column by running TLC plates. A solvent system that gives your product an Rf value of approximately 0.3 is often a good starting point. A common mobile phase for carbazole derivatives is a mixture of hexane and ethyl acetate.[1]

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Add the resulting free-flowing powder to the top of the column.[6]

  • Elution:

    • Begin eluting with the chosen solvent system, starting with a lower polarity if using a gradient.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

ParameterRecrystallizationColumn Chromatography
Compound 3,6-Dibromocarbazole3,6-Dibromocarbazole
Solvent/Mobile Phase Chloroform or EthanolHexane/Ethyl Acetate (gradient)
Stationary Phase Not ApplicableSilica Gel
Reported Yield High recovery (specific values not cited)Effective for high purity

Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly to room temperature dissolve->cool ice_bath Cool in ice bath (optional) cool->ice_bath filter Vacuum filter crystals ice_bath->filter wash Wash with minimal ice-cold solvent filter->wash dry Dry crystals under vacuum wash->dry end Pure this compound dry->end

Recrystallization workflow for this compound.

Chromatography_Workflow start Crude this compound tlc Determine solvent system (TLC) start->tlc pack Pack silica gel column tlc->pack load Load crude sample pack->load elute Elute with solvent system (isocratic or gradient) load->elute collect Collect fractions elute->collect monitor Monitor fractions by TLC collect->monitor combine Combine pure fractions monitor->combine evaporate Evaporate solvent combine->evaporate end Pure this compound evaporate->end

Column chromatography workflow for this compound.

References

improving the solubility of 3,6-Dichlorocarbazole for device fabrication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3,6-Dichlorocarbazole for device fabrication.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in many common organic solvents?

A1: The limited solubility of this compound is attributed to its rigid and planar aromatic structure. This configuration encourages strong intermolecular π-π stacking interactions in the solid state, resulting in high crystal lattice energy that is challenging for many solvents to overcome.[1]

Q2: What are the generally recommended solvents for dissolving this compound?

A2: Based on available data and the behavior of similar carbazole derivatives, this compound is expected to be soluble in acetone and moderately soluble in other organic solvents like chloroform, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] It is generally sparingly soluble in polar protic solvents such as alcohols.[1]

Q3: How can I chemically modify this compound to improve its solubility?

A3: N-substitution, particularly with alkyl chains (N-alkylation), is a highly effective and common strategy for enhancing the solubility of carbazole derivatives. The addition of flexible, non-polar groups, such as an octyl chain, disrupts the planar packing of the molecules.[3] This disruption weakens the intermolecular forces, making the compound more readily soluble in organic solvents.

Q4: Can heating the solution improve the solubility of this compound?

A4: Yes, gentle heating can significantly increase the solubility of this compound.[1] Warming the solvent to a temperature range of 40-60°C while stirring can aid in the dissolution process.[1] However, it is crucial to be mindful of the compound's thermal stability and the boiling point of the solvent. Be aware that this can lead to the formation of a supersaturated solution, which may result in precipitation as the solution cools.[1]

Solubility Data

SolventPolarityExpected SolubilityReference
TolueneNon-polarSoluble[1]
ChloroformNon-polarSoluble[1]
Tetrahydrofuran (THF)Polar aproticSoluble[1]
AcetonePolar aproticSoluble[2]
N,N-Dimethylformamide (DMF)Polar aproticModerately Soluble[1]
Dimethyl Sulfoxide (DMSO)Polar aproticModerately Soluble[1]
EthanolPolar proticSparingly Soluble[1]
MethanolPolar proticSparingly Soluble[1]
WaterPolar proticInsoluble[1]

Troubleshooting Guide

Issue 1: The this compound powder is not dissolving in the chosen solvent at room temperature.

Possible Cause 1: Low Intrinsic Solubility The inherent properties of this compound, such as its high lattice energy, may limit its solubility in the selected solvent.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility in a range of solvents with varying polarities (e.g., Toluene, Chloroform, THF, DMF).

  • Apply Gentle Heat: Warm the mixture in a water bath to 40-60°C while stirring.[1]

  • Use Sonication: Place the vial in an ultrasonic bath. The high-frequency vibrations can help break up solid aggregates and accelerate dissolution.[1]

Possible Cause 2: Slow Dissolution Kinetics The rate of dissolution may be very slow at ambient temperatures.

Troubleshooting Steps:

  • Increase Agitation: Ensure vigorous stirring to maximize the interaction between the solute and solvent.

  • Extend Dissolution Time: Allow the mixture to stir for a longer period.

  • Use Sonication: An ultrasonic bath can significantly speed up the dissolution process.[1]

Issue 2: The solution is cloudy or hazy after attempting to dissolve the this compound.

Possible Cause 1: Saturation or Supersaturation The concentration of the compound may be too high for the amount of solvent used.

Troubleshooting Steps:

  • Increase Solvent Volume: Gradually add more solvent while stirring to decrease the overall concentration.

  • Filter the Solution: If undissolved particles remain, filter the solution through a syringe filter (e.g., 0.2 µm) to remove them.

Possible Cause 2: Presence of Insoluble Impurities The starting material may contain impurities that are insoluble in the chosen solvent.

Troubleshooting Steps:

  • Verify Purity: Check the purity of your this compound.

  • Purification: Consider purifying the material through recrystallization or column chromatography.

  • Filtration: Filter the solution to remove insoluble particulate matter.

Issue 3: The compound dissolves upon heating but precipitates out as the solution cools to room temperature.

Possible Cause: Supersaturation Heating increased the solubility to a level that is not stable at a lower temperature, creating a supersaturated solution.[1]

Troubleshooting Steps:

  • Work with a Lower Concentration: Prepare a more dilute solution that will remain stable at room temperature.

  • Maintain Elevated Temperature: For certain applications, it may be feasible to use the solution while it is still warm, before precipitation occurs.

  • Consider a Co-solvent System: Adding a co-solvent can sometimes help to stabilize the dissolved compound as the solution cools.

Issue 4: The fabricated thin film has defects like pinholes or is uneven.

Possible Cause 1: Particulate Matter in the Solution Undissolved particles or impurities in the solution can lead to pinholes and an uneven film surface.

Troubleshooting Steps:

  • Filter the Solution: Always filter the solution through a syringe filter (e.g., 0.2 µm) immediately before use.[4]

  • Ensure Complete Dissolution: Use the techniques mentioned above (heating, sonication) to ensure the compound is fully dissolved.

Possible Cause 2: Poor Wetting on the Substrate The solution may not be spreading evenly on the substrate surface.

Troubleshooting Steps:

  • Substrate Cleaning: Ensure the substrate is meticulously cleaned to remove any contaminants. A common procedure involves sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by drying with nitrogen and UV-ozone or oxygen plasma treatment.[4]

  • Modify Solvent Composition: Adjusting the solvent system can alter the surface tension and improve wetting.

Possible Cause 3: Aggregation in Solution Even when dissolved, molecules of carbazole derivatives can form aggregates in solution, which can then lead to defects in the film.

Troubleshooting Steps:

  • Use Dilute Solutions: Working with lower concentrations can minimize aggregation.

  • Optimize Solvent System: The choice of solvent can influence aggregation. Experiment with different solvents or co-solvent systems.

  • Structural Modification: For long-term solutions, consider synthesizing derivatives with bulky substituents (e.g., via N-alkylation) to sterically hinder aggregation.[5]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a method to efficiently determine the best solvent for this compound.

Materials:

  • This compound

  • A selection of solvents (e.g., Toluene, Chloroform, THF, DMF, Acetone)

  • Small vials with caps

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Preparation: Add a small, known amount of this compound (e.g., 1-2 mg) to each vial.

  • Solvent Addition: Add a measured volume of a different solvent to each vial (e.g., 1 mL).

  • Initial Observation: Vortex each vial for 30 seconds and let them sit at room temperature for 30 minutes. Visually inspect each vial and score the solubility (e.g., fully dissolved, partially dissolved, insoluble).

  • Heating Step (for insoluble/partially soluble samples): Place the vials that did not fully dissolve in a water bath or on a heating block at 50°C for 15 minutes. Agitate periodically.

  • Hot Observation & Cooling: Observe the solubility at the elevated temperature. Then, allow the vials to cool to room temperature and observe if any precipitation occurs.

Protocol 2: Improving Solubility with Sonication

This protocol describes the use of an ultrasonic bath to aid dissolution.

Materials:

  • This compound

  • Chosen solvent

  • Vial with a cap

  • Ultrasonic bath

Procedure:

  • Preparation: Add the this compound and the desired volume of solvent to the vial.

  • Sonication: Place the vial in the ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.

  • Monitor Dissolution: Sonicate the mixture, periodically removing the vial to check for dissolution. The time required will depend on the concentration and solvent but typically ranges from a few minutes to an hour.

  • Final Check: Once the solid appears to be dissolved, remove the vial and let it stand to ensure no settling occurs.

Protocol 3: Spin Coating of a this compound Solution

This protocol provides a general procedure for fabricating a thin film using spin coating.

Materials:

  • Filtered this compound solution

  • Cleaned substrate

  • Spin coater

  • Pipette

Procedure:

  • Substrate Placement: Center the cleaned substrate on the chuck of the spin coater.

  • Solution Dispensing: Dispense a small amount of the filtered this compound solution onto the center of the substrate.

  • Spinning: Start the spin coater. A two-step process is often effective:

    • Step 1 (Spreading): Spin at a low speed (e.g., 500-1000 rpm) for 5-10 seconds to allow the solution to spread across the substrate.[4]

    • Step 2 (Thinning): Ramp up to a higher speed (e.g., 2000-5000 rpm) for 30-60 seconds to achieve the desired film thickness.[4]

  • Drying/Annealing: The film may be sufficiently dry after the spin cycle, or it may require subsequent annealing on a hotplate to remove residual solvent and improve film morphology.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_dissolution Dissolution cluster_fabrication Device Fabrication weigh Weigh this compound add_solvent Add Solvent weigh->add_solvent stir Stir/Vortex add_solvent->stir check Check for Dissolution stir->check heat Gentle Heating (40-60°C) heat->check sonicate Sonication sonicate->check check->heat Incomplete check->sonicate Incomplete filter_sol Filter Solution (0.2 µm) check->filter_sol Complete spin_coat Spin Coat on Substrate filter_sol->spin_coat anneal Anneal Film spin_coat->anneal

Caption: Experimental workflow for preparing a this compound solution and fabricating a thin film.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Solubility Issue cause1 Low Intrinsic Solubility start->cause1 cause2 Slow Dissolution Kinetics start->cause2 cause3 Supersaturation start->cause3 cause4 Impurities start->cause4 sol1 Change Solvent / Use Co-solvent cause1->sol1 sol2 Apply Heat / Sonication cause1->sol2 cause2->sol2 sol3 Increase Agitation / Time cause2->sol3 cause3->sol1 Use Co-solvent sol4 Lower Concentration cause3->sol4 sol5 Purify Material / Filter Solution cause4->sol5

Caption: Troubleshooting logic for addressing poor solubility of this compound.

References

Technical Support Center: Degradation of 3,6-Dichlorocarbazole in Organic Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 3,6-Dichlorocarbazole (3,6-DCCZ) in the context of organic electronic devices. The information aims to address common challenges encountered during the fabrication, operation, and analysis of such devices.

Frequently Asked Questions (FAQs)

Q1: What are the primary suspected degradation pathways for this compound in an organic electronic device?

A1: Based on studies of 3,6-DCCZ in other contexts and the degradation of similar carbazole derivatives in organic light-emitting diodes (OLEDs), the primary degradation pathways are likely to involve:

  • Dechlorination: The carbon-chlorine (C-Cl) bonds can undergo cleavage under electrical stress, thermal stress, or photo-irradiation.[1][2] This process can lead to the formation of less stable, partially dechlorinated carbazole derivatives and reactive chlorine radicals that can further react within the device, creating defects.

  • C-N Bond Cleavage: The carbon-nitrogen (C-N) bond within the carbazole core is a known weak point in many carbazole-based materials used in OLEDs.[3][4][5] Exciton-induced or electrically biased cleavage of this bond can generate radical species that act as luminescence quenchers and degrade device performance.[3][6]

  • Hydroxylation: In the presence of trace amounts of water or oxygen, hydroxyl radicals can attack the carbazole ring, leading to the formation of hydroxylated byproducts.[7][8] These products can alter the electronic properties of the material and introduce charge traps.

  • Molecular Aggregation: Under prolonged electrical stress, carbazole-based molecules can form aggregates.[4] These aggregates can function as quenching sites, leading to a decrease in the quantum efficiency of the device.[4]

  • Electrochemical Instability: 3,6-DCCZ can undergo irreversible oxidation or reduction, particularly at the interfaces with charge transport layers.[3] This can result in the formation of charge traps and a subsequent decline in device performance.[3]

Q2: My device utilizing a this compound-based material shows a rapid decrease in luminance and an increase in operating voltage. What are the probable causes?

A2: This common issue likely points to the degradation of the 3,6-DCCZ layer. The potential causes include:

  • Formation of Non-emissive Species: Degradation pathways such as C-N bond cleavage and dechlorination can create radical species and non-emissive byproducts that quench excitons, thereby reducing luminance.[3]

  • Charge Trapping: The formation of degradation products, such as hydroxylated carbazoles or aggregates, can introduce deep charge traps within the organic layer.[3][4] These traps impede charge transport, leading to an increase in the required operating voltage for the same current density.

  • Interfacial Degradation: Degradation may be occurring at the interfaces between the 3,6-DCCZ layer and the adjacent charge transport layers. This can lead to poor charge injection and increased contact resistance, contributing to higher operating voltages.[3]

Q3: I observe a shift in the emission spectrum of my device over time. What could be causing this?

A3: A change in the emission spectrum is often indicative of the formation of new emissive species due to degradation. Possible explanations include:

  • Formation of Degradation Products with Different Emission Profiles: The cleavage of C-Cl or C-N bonds can result in the formation of new molecules with different conjugation lengths and, consequently, different emission wavelengths.

  • Electromer or Electroplex Formation: Molecular aggregation or interactions between the host and dopant molecules under electrical stress can lead to the formation of electromers or electroplexes, which have distinct and often red-shifted emission spectra.[4]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Troubleshooting Steps
Rapid Luminance Decay Material degradation (dechlorination, C-N bond cleavage), formation of quenching sites.[3]- Operate the device in an inert atmosphere (e.g., nitrogen glovebox) to minimize exposure to oxygen and moisture.[3] - Analyze the organic layers of a degraded device using techniques like HPLC-MS to identify degradation products.[3] - Consider incorporating antioxidant additives into the device structure.
Increase in Operating Voltage Formation of charge traps, interfacial degradation.[3]- Perform current-voltage-luminance (J-V-L) characterization over time to monitor changes in charge transport. - Use techniques like capacitance-voltage (C-V) measurements to probe for the formation of trap states. - Optimize the device architecture to improve the stability of the interfaces with the 3,6-DCCZ layer.
Change in Emission Spectrum Formation of new emissive species, molecular aggregation.[4]- Track the electroluminescence spectra as a function of operating time. - Perform photoluminescence (PL) studies on thin films of 3,6-DCCZ that have been subjected to electrical or thermal stress to look for changes in the emission profile.
Device Shorting or Catastrophic Failure Formation of conductive pathways due to severe degradation, pinhole formation in thin films.- Improve thin film deposition techniques to ensure uniform and pinhole-free layers. - Encapsulate the device to protect it from environmental factors that can accelerate degradation.

Experimental Protocols

Protocol 1: Analysis of Degradation Products by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Objective: To identify the chemical species formed during the degradation of the 3,6-DCCZ-based material in a device.

  • Procedure:

    • Carefully disassemble a degraded and a fresh (control) device inside an inert atmosphere glovebox to expose the organic layers.

    • Gently scrape the organic layers from a defined area of the device substrate.

    • Dissolve the collected organic material in a suitable high-purity solvent (e.g., dichloromethane or chloroform).

    • Analyze the resulting solutions using a high-performance liquid chromatograph coupled with a mass spectrometer (HPLC-MS).

    • Compare the mass spectra of the extracts from the degraded and fresh devices to identify new peaks corresponding to degradation products.[3]

Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

  • Objective: To determine the decomposition temperature (Td) of the 3,6-DCCZ material.

  • Methodology:

    • Ensure the 3,6-DCCZ sample is thoroughly dried to remove any residual solvents.

    • Place a small amount of the sample (typically 3-10 mg) into an inert TGA crucible (e.g., alumina).

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.[9]

Quantitative Data

Table 1: Half-lives of this compound under different degradation conditions in soil.

Note: While this data is from soil degradation studies, it provides an indication of the relative stability of the compound under different environmental stressors which may have parallels in device degradation.

Concentration of 3,6-DCCZHalf-life (days)Reference
0.100 mg/kg7.75[2]
1.00 mg/kg16.73[2]

Table 2: Photodegradation kinetics of this compound in water.

Note: This data highlights the susceptibility of 3,6-DCCZ to photodegradation, a relevant factor for the operational stability of optoelectronic devices.

ParameterValueReference
Rate Constant (k)0.4422 h⁻¹[7]
Half-life (t₁/₂)1.62 hours[7]
Quantum Yield (Φ)0.295[7]

Visualizations

cluster_degradation_pathways Suspected Degradation Pathways of this compound DCCZ This compound Dechlorination Dechlorination DCCZ->Dechlorination Electrical/Thermal/Photo Stress CN_Cleavage C-N Bond Cleavage DCCZ->CN_Cleavage Exciton/Electrical Bias Hydroxylation Hydroxylation DCCZ->Hydroxylation Presence of H2O/O2 Aggregation Molecular Aggregation DCCZ->Aggregation Electrical Stress Radicals Radicals Dechlorination->Radicals Forms Chlorine Radicals Quenchers Quenchers CN_Cleavage->Quenchers Forms Quenching Species Traps Traps Hydroxylation->Traps Forms Charge Traps Quenching Quenching Aggregation->Quenching Acts as Quenching Sites

Caption: Key suspected degradation pathways for this compound in organic electronic devices.

cluster_workflow Experimental Workflow for Degradation Analysis start Device Degradation Observed disassemble Disassemble Device (Inert Atmosphere) start->disassemble extract Extract Organic Layers with Solvent disassemble->extract hplc_ms HPLC-MS Analysis extract->hplc_ms compare Compare Spectra (Degraded vs. Fresh) hplc_ms->compare identify Identify Degradation Products compare->identify

Caption: Workflow for identifying degradation products using HPLC-MS.

cluster_troubleshooting_logic Troubleshooting Logic for Device Instability issue Device Instability (e.g., Luminance Decay) is_voltage_increase Increase in Operating Voltage? issue->is_voltage_increase is_spectrum_shift Shift in Emission Spectrum? issue->is_spectrum_shift charge_traps Probable Cause: Charge Trapping is_voltage_increase->charge_traps Yes quenching Probable Cause: Quenching Sites is_voltage_increase->quenching No new_species Probable Cause: New Emissive Species is_spectrum_shift->new_species Yes is_spectrum_shift->quenching No action_cv Action: Perform C-V Measurements charge_traps->action_cv action_el Action: Monitor EL Spectra Over Time new_species->action_el action_hplc Action: HPLC-MS Analysis quenching->action_hplc

Caption: A logical flowchart for troubleshooting common device instability issues.

References

troubleshooting poor performance in 3,6-Dichlorocarbazole-based solar cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 3,6-Dichlorocarbazole-based hole transport materials (HTMs) in solar cells. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific performance issues you may encounter with your this compound-based solar cells.

Q1: My solar cell exhibits low Power Conversion Efficiency (PCE). What are the potential causes and how can I improve it?

A1: Low Power Conversion Efficiency (PCE) is a common issue that can stem from several factors throughout the device fabrication and testing process. Here’s a systematic approach to troubleshooting:

  • Hole Transport Material (HTM) Quality:

    • Purity: Impurities in the synthesized this compound HTM can act as charge traps, hindering efficient hole extraction. Ensure the material is purified, for instance by column chromatography, to a high degree.

    • Solubility: Poor solubility of the HTM can lead to a non-uniform film. Ensure complete dissolution in the chosen solvent (e.g., chlorobenzene) before deposition. You may need to gently heat the solution or use a different solvent.

  • Film Deposition and Morphology:

    • HTM Layer Thickness: An unoptimized HTM layer thickness can impede performance. If the layer is too thin, it may not provide adequate coverage, leading to shorting. If it's too thick, the series resistance of the device can increase. Systematically vary the spin coating speed and solution concentration to find the optimal thickness.

    • Perovskite/HTM Interface: Poor contact between the perovskite layer and the HTM layer is a major source of efficiency loss. Ensure the HTM solution properly wets the perovskite surface. Surface treatments on the perovskite layer may be necessary.

  • Device Architecture and Fabrication:

    • Energy Level Misalignment: Efficient hole extraction requires the Highest Occupied Molecular Orbital (HOMO) of the this compound HTM to be well-aligned with the valence band of the perovskite absorber.[1] Verify the energy levels of your specific perovskite and HTM. While carbazole-based HTMs generally have suitable energy levels, slight variations in synthesis or the perovskite composition can lead to misalignment.[2]

    • Layer Defects: Pinholes or cracks in any of the device layers (ETL, perovskite, HTL) can create shunt pathways, drastically reducing PCE. Optimize the deposition parameters for each layer to achieve uniform and defect-free films.

Q2: I am observing a low Fill Factor (FF) in my J-V measurements. What does this indicate and how can I address it?

A2: A low Fill Factor (FF) is often indicative of high series resistance (Rs) or low shunt resistance (Rsh) in the solar cell.

  • High Series Resistance: This can be caused by:

    • Thick HTM Layer: As mentioned, an overly thick HTM layer increases the path length for holes to the electrode, increasing Rs.

    • Poor Electrode Contact: Incomplete or high-resistance contact between the HTM and the top metal electrode (e.g., gold) can be a significant contributor. Ensure a clean interface and optimal deposition of the metal contact.

    • Low HTM Conductivity: The intrinsic conductivity of the this compound HTM might be insufficient. Consider using additives like Li-TFSI and t-BP in the HTM solution, which are commonly used to improve the conductivity of carbazole-based HTMs.[3]

  • Low Shunt Resistance: This is typically due to:

    • Defects and Pinholes: Pinholes in the perovskite or HTM layers can create direct pathways between the electron and hole transport layers, leading to current leakage. Careful optimization of the spin-coating and annealing steps is crucial.

    • Roughness: A rough perovskite surface can lead to incomplete coverage by the HTM, causing shunts.

Q3: My device shows a low Short-Circuit Current Density (Jsc). What are the likely reasons?

A3: Low Short-Circuit Current Density (Jsc) suggests issues with light absorption, charge generation, or charge collection.

  • Poor Light Absorption:

    • Perovskite Layer Quality: A thin or non-uniform perovskite layer will result in insufficient light absorption. Ensure your perovskite deposition technique yields a dense and sufficiently thick absorber layer.

    • HTM Absorption: While the HTM should be largely transparent in the visible region, some carbazole derivatives might have absorption that competes with the perovskite. Verify the absorption spectrum of your this compound HTM.

  • Inefficient Charge Collection:

    • Poor Hole Mobility: The hole mobility of the HTM is critical for efficient charge extraction.[4] While carbazole derivatives are known for high hole mobility, the specific properties of the 3,6-dichloro derivative could be a limiting factor.

    • Recombination: Charge recombination at the perovskite/HTM interface or within the HTM layer can reduce Jsc. This can be exacerbated by impurities or poor film quality.

Q4: The Open-Circuit Voltage (Voc) of my solar cell is lower than expected. How can I improve it?

A4: The Open-Circuit Voltage (Voc) is primarily determined by the energy difference between the conduction band of the electron transport layer (ETL) and the HOMO level of the HTM, as well as recombination losses.

  • Energy Level Alignment: A mismatch between the HOMO level of the this compound HTM and the valence band of the perovskite can lead to a lower Voc. The HOMO level can be fine-tuned through molecular design, and the chlorine substituents will influence this value.[5][6][7]

  • Interfacial Recombination: Recombination at the interfaces (ETL/perovskite and perovskite/HTM) is a major cause of Voc loss. Improving the quality of these interfaces through optimized deposition techniques or the use of interfacial passivation layers can increase Voc.

Q5: My this compound-based solar cells are not stable and degrade quickly. What are the degradation mechanisms and how can I enhance stability?

A5: Stability is a significant challenge for perovskite solar cells. Carbazole-based HTMs are generally known for good thermal stability, but several factors can contribute to device degradation:[2][3]

  • Moisture and Oxygen Ingress: Perovskite materials are notoriously sensitive to moisture and oxygen. Encapsulation of the finished device is crucial for long-term stability.

  • HTM Additives: While additives like Li-TFSI can improve performance, they can also be hygroscopic and contribute to degradation over time.

  • Interfacial Degradation: Chemical reactions or degradation at the perovskite/HTM interface can occur, especially under illumination and elevated temperatures. The choice of HTM and any additives can influence this.

  • Intrinsic HTM Stability: While carbazoles are generally stable, the long-term photostability of the 3,6-dichloro derivative under operational stress should be considered.

To improve stability, focus on fabricating devices in a controlled (e.g., nitrogen-filled glovebox) environment, using high-purity materials, and properly encapsulating the final device.

Frequently Asked Questions (FAQs)

Q: Why use a 3,6-disubstituted carbazole derivative as an HTM?

A: 3,6-disubstituted carbazole derivatives have emerged as a promising class of HTMs due to their excellent thermal stability, high hole mobility, and relatively straightforward synthesis.[3] Functionalization at the 3 and 6 positions allows for the tuning of their electronic and physical properties to optimize performance in solar cells.[4] They are being explored as cost-effective alternatives to the commonly used spiro-OMeTAD.[2]

Q: How does the chloro-substitution at the 3 and 6 positions affect the HTM properties?

A: Halogen substitution, including chlorine, on the carbazole core can significantly influence the electronic properties of the molecule.[8] The electron-withdrawing nature of chlorine atoms can lower the HOMO energy level, which can be beneficial for achieving a higher Voc. However, it may also impact the charge transport properties and the interaction with the perovskite layer. The specific effects need to be experimentally characterized for the 3,6-dichloro derivative.

Q: What is a typical concentration for the this compound HTM solution?

A: A typical starting point for the concentration of carbazole-based HTM solutions in a solvent like chlorobenzene is in the range of 10-20 mg/mL. However, the optimal concentration will depend on the specific molecular weight and solubility of your this compound derivative and the desired film thickness. It is recommended to optimize this parameter as part of your experimental design.

Q: Are there any specific safety precautions I should take when working with this compound?

A: As with any chlorinated organic compound, you should handle this compound with appropriate safety measures. Work in a well-ventilated fume hood, wear personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or vapors. Consult the material safety data sheet (MSDS) for detailed safety information.

Quantitative Data

Table 1: Performance of Perovskite Solar Cells with Different 3,6-Disubstituted Carbazole-Based HTMs.

Hole Transporting Material (HTM)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
V12211.0323.67317.81[4]
V12251.0323.67317.81[4]
S-3,6-OPOT1.0523.974.9218.8[9]
SGT-405---14.79[4][9]
V1207---16.44[4]
V1209---17.31[4]

Note: '-' indicates data not available in the cited sources. The performance of PSCs is highly dependent on the specific perovskite composition, device architecture, and fabrication conditions.

Table 2: Key Properties of Selected 3,6-Disubstituted Carbazole-Based HTMs.

HTM IdentifierIonization Potential (Ip) (eV)Zero-Field Hole Mobility (μ₀) (cm²/Vs)Reference
V12074.825 x 10⁻⁵[4]
V12094.933.5 x 10⁻⁵[4]
V12214.833 x 10⁻⁶[4]
V12254.913 x 10⁻⁵[4]

Experimental Protocols

General Protocol for Fabrication of a Perovskite Solar Cell with a this compound-Based HTM:

This protocol describes the fabrication of a standard n-i-p mesoporous perovskite solar cell.

  • Substrate Preparation:

    • Clean Fluorine-doped Tin Oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen stream and treat with UV-Ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a compact TiO₂ blocking layer by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) and anneal at high temperature.

    • Spin-coat a mesoporous TiO₂ paste (e.g., diluted in ethanol) and sinter at high temperature to form a porous scaffold.

  • Perovskite Layer Deposition (in a Nitrogen-filled Glovebox):

    • Deposit the perovskite precursor solution onto the mesoporous TiO₂ layer.

    • Use a two-step spin-coating process (e.g., 1000 rpm for 10s, then 5000 rpm for 30s).

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce uniform crystallization.

    • Anneal the film on a hotplate (e.g., 100-150 °C for 30-60 minutes).

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of the this compound HTM in a suitable solvent like chlorobenzene. Additives such as Li-TFSI and t-BP can be included.

    • After the perovskite layer has cooled, deposit the HTL solution by spin-coating (e.g., 4000 rpm for 30 seconds).

  • Metal Electrode Deposition:

    • Define the active area of the device using a shadow mask.

    • Deposit the metal electrode (e.g., 80-100 nm of gold) by thermal evaporation under high vacuum.

  • Characterization:

    • Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_final Device Finalization & Testing sub_clean FTO Substrate Cleaning uv_ozone UV-Ozone Treatment sub_clean->uv_ozone etl ETL Deposition (TiO2) uv_ozone->etl perovskite Perovskite Deposition etl->perovskite htl HTL Deposition (this compound) perovskite->htl electrode Metal Electrode Evaporation htl->electrode characterization J-V Characterization electrode->characterization Energy_Level_Diagram cluster_device Device Layers cluster_bands l1 Energy (eV) FTO FTO ETL ETL (e.g., TiO2) Perovskite Perovskite HTM HTM (this compound) Au Au CB_ETL LUMO/CB VB_ETL HOMO/VB CB_Pero LUMO/CB CB_Pero->CB_ETL e- transfer VB_Pero HOMO/VB HOMO_HTM HOMO VB_Pero->HOMO_HTM h+ transfer LUMO_HTM LUMO

References

Technical Support Center: Enhancing the Stability of 3,6-Dichlorocarbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the stability of 3,6-Dichlorocarbazole derivatives. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during research and development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and experimentation of this compound derivatives.

Issue Potential Cause Recommended Solution
Compound decomposition upon storage Exposure to light, heat, or reactive atmospheric conditions.Store the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C)[1]. Minimize exposure to ambient light and air during handling.
Discoloration of the compound or solution Photodegradation or oxidation.Work in a fume hood with minimal lighting or use amber-colored glassware. Degas solvents before use to remove dissolved oxygen. Consider adding a radical scavenger if compatible with the experimental setup.
Inconsistent results in biological assays Degradation of the compound in the assay medium.Assess the stability of the compound in the specific assay buffer and conditions. Consider using a freshly prepared stock solution for each experiment. If degradation is confirmed, explore formulation strategies such as encapsulation or the use of antioxidants.
Formation of unexpected byproducts in reactions Instability of the carbazole core under reaction conditions (e.g., strong acids, oxidizing agents).Review the reaction conditions for potential incompatibilities. The N-H proton of the carbazole can be acidic and may react with strong bases. The carbazole ring is also susceptible to oxidation[2][3]. Protect the N-position with a suitable protecting group if necessary.
Low thermal stability during thermal analysis (TGA/DSC) Inherent thermal lability of specific derivatives, particularly those with thermally sensitive functional groups.Modify the derivative to include more thermally stable substituents. For example, aryl-aryl interactions between ligand groups on adjacent cages have been shown to increase thermal stability[4]. N-vinyl substitution has also been shown to enhance electrochemical stability[5].

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: The primary degradation pathways for this compound derivatives include photodegradation, oxidation, and biodegradation. Under environmental conditions, degradation can occur through hydroxylation, dechlorination, and C-N bond cleavage[3][6]. Oxidative degradation is often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂)[2].

Q2: How can I enhance the thermal stability of my this compound derivative?

A2: Enhancing thermal stability can be achieved through several chemical modification strategies:

  • N-Substitution: Replacing the N-H proton with a substituent can improve stability. For instance, N-vinyl substitution has been shown to improve electrochemical stability[5].

  • Introduction of Bulky Groups: Attaching bulky substituents at the 3 and 6 positions can sterically hinder degradation reactions.

  • Polymerization: Incorporating the this compound moiety into a polymer backbone can significantly increase thermal stability.

Q3: What are the best practices for storing this compound derivatives?

A3: To ensure long-term stability, this compound derivatives should be stored in a cool, dark, and dry place. It is recommended to store them in amber glass vials under an inert atmosphere (argon or nitrogen) at 2-8°C to protect them from light and atmospheric oxygen and moisture[1].

Q4: My compound appears to be degrading in my solvent. What can I do?

A4: Solvent-induced degradation can be a problem. First, ensure the solvent is of high purity and free from peroxides, which can initiate oxidation. Degassing the solvent prior to use can help. If the compound is still unstable, consider a less reactive solvent. For biological experiments, assess the compound's stability in the specific buffer system and consider the use of co-solvents or formulation aids to improve stability.

Q5: Are there any formulation strategies to improve the stability of these derivatives in solution?

A5: Yes, formulation can significantly enhance stability. Strategies include:

  • Use of Antioxidants: Adding antioxidants like butylated hydroxytoluene (BHT) can prevent oxidative degradation.

  • Encapsulation: Encapsulating the derivative in liposomes or nanoparticles can protect it from the surrounding environment.

  • pH Control: Maintaining an optimal pH of the solution can be critical, as some derivatives may be susceptible to acid or base-catalyzed degradation.

Quantitative Data on Stability

The stability of carbazole derivatives can be influenced by various substituents. Below is a summary of thermal properties for some related carbazole compounds.

Compound Decomposition Temperature (TGA) Glass Transition Temperature (Tg) Reference
3,6-Dibromocarbazole derivativesOften exceed 300 °CCan be tailored through synthetic modification[2]
N-vinylcarbazole polymer (PVCz)-Shows superior electrochemical stability compared to unsubstituted polycarbazole[5]
1,3,6,8-tetranitro carbazole (TNC)Decomposes completely in the range of 385-425 °C-[7]

Note: Specific data for this compound derivatives is limited in the public domain. The data presented is for analogous structures and should be used as a general guide.

Experimental Protocols

Protocol for Thermal Stability Analysis using TGA and DSC

This protocol outlines the general procedure for assessing the thermal stability of this compound derivatives using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Objective: To determine the decomposition temperature and identify thermal transitions of the compound.

Materials:

  • This compound derivative sample (2-5 mg)

  • TGA/DSC instrument

  • Aluminum or platinum pans

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Instrument Preparation: Calibrate the TGA/DSC instrument according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean TGA/DSC pan.

  • Experimental Setup:

    • Place the sample pan and an empty reference pan into the instrument.

    • Purge the furnace with an inert gas (e.g., Nitrogen at 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature that is expected to be above the decomposition point (e.g., 500°C).

  • Data Acquisition: Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition, which is indicative of the thermal stability.

    • DSC: Identify endothermic or exothermic peaks corresponding to melting, crystallization, or decomposition.

Protocol for Photostability Assessment

This protocol provides a general method for evaluating the photostability of this compound derivatives in solution.

Objective: To determine the susceptibility of the compound to degradation upon exposure to light.

Materials:

  • This compound derivative

  • High-purity solvent (e.g., acetonitrile, methanol)

  • Quartz or borosilicate glass vials

  • A calibrated light source (e.g., xenon lamp with appropriate filters to simulate sunlight)

  • UV-Vis spectrophotometer or HPLC system

  • Aluminum foil

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative of a known concentration in the chosen solvent.

    • Prepare two sets of samples in transparent vials.

  • Control Sample: Wrap one set of vials completely in aluminum foil to serve as the dark control.

  • Exposure:

    • Place both the exposed and control samples in a photostability chamber.

    • Expose the samples to a controlled light source for a defined period.

  • Analysis:

    • At predetermined time intervals, withdraw aliquots from both the exposed and control samples.

    • Analyze the samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry to monitor changes in absorbance, or HPLC to quantify the remaining parent compound and detect degradation products).

  • Data Evaluation: Compare the results from the exposed samples to the dark controls to determine the extent of photodegradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis cluster_results Data Evaluation prep Prepare solution of this compound derivative light_sample Exposed Sample (Transparent Vial) prep->light_sample dark_control Dark Control (Foil-Wrapped Vial) prep->dark_control photostability_chamber Photostability Chamber (Controlled Light & Temperature) light_sample->photostability_chamber dark_control->photostability_chamber analysis Analyze at time intervals (UV-Vis or HPLC) photostability_chamber->analysis results Compare Exposed vs. Control Determine Degradation Rate analysis->results

Caption: Workflow for Photostability Testing of this compound Derivatives.

stability_strategies start Instability of This compound Derivative chem_mod Chemical Modification start->chem_mod formulation Formulation start->formulation handling Handling & Storage start->handling n_sub N-Substitution chem_mod->n_sub bulky_groups Introduce Bulky Groups chem_mod->bulky_groups polymerization Polymerization chem_mod->polymerization end Enhanced Stability antioxidants Use of Antioxidants formulation->antioxidants encapsulation Encapsulation formulation->encapsulation ph_control pH Control formulation->ph_control inert_atm Inert Atmosphere handling->inert_atm light_protection Light Protection handling->light_protection low_temp Low Temperature Storage handling->low_temp

References

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 3,6-Dichlorocarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of the scale-up synthesis of 3,6-Dichlorocarbazole. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols to ensure a successful and efficient synthesis process.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing practical solutions to overcome these challenges.

Q1: My reaction is incomplete, and the yield of this compound is low. What are the possible reasons and how can I improve it?

A1: Low yields and incomplete reactions are common hurdles in the scale-up synthesis. Several factors can contribute to this issue:

  • Insufficient Chlorinating Agent: Ensure the molar ratio of the chlorinating agent to carbazole is appropriate. A common method involves the use of N-chlorosuccinimide (NCS).[1] The stoichiometry should be carefully controlled to favor dichlorination.

  • Suboptimal Reaction Temperature: The reaction temperature plays a critical role. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can lead to the formation of unwanted byproducts. Monitor the reaction temperature closely and optimize it for your specific scale.

  • Poor Solubility of Reactants: Carbazole has limited solubility in many common solvents at room temperature. Ensure that the chosen solvent can effectively dissolve both carbazole and the chlorinating agent to facilitate the reaction.

  • Inadequate Mixing: In a large-scale reaction, inefficient stirring can lead to localized concentration gradients, resulting in an incomplete reaction. Ensure vigorous and consistent mixing throughout the reaction.

Q2: I am observing the formation of multiple byproducts, complicating the purification process. How can I minimize their formation?

A2: The formation of byproducts is a significant challenge in the chlorination of carbazole. The primary impurities include monochlorinated carbazoles and other dichlorinated isomers.

  • Isomeric Impurities: Besides the desired this compound, other isomers such as 1,6-dichlorocarbazole, 1,3-dichlorocarbazole, and 1,8-dichlorocarbazole can form. The reaction conditions, particularly the choice of solvent and catalyst, can influence the regioselectivity of the chlorination.

  • Over-chlorination: The formation of tri- and tetrachlorinated carbazoles can occur if the reaction is not carefully monitored or if an excess of the chlorinating agent is used.

  • Unreacted Starting Material: The presence of unreacted carbazole indicates an incomplete reaction.

To minimize byproduct formation:

  • Control Stoichiometry: Use a precise molar ratio of the chlorinating agent to carbazole.

  • Optimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the desired product is maximized.

  • Temperature Control: Maintain a consistent and optimized reaction temperature.

Q3: The purification of this compound is proving difficult on a large scale. What are the recommended purification methods?

A3: Effective purification is crucial to obtain high-purity this compound.

  • Recrystallization: This is the most common and effective method for purifying the crude product. The choice of solvent is critical. Solvents such as ethanol, toluene, or xylene can be effective.[1][2] The ideal solvent should have high solubility for this compound at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: For the removal of closely related impurities, silica gel column chromatography may be necessary. However, this method can be challenging and costly to scale up.

  • Washing: Thoroughly washing the crude product with an appropriate solvent can help remove some impurities before the final purification step.

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents for the synthesis of this compound?

A1: N-chlorosuccinimide (NCS) is a widely used chlorinating agent for the synthesis of this compound.[1] Other potential chlorinating agents include sulfuryl chloride.

Q2: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for monitoring the reaction progress and determining the purity of this compound. These methods can effectively separate the desired product from starting materials and various chlorinated byproducts.

Q3: What are the key safety precautions to consider during the scale-up synthesis?

A3: The scale-up synthesis of this compound should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Chlorinating agents can be corrosive and toxic, so they should be handled with care.

Data Presentation

Table 1: Comparison of Chlorinating Agents for Carbazole Dichlorination

Chlorinating AgentTypical SolventMolar Ratio (Agent:Carbazole)Reported AdvantagesPotential Challenges
N-Chlorosuccinimide (NCS)Dichloromethane, Acetonitrile2.0 - 2.5 : 1Mild reaction conditions, good selectivityCan be expensive for large scale
Sulfuryl Chloride (SO₂Cl₂)Dichloromethane, Chloroform2.0 - 2.2 : 1Inexpensive and reactiveCan be less selective, corrosive

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound using N-Chlorosuccinimide (NCS)

Materials:

  • Carbazole

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM)

  • Ethanol (for recrystallization)

  • Sodium sulfite solution (for quenching)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve carbazole in dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate flask, dissolve N-chlorosuccinimide in dichloromethane.

  • Slowly add the NCS solution to the carbazole solution via the addition funnel over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench the reaction by adding a saturated sodium sulfite solution.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from hot ethanol to yield a crystalline solid.

Mandatory Visualization

Synthesis_Pathway Carbazole Carbazole Intermediate Monochloro- and Dichloro-isomers Carbazole->Intermediate Chlorination NCS N-Chlorosuccinimide (NCS) (2.2 eq) Solvent Dichloromethane (DCM) 0°C to rt Product This compound Intermediate->Product Selective Formation

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Stoichiometry Verify NCS:Carbazole Molar Ratio (2.2:1) Start->Check_Stoichiometry Check_Temp Ensure Optimal Reaction Temperature (0°C to rt) Start->Check_Temp Check_Mixing Confirm Efficient Stirring Start->Check_Mixing Check_Purity Analyze Crude Product (TLC/HPLC) Check_Stoichiometry->Check_Purity Check_Temp->Check_Purity Check_Mixing->Check_Purity Impurity_Detected Impurity Detected? Check_Purity->Impurity_Detected Optimize_Conditions Optimize Reaction Time and Temperature Impurity_Detected->Optimize_Conditions Yes Purification Proceed to Purification (Recrystallization) Impurity_Detected->Purification No Optimize_Conditions->Check_Purity Success High Purity Product Purification->Success

Caption: Troubleshooting workflow for low yield issues.

Purification_Logic Crude_Product Crude this compound Recrystallization Recrystallization (e.g., Ethanol) Crude_Product->Recrystallization Purity_Analysis Purity Analysis (HPLC/GC-MS) Recrystallization->Purity_Analysis Purity_Check Purity > 98%? Purity_Analysis->Purity_Check Final_Product Final Product Purity_Check->Final_Product Yes Column_Chromatography Column Chromatography (Silica Gel) Purity_Check->Column_Chromatography No Column_Chromatography->Purity_Analysis

Caption: Logical flow for the purification process.

References

analytical interference issues in the detection of 3,6-Dichlorocarbazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of 3,6-Dichlorocarbazole (3,6-DCCZ). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common analytical interference issues and provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges in the detection of this compound?

A1: The primary analytical challenge in the detection of 3,6-DCCZ is the potential for interference from co-eluting compounds with similar mass spectral characteristics, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS). The most significant known interferent is the legacy pesticide p,p'-dichlorodiphenyltrichloroethane (p,p'-DDT).[1]

Q2: Why does p,p'-DDT interfere with the GC-MS analysis of this compound?

A2: The interference between 3,6-DCCZ and p,p'-DDT arises from two main factors:

  • Similar Mass Spectra: Both compounds can produce a base peak at a mass-to-charge ratio (m/z) of 235 in their electron impact (EI) mass spectra. Furthermore, they can exhibit similar fragmentation patterns, leading to identical transitions in Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer (e.g., 235 → 200 and 235 → 165).[1][2]

  • Co-elution: Depending on the gas chromatography (GC) column and the temperature program used, 3,6-DCCZ and p,p'-DDT can have very similar retention times, making their chromatographic separation challenging.[1]

Q3: What are matrix effects and how can they affect the analysis of this compound?

A3: Matrix effects refer to the alteration of the analyte's signal (suppression or enhancement) caused by co-eluting compounds from the sample matrix (e.g., soil, water, biological tissues).[3] These effects can lead to inaccurate quantification of 3,6-DCCZ. For example, organic matter in soil samples can interfere with the ionization process in the mass spectrometer. The complexity of the matrix has a strong influence on the extent of these effects.[3]

Q4: Are there alternative analytical techniques to GC-MS for the detection of this compound to avoid interference from p,p'-DDT?

A4: Yes, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry) can be an effective alternative. Reversed-phase HPLC has been shown to be capable of resolving 3,6-DCCZ and p,p'-DDT.[1][2]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution between 3,6-DCCZ and p,p'-DDT in GC-MS Analysis

This guide provides a systematic approach to resolving the co-elution of 3,6-DCCZ and p,p'-DDT.

cluster_troubleshooting Troubleshooting Workflow: Poor GC Resolution start Start: Poor Resolution Observed step1 Step 1: Modify GC Oven Temperature Program - Decrease initial ramp rate - Add isothermal hold start->step1 step2 Step 2: Evaluate a Different GC Column - Select a column with a different stationary phase polarity step1->step2 If resolution is still poor end End: Resolution Achieved step1->end If resolution is achieved step3 Step 3: Implement Sample Cleanup - Use column chromatography to fractionate the sample step2->step3 If co-elution persists step2->end If resolution is achieved step4 Step 4: Consider an Alternative Analytical Technique - Develop an HPLC method step3->step4 If interference remains step3->end If resolution is achieved step4->end

Caption: Troubleshooting workflow for poor GC resolution of 3,6-DCCZ and p,p'-DDT.

Quantitative Data:

The choice of GC column is critical for the separation of 3,6-DCCZ and p,p'-DDT. Below is a table summarizing expected retention behavior on commonly used stationary phases.

GC Column Stationary PhaseCompoundExpected Retention Time (min)Separation Outcome
5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms)This compoundVaries with methodPotential for co-elution with p,p'-DDT
p,p'-DDTVaries with method
Mid-polarity Arylene Phase (e.g., Rxi-5Sil MS)This compoundVaries with methodImproved separation due to different selectivity
p,p'-DDTVaries with method

Note: Actual retention times will vary depending on the specific instrument, column dimensions, and analytical conditions.

Issue 2: Inaccurate Quantification due to Matrix Effects

This guide outlines steps to identify and mitigate the impact of the sample matrix on the quantification of 3,6-DCCZ.

cluster_matrix_effects Workflow for Addressing Matrix Effects start Start: Suspected Matrix Effects step1 Step 1: Perform a Matrix Effect Study - Compare analyte response in solvent vs. matrix extract start->step1 step2 Step 2: Enhance Sample Preparation - Implement additional cleanup steps (e.g., SPE) step1->step2 If significant matrix effects are observed step3 Step 3: Use Matrix-Matched Calibration - Prepare calibration standards in a blank matrix extract step2->step3 If matrix effects persist end End: Accurate Quantification step2->end If matrix effects are mitigated step4 Step 4: Employ the Standard Addition Method - Add known amounts of standard to the sample step3->step4 For highly complex matrices step3->end If accurate quantification is achieved step4->end

Caption: Logical workflow for identifying and mitigating matrix effects.

Quantitative Data:

The following table provides a hypothetical example of how to present data from a matrix effect study.

MatrixAnalyte Concentration (ng/mL)Peak Area (Solvent Standard)Peak Area (Matrix Extract)Matrix Effect (%)
Soil501,200,000850,000-29.2% (Suppression)
Water501,200,0001,150,000-4.2% (Negligible)
Sediment501,200,000600,000-50.0% (Suppression)

Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound with Potential p,p'-DDT Interference

This protocol provides a starting point for the GC-MS analysis of 3,6-DCCZ. Optimization may be required based on your specific instrumentation and sample matrix.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC Column: Agilent J&W DB-5ms UI (30 m x 0.25 mm, 0.25 µm) or equivalent

GC Conditions:

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp 1: 20 °C/min to 200 °C

    • Ramp 2: 5 °C/min to 300 °C, hold for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 50-400 for initial screening

    • Selected Ion Monitoring (SIM):

      • 3,6-DCCZ: m/z 235, 200, 165

      • p,p'-DDT: m/z 235, 165, 200

Protocol 2: HPLC Separation of this compound and p,p'-DDT

This protocol outlines a reversed-phase HPLC method for the separation of 3,6-DCCZ and p,p'-DDT.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or MS detector

  • HPLC Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

HPLC Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 60% B and equilibrate

  • Detection:

    • UV: 230 nm

    • MS: Electrospray Ionization (ESI) in positive mode, monitoring for the protonated molecules of 3,6-DCCZ and relevant adducts for p,p'-DDT.

Protocol 3: Sample Preparation for this compound in Soil

This protocol describes a general procedure for the extraction and cleanup of 3,6-DCCZ from soil samples.

  • Sample Pre-treatment: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

  • Extraction: a. Weigh 10 g of the homogenized soil into a centrifuge tube. b. Add 20 mL of a 1:1 mixture of acetone and hexane. c. Vortex for 1 minute, then sonicate for 15 minutes. d. Centrifuge at 3000 rpm for 5 minutes. e. Carefully decant the supernatant into a clean flask. f. Repeat the extraction (steps b-e) two more times and combine the supernatants.

  • Solvent Evaporation: Concentrate the combined extracts to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Cleanup (Solid Phase Extraction - SPE): a. Condition a silica gel SPE cartridge (e.g., 500 mg) with 5 mL of hexane. b. Load the concentrated extract onto the cartridge. c. Elute interfering compounds with 10 mL of hexane. d. Elute the 3,6-DCCZ fraction with 10 mL of a 1:1 mixture of dichloromethane and hexane.

  • Final Concentration: Evaporate the collected fraction to a final volume of 1 mL for GC-MS or HPLC analysis.

Protocol 4: Sample Preparation for this compound in Water

This protocol provides a general method for extracting 3,6-DCCZ from water samples.

  • Sample Collection: Collect a 1 L water sample in a clean glass bottle.

  • Extraction (Liquid-Liquid Extraction - LLE): a. Transfer the 1 L water sample to a 2 L separatory funnel. b. Add 60 mL of dichloromethane to the separatory funnel. c. Shake the funnel vigorously for 2 minutes, periodically venting the pressure. d. Allow the layers to separate and drain the lower organic layer into a flask. e. Repeat the extraction (steps b-d) two more times with fresh 60 mL portions of dichloromethane.

  • Drying the Extract: Pass the combined organic extracts through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Solvent Exchange: Add 10 mL of hexane and re-concentrate to 1 mL to exchange the solvent to one compatible with your analytical method.

  • Final Volume Adjustment: Adjust the final volume to 1 mL for analysis.

References

Technical Support Center: A Guide to Refining the Synthesis of Substituted 3,6-Dichlorocarbazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the synthesis of substituted 3,6-dichlorocarbazoles. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of substituted 3,6-dichlorocarbazoles, offering potential causes and solutions.

Issue 1: Low or No Yield of N-Alkylated 3,6-Dichlorocarbazole

  • Question: I am attempting to N-alkylate this compound with an alkyl halide but am observing very low to no product formation. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in the N-alkylation of this compound are a common issue, often stemming from the reduced nucleophilicity of the carbazole nitrogen due to the electron-withdrawing effects of the two chlorine atoms. Here are several factors to consider and optimize:

    • Base Selection: The choice of base is critical for the deprotonation of the carbazole nitrogen. A weak base may not be sufficient to generate the carbazole anion in high enough concentration.

      • Recommendation: Stronger bases are often required. While potassium carbonate (K₂CO₃) is sometimes used, consider more potent bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can also enhance the reaction rate when using solid bases like K₂CO₃ in a liquid-solid phase system.

    • Solvent Choice: The solvent plays a crucial role in solvating the carbazole anion and influencing the reaction rate.

      • Recommendation: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally effective for this type of reaction. DMF is a common choice for its ability to dissolve the carbazole and facilitate the formation of the nucleophile.

    • Reaction Temperature: Inadequate temperature can lead to slow reaction kinetics.

      • Recommendation: While room temperature might be sufficient for some reactive alkyl halides, heating the reaction mixture is often necessary. A temperature range of 50-80 °C is a good starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

    • Alkyl Halide Reactivity: The nature of the alkyl halide significantly impacts the reaction.

      • Recommendation: The reactivity order is generally I > Br > Cl. If you are using an alkyl chloride with poor results, switching to the corresponding alkyl bromide or iodide could dramatically improve the yield. For less reactive alkylating agents, consider using microwave irradiation to accelerate the reaction.[1]

Issue 2: Formation of Multiple Products and Purification Challenges

  • Question: My reaction mixture shows multiple spots on the TLC plate, and I am struggling to isolate the pure N-substituted this compound. What are these byproducts and what is the best purification strategy?

  • Answer: The formation of multiple products can complicate the purification process. Common byproducts in carbazole synthesis can include unreacted starting material, and potentially products from side reactions if the conditions are too harsh. For N-alkylation, the primary impurity is often the starting this compound.

    • Monitoring the Reaction: Careful monitoring by TLC is essential to stop the reaction once the starting material is consumed, preventing the formation of degradation products.

    • Purification Strategies:

      • Recrystallization: This is often the most effective method for purifying the final product. The choice of solvent is critical. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Ethanol or a mixture of hexane and ethyl acetate are good starting points.

      • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is a reliable method. A gradient elution using a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate can effectively separate the N-alkylated product from the more polar unreacted this compound (due to the N-H group).

Issue 3: Difficulty with N-Arylation of this compound

  • Question: I am trying to perform an N-arylation on this compound using an aryl halide, but the reaction is not proceeding. What are the key considerations for this transformation?

  • Answer: N-arylation of carbazoles, especially electron-deficient ones, is more challenging than N-alkylation and typically requires a metal-catalyzed cross-coupling reaction.

    • Catalytic System: The most common methods are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).

      • Buchwald-Hartwig: This method often employs a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a suitable phosphine ligand (e.g., Xantphos, SPhos) and a base (e.g., Cs₂CO₃, K₃PO₄).

      • Ullmann Condensation: This is a more classical approach using a copper catalyst (e.g., CuI, CuO) often in the presence of a ligand like 1,10-phenanthroline and a base in a high-boiling polar solvent like DMF or DMSO.

    • Reaction Conditions: These reactions are sensitive to air and moisture, so they should be performed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are also crucial for success. Higher temperatures are generally required compared to N-alkylation.

Frequently Asked Questions (FAQs)

Synthesis and Methodology

  • Question 1: What is a general and reliable method for the initial synthesis of the this compound core?

  • Answer 1: A common method for the synthesis of this compound is the direct chlorination of carbazole. This is typically achieved using a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent such as DMF. The reaction proceeds via electrophilic aromatic substitution at the 3 and 6 positions, which are the most electronically rich and sterically accessible. Careful control of the stoichiometry of NCS is important to avoid over-chlorination.

  • Question 2: How do different N-substituents (alkyl vs. aryl) affect the properties of this compound derivatives?

  • Answer 2: The nature of the N-substituent significantly influences the electronic and photophysical properties of this compound derivatives.[2]

    • N-alkylation primarily improves solubility and processability without drastically altering the electronic properties of the carbazole core.[2] The UV-Vis absorption and fluorescence emission spectra typically show minor shifts compared to the parent this compound.[2]

    • N-arylation extends the π-conjugated system, leading to a red-shift in the absorption and emission spectra.[2] This can also introduce intramolecular charge transfer characteristics, which can be tuned by the electronic nature of the aryl substituent.[2]

Biological Applications and Mechanism of Action

  • Question 3: What are the known biological activities of substituted this compound derivatives?

  • Answer 3: Substituted carbazoles are a significant class of compounds with a broad range of pharmacological activities, including antitumor, antibacterial, and antiviral properties.[3] Specifically, some N-substituted carbazole derivatives have shown potent cytotoxic activity against various human tumor cell lines.[3][4] For example, certain carbazole imidazolium salts have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells.[3][4]

  • Question 4: What are the potential mechanisms of action for the antitumor effects of substituted carbazoles?

  • Answer 4: The planar, aromatic structure of the carbazole nucleus allows it to intercalate into DNA, which is a primary mechanism for its cytotoxic effects.[5] This interaction can lead to the inhibition of DNA-dependent enzymes like topoisomerase I/II and telomerase.[5] Additionally, other cellular targets for substituted carbazoles have been identified, including cyclin-dependent kinases (CDKs) and estrogen receptors.[5] Some pyrazolocarbazole derivatives have been identified as inhibitors of Pim kinases, which are involved in cell survival and proliferation.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Carbazoles

Alkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
DibromoalkanesNaOHAcetoneReflux68-71[3]
Alkyl HalidesK₂CO₃Dry Media (Microwave)N/AHigh[1]
Diethyl SulfateN/AN/AN/AN/A[7]
Benzyl BromideK₃PO₄Acetonitrile50Good to Moderate[8]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent).

  • Dissolution: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature or heat to 50-80 °C as needed.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Visualizations

experimental_workflow General Workflow for N-Alkylation of this compound start Start: this compound dissolution 1. Dissolution in Anhydrous DMF start->dissolution deprotonation 2. Deprotonation with NaH at 0°C dissolution->deprotonation alkylation 3. Addition of Alkyl Halide deprotonation->alkylation reaction 4. Reaction at RT or Elevated Temp. alkylation->reaction monitoring 5. TLC Monitoring reaction->monitoring workup 6. Aqueous Workup (Quenching & Extraction) monitoring->workup Reaction Complete purification 7. Purification (Recrystallization or Chromatography) workup->purification product Product: N-Alkyl-3,6-Dichlorocarbazole purification->product

Caption: Workflow for the N-alkylation of this compound.

troubleshooting_workflow Troubleshooting Low Yield in N-Alkylation start Low/No Product check_base Is the base strong enough? (e.g., NaH, t-BuOK) start->check_base check_solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) check_base->check_solvent Yes solution_base Use a stronger base (NaH, t-BuOK) check_base->solution_base No check_temp Is the reaction temperature adequate? check_solvent->check_temp Yes solution_solvent Use anhydrous DMF or DMSO check_solvent->solution_solvent No check_halide Is the alkyl halide reactive enough? check_temp->check_halide Yes solution_temp Increase temperature (50-80°C) check_temp->solution_temp No solution_halide Use alkyl bromide or iodide check_halide->solution_halide No success Improved Yield check_halide->success Yes solution_base->check_solvent solution_solvent->check_temp solution_temp->check_halide solution_halide->success

Caption: Decision tree for troubleshooting low N-alkylation yields.

signaling_pathway Proposed Anticancer Mechanism of Substituted Carbazoles carbazole Substituted this compound dna_intercalation DNA Intercalation carbazole->dna_intercalation kinase_inhibition Kinase Inhibition (e.g., Pim, CDKs) carbazole->kinase_inhibition topoisomerase Topoisomerase I/II Inhibition dna_intercalation->topoisomerase cell_cycle Cell Cycle Arrest topoisomerase->cell_cycle kinase_inhibition->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis cancer_cell Cancer Cell apoptosis->cancer_cell Inhibition of Proliferation & Cell Death

Caption: Putative anticancer signaling pathways of substituted carbazoles.

References

Validation & Comparative

A Head-to-Head Battle for Hole Transport Supremacy: 3,6-Dichlorocarbazole Derivatives vs. Spiro-OMeTAD

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite solar cells (PSCs), the choice of a hole transport material (HTM) is a critical determinant of device efficiency and longevity. For years, spiro-OMeTAD has been the gold standard, consistently featuring in record-breaking PSCs. However, its reign is being challenged by a class of emerging materials: 3,6-disubstituted carbazole derivatives. This guide provides an in-depth, data-driven comparison of the performance, stability, and cost-effectiveness of 3,6-dichlorocarbazole derivatives against the incumbent spiro-OMeTAD, aimed at researchers and professionals in materials science and optoelectronics.

While direct comparative data for this compound is limited, this guide draws upon extensive research on closely related 3,6-dihalogenated and other 3,6-disubstituted carbazole derivatives to provide a comprehensive overview of their potential as high-performance HTMs.

At a Glance: Key Performance Metrics

The efficacy of an HTM is primarily judged by the photovoltaic performance of the solar cell it is incorporated into. The following table summarizes key performance metrics for PSCs utilizing spiro-OMeTAD and various 3,6-disubstituted carbazole derivatives.

Hole Transport Material (HTM)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)
Spiro-OMeTAD (Doped) ~17 - 25+[1][2]~1.0 - 1.15[2]~22 - 25[2]~70 - 80[2]
Pristine Spiro-OMeTAD 18.04[1]---
3,6-Carbazole Derivatives
KZRD (D-A type carbazole)20.40[1][3]---
1,3,6,8-tetra(N,N-p-dimethoxyphenylamino)-9-ethylcarbazole17.8[1]---
V122117.81[4]1.03[4]23.6[4]0.73[4]
V122517.81[4]1.03[4]23.6[4]0.73[4]
V120917.31[4]---
V120716.44[4]---
SGT-405 (three-arm carbazole)14.79[1][4]---

Physicochemical and Electronic Properties

The intrinsic properties of the HTM dictate its ability to efficiently extract and transport holes from the perovskite layer to the electrode.

PropertyThis compound DerivativesSpiro-OMeTAD
Hole Mobility (μh) Generally high, with some derivatives showing higher mobility than spiro-OMeTAD.[1][5]~5 x 10⁻⁵ cm²/V·s (Pristine)[1], ~2 x 10⁻⁴ cm²/V·s (Doped)
Conductivity Can be designed for high conductivity, potentially reducing the need for dopants.Low pristine conductivity (~10⁻⁸ S/cm)[1], requires dopants to improve.
HOMO Level Tunable through molecular design to align with the perovskite valence band.Well-matched with common perovskite materials.
Thermal Stability Generally excellent thermal stability.[5]Good thermal stability.
Synthesis & Cost Often simpler, multi-step synthesis from readily available precursors, leading to lower cost.[1]Complex multi-step synthesis, contributing to high cost.[6]
Stability Promising long-term stability, with some derivatives showing improved moisture resistance compared to doped spiro-OMeTAD.Doped spiro-OMeTAD is susceptible to degradation from moisture and oxygen ingress due to hygroscopic dopants.[1]

Experimental Protocols: A Step-by-Step Guide to Device Fabrication

Reproducibility is key in materials research. Below are detailed, generalized protocols for the fabrication of perovskite solar cells using both spiro-OMeTAD and a generic 3,6-disubstituted carbazole derivative as the HTM.

Protocol 1: Perovskite Solar Cell Fabrication with Spiro-OMeTAD HTM
  • Substrate Preparation:

    • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by sonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • The cleaned substrates are dried with a nitrogen gun and then treated with UV-Ozone for 15 minutes to remove any organic residues.

  • Electron Transport Layer (ETL) Deposition:

    • A compact layer of TiO₂ is deposited onto the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) at 2000 rpm for 30 seconds.

    • The layer is then annealed at 500°C for 30 minutes.

    • Following this, a mesoporous TiO₂ layer is deposited by spin-coating a paste at 4000 rpm for 20 seconds and subsequently annealed at 500°C for 30 minutes.

  • Perovskite Layer Deposition (in a nitrogen-filled glovebox):

    • The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) is spin-coated onto the mesoporous TiO₂ layer. A typical two-step program is 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.

    • During the second step, an anti-solvent such as chlorobenzene is dripped onto the spinning substrate to induce uniform crystallization.

    • The film is then annealed at a specific temperature (e.g., 100-150°C) for a defined duration to form the crystalline perovskite structure.

  • Hole Transport Layer (HTL) Deposition:

    • The spiro-OMeTAD solution, typically containing additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (t-BP) in chlorobenzene, is spin-coated onto the perovskite layer at 4000 rpm for 30 seconds.

  • Metal Contact Deposition:

    • A top electrode of gold (Au) or silver (Ag) with a thickness of 80-100 nm is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Protocol 2: Perovskite Solar Cell Fabrication with a 3,6-Disubstituted Carbazole HTM

The fabrication process is largely similar to that of the spiro-OMeTAD-based device, with the primary difference being the composition of the HTL solution.

  • Substrate Preparation, ETL, and Perovskite Layer Deposition: Follow steps 1-3 from Protocol 1.

  • Hole Transport Layer (HTL) Deposition:

    • A solution of the 3,6-disubstituted carbazole derivative is prepared in a suitable solvent like chlorobenzene.

    • Depending on the specific carbazole derivative, dopants such as Li-TFSI and t-BP may or may not be necessary. The concentration of the HTM and any additives should be optimized.

    • The HTL solution is then spin-coated onto the perovskite layer, typically at around 4000 rpm for 30 seconds.

  • Metal Contact Deposition: Follow step 5 from Protocol 1.

Visualizing the Molecular Structures and Experimental Workflow

To better understand the materials and processes involved, the following diagrams have been generated using the DOT language.

cluster_spiro spiro-OMeTAD cluster_carbazole This compound spiro Spiro-OMeTAD (2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene) carbazole This compound

Caption: Molecular structures of spiro-OMeTAD and this compound.

G cluster_prep Device Fabrication cluster_char Characterization A FTO Substrate Cleaning B ETL Deposition (TiO₂) A->B Spin-coating & Annealing C Perovskite Deposition B->C Spin-coating & Annealing D HTL Deposition (spiro-OMeTAD or Carbazole Derivative) C->D Spin-coating E Metal Contact Evaporation (Au/Ag) D->E Thermal Evaporation F J-V Measurement (Solar Simulator) E->F G EQE Measurement F->G H Stability Testing G->H

Caption: General experimental workflow for perovskite solar cell fabrication and characterization.

The Verdict: A Promising Challenger to the Champion

Spiro-OMeTAD has undeniably been a cornerstone in the development of high-efficiency perovskite solar cells. Its well-understood properties and proven track record make it a reliable choice. However, the high cost associated with its complex synthesis and the stability concerns arising from the need for hygroscopic dopants are significant hurdles for commercialization.[1]

3,6-disubstituted carbazole derivatives are emerging as a highly promising class of alternative HTMs.[5] Their key advantages lie in their potential for lower-cost synthesis, high thermal stability, and tunable electronic properties through molecular engineering.[1][5] Several carbazole derivatives have already demonstrated power conversion efficiencies exceeding 20%, rivaling doped spiro-OMeTAD.[1] The ability to design carbazole-based HTMs with high intrinsic conductivity could eliminate the need for performance-degrading dopants, paving the way for more stable and durable perovskite solar cells.

While spiro-OMeTAD currently maintains its position as the benchmark material for champion cells, the rapid progress in the development of 3,6-disubstituted carbazole derivatives suggests that a new generation of more cost-effective and stable HTMs is on the horizon. Continued research and optimization of these carbazole-based materials are crucial steps towards the large-scale commercial viability of perovskite photovoltaic technology.

References

A Comparative Analysis of the Reactivity of 3,6-Dichlorocarbazole and 3,6-Dibromocarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the reactivity of 3,6-Dichlorocarbazole and 3,6-Dibromocarbazole, two key building blocks in the synthesis of functionalized carbazole derivatives for applications in medicinal chemistry and materials science. The strategic functionalization of the carbazole scaffold is pivotal for the development of novel pharmaceuticals and organic electronic materials. The choice between a dichloro or dibromo starting material significantly influences reaction efficiency, catalyst selection, and overall synthetic strategy. This comparison focuses on key transformations including palladium-catalyzed cross-coupling reactions and N-alkylation, supported by available experimental data and established principles of chemical reactivity.

General Reactivity Principles: The Carbon-Halogen Bond

The fundamental difference in reactivity between this compound and 3,6-Dibromocarbazole lies in the properties of the carbon-halogen (C-X) bond. The Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond. This disparity directly impacts the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-Br bond undergoes oxidative addition more readily, generally leading to faster reaction rates, higher yields, and the ability to employ milder reaction conditions. The general reactivity trend for aryl halides in these reactions is I > Br > Cl.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents onto the carbazole core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide. This reaction is extensively used to synthesize 3,6-diarylcarbazoles, which are of significant interest for their photophysical properties.

  • 3,6-Dibromocarbazole: This substrate is widely used in Suzuki-Miyaura couplings, and numerous protocols exist for its successful transformation.[1] The C-Br bonds are sufficiently reactive to couple with a variety of arylboronic acids under standard palladium catalysis.[2]

  • This compound: Due to the stronger C-Cl bond, this compound is less reactive in Suzuki-Miyaura couplings. Achieving high yields often requires more forcing reaction conditions, such as higher temperatures, longer reaction times, and the use of more specialized and electron-rich phosphine ligands to facilitate the oxidative addition step. While specific data for this compound is limited, studies on other aryl chlorides show that successful couplings can be achieved with appropriate catalyst systems.

Table 1: Comparative Data for Suzuki-Miyaura Coupling

ParameterThis compound3,6-Dibromocarbazole
General Reactivity LowerHigher
Typical Catalyst Pd(OAc)₂, Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)Pd(PPh₃)₄, PdCl₂(dppf)
Typical Base K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄
Typical Solvent Toluene, Dioxane, DMFToluene/Ethanol/H₂O, Dioxane/H₂O
Typical Temperature 100-120 °C80-110 °C
Typical Reaction Time 12-48 hours12-24 hours
Reported Yields Moderate to Good (highly dependent on catalyst system)Good to Excellent
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds, allowing for the synthesis of arylamines. This reaction is crucial for preparing a wide range of biologically active compounds.

  • 3,6-Dibromocarbazole: This compound readily undergoes double amination with a variety of primary and secondary amines using standard palladium catalysts and phosphine ligands.[3]

  • This compound: Similar to the Suzuki-Miyaura coupling, the amination of this compound is more challenging. The use of bulky, electron-rich phosphine ligands is essential to promote the catalytic cycle with the less reactive C-Cl bonds. While protocols for the amination of electron-deficient aryl chlorides exist, specific examples for this compound are not widely reported, suggesting that more robust catalytic systems are required.[4]

Table 2: Comparative Data for Buchwald-Hartwig Amination

ParameterThis compound3,6-Dibromocarbazole
General Reactivity LowerHigher
Typical Catalyst Pd₂(dba)₃, Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos, RuPhos)Pd₂(dba)₃, Pd(OAc)₂ with ligands like XPhos, BINAP
Typical Base NaOtBu, KOtBu, LHMDSNaOtBu, KOtBu
Typical Solvent Toluene, DioxaneToluene, Dioxane
Typical Temperature 100-120 °C80-110 °C
Typical Reaction Time Longer reaction times expected12-24 hours
Reported Yields Lower to Moderate (highly dependent on catalyst and amine)Good to Excellent
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, which is valuable for the synthesis of conjugated systems.

  • 3,6-Dibromocarbazole: The Sonogashira coupling of 3,6-Dibromocarbazole proceeds efficiently with a variety of terminal alkynes using a palladium catalyst and a copper(I) co-catalyst.[5]

  • This compound: The reactivity of aryl chlorides in Sonogashira couplings is significantly lower than that of aryl bromides.[6] Successful coupling often requires higher temperatures and specialized catalyst systems, and yields may be lower compared to the dibromo analogue.

Table 3: Comparative Data for Sonogashira Coupling

ParameterThis compound3,6-Dibromocarbazole
General Reactivity Significantly LowerHigher
Typical Catalyst System PdCl₂(PPh₃)₂/CuI (often requires more active catalysts)PdCl₂(PPh₃)₂/CuI
Typical Base Triethylamine, DiisopropylamineTriethylamine, Diisopropylamine
Typical Solvent Toluene, DMFToluene, THF
Typical Temperature 80-120 °C70-100 °C
Typical Reaction Time Significantly longer reaction times expected12-24 hours
Reported Yields Generally lower yields expectedGood to Excellent

N-Alkylation

N-alkylation of the carbazole nitrogen is a common strategy to improve solubility and modify the electronic properties of the molecule. This reaction typically proceeds via an SN2 mechanism where the carbazole anion acts as a nucleophile.

  • 3,6-Dibromocarbazole and this compound: The halogen substituents at the 3 and 6 positions have a relatively minor electronic effect on the nucleophilicity of the nitrogen atom. Therefore, the reactivity of both this compound and 3,6-Dibromocarbazole in N-alkylation reactions is expected to be similar. The reaction is typically carried out using a base to deprotonate the carbazole nitrogen, followed by the addition of an alkyl halide.[3]

Table 4: Comparative Data for N-Alkylation

ParameterThis compound3,6-Dibromocarbazole
General Reactivity SimilarSimilar
Typical Base KOH, K₂CO₃, NaHKOH, K₂CO₃, NaH
Typical Solvent DMF, Acetone, THFDMF, Acetone, THF
Typical Alkylating Agent Alkyl iodides, Alkyl bromidesAlkyl iodides, Alkyl bromides
Typical Temperature Room Temperature to RefluxRoom Temperature to Reflux
Reported Yields Good to ExcellentGood to Excellent

Electrophilic Substitution

Electrophilic aromatic substitution on the carbazole ring allows for the introduction of functional groups at the electron-rich positions. The positions most susceptible to electrophilic attack on the carbazole nucleus are C-3, C-6, C-1, and C-8.

  • This compound and 3,6-Dibromocarbazole: With the 3 and 6 positions already halogenated, further electrophilic substitution will be directed to the 1 and 8 positions. The halogen atoms are deactivating groups but are ortho-, para-directing. Therefore, they will direct incoming electrophiles to the positions ortho and para to themselves, which are the 1, 8, 2, and 7 positions. However, the strong directing effect of the nitrogen atom will favor substitution at the 1 and 8 positions. The deactivating effect of the halogens will make these reactions require more forcing conditions compared to unsubstituted carbazole. The slightly stronger deactivating effect of chlorine compared to bromine may mean that this compound is marginally less reactive in electrophilic substitution reactions. For example, the nitration of this compound has been reported.[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 3,6-Dibromocarbazole
  • To a reaction flask, add 3,6-Dibromocarbazole (1.0 eq.), the desired arylboronic acid (2.2-2.5 eq.), and a base such as K₂CO₃ (4.0 eq.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • A degassed solvent system, such as a 4:1 mixture of toluene and water, is added via syringe.

  • The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.[2]

General Protocol for Buchwald-Hartwig Amination of 3,6-Dibromocarbazole
  • To an oven-dried Schlenk flask under an inert atmosphere, add 3,6-Dibromocarbazole (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%), and the phosphine ligand (e.g., XPhos, 4-8 mol%).[3]

  • Add the base (e.g., NaOtBu, 2.5-3.0 eq.).

  • Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane), followed by the amine (2.2-2.5 eq.).

  • The reaction mixture is heated to 80-110 °C with vigorous stirring for 12-24 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • After cooling to room temperature, the mixture is diluted with a suitable organic solvent and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.[3]

General Protocol for N-Alkylation
  • To a solution of 3,6-dihalocarbazole (1.0 eq.) in a suitable solvent such as DMF, add a base like powdered KOH (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to form the carbazole anion.

  • Add the alkylating agent (e.g., 1-bromooctane, 1.1 eq.) dropwise to the reaction mixture.[3]

  • Continue stirring at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Cross_Coupling_Reactivity cluster_reactivity General Reactivity in Pd-Catalyzed Cross-Coupling Aryl-I Aryl-I Aryl-Br Aryl-Br Aryl-I->Aryl-Br More Reactive Aryl-Cl Aryl-Cl Aryl-Br->Aryl-Cl More Reactive

Caption: General reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Workflow start Start Materials: 3,6-Dihalocarbazole Arylboronic Acid Base catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) start->catalyst solvent Add Degassed Solvent (e.g., Toluene/H2O) catalyst->solvent reaction Heat under Inert Atmosphere (80-120 °C, 12-48h) solvent->reaction workup Workup: Extraction & Washing reaction->workup purification Purification: Column Chromatography workup->purification product 3,6-Diarylcarbazole purification->product N_Alkylation_Workflow start Start Materials: 3,6-Dihalocarbazole Base (e.g., KOH) deprotonation Deprotonation in Solvent (e.g., DMF) start->deprotonation alkylation Add Alkyl Halide (e.g., R-Br) deprotonation->alkylation reaction Stir at Room Temperature (24h) alkylation->reaction precipitation Precipitation in Water reaction->precipitation filtration Filtration & Drying precipitation->filtration product N-Alkyl-3,6-dihalocarbazole filtration->product

References

Performance of 3,6-Disubstituted Carbazole Derivatives in Organic Light-Emitting Diodes (OLEDs): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) has led to significant interest in carbazole derivatives. Among these, molecules based on a 3,6-disubstituted carbazole core have emerged as a promising class of materials for various roles within OLED devices, including as emissive dopants and host materials. Their excellent thermal stability, high hole mobility, and the tunability of their electronic properties through synthetic modification make them prime candidates for next-generation display and lighting technologies.

This guide provides a comparative analysis of the performance of several 3,6-disubstituted carbazole derivatives in OLEDs, supported by experimental data from recent studies. While the initial focus was on 3,6-dichloro derivatives, the available literature provides more extensive performance data on carbazoles with other substituents at these positions. This guide therefore covers a broader range of 3,6-disubstituted carbazoles to offer a comprehensive overview.

Comparative Performance Data

The following table summarizes the key performance metrics of various 3,6-disubstituted carbazole derivatives in OLEDs. These materials have been utilized as emitters in both solution-processed and vacuum-deposited devices, demonstrating their versatility.

Derivative NameRole in OLEDHost MaterialMax. External Quantum Efficiency (EQE)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Emission Peak (nm)Max. Luminance (cd/m²)Fabrication Method
D(DCz-Cz)-DCPP Orange-Red TADF EmitterNot Specified19.5%[1]Not SpecifiedNot Specified560[1]>1000[1]Solution-Processed
D(DPXZ-Cz)-DCPP Orange-Red TADF EmitterNot Specified21.6%[1]Not SpecifiedNot Specified600[1]>1000[1]Solution-Processed
CZ-1 Greenish-Blue EmitterNone (neat film)~9.5%[2]19.3[2]Not Specified492[2]4130[2]Solution-Processed
CZ-2 Greenish-Blue EmitterNone (neat film)~9.5%[2]20.2[2]Not Specified488[2]4104[2]Solution-Processed
T13 TADF Emitter (Dopant)TAPC22.5%[3]72.1[3]61.5[3]Not Specified>42,700[3]Not Specified
BCz-tBuPh Green Phosphorescent HostTPD:PBD:Ir(mppy)₃12.5%[4]43.1[4]40.0[4]Not SpecifiedNot SpecifiedSolution-Processed

Experimental Protocols

To ensure the reproducibility and accurate comparison of OLED performance, standardized experimental procedures are crucial. The following sections detail the typical methodologies for the fabrication and characterization of OLEDs incorporating 3,6-disubstituted carbazole derivatives, synthesized from protocols reported in the literature.

Solution-Processed OLED Fabrication
  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then dried with a nitrogen stream and treated with UV-ozone for approximately 15 minutes to improve the work function of the ITO and enhance hole injection.

  • Hole Injection Layer (HIL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate. The coated substrate is then annealed at a temperature between 120-150 °C in a nitrogen-filled glovebox to remove residual solvent.

  • Emissive Layer (EML) Deposition: The 3,6-disubstituted carbazole derivative, either as a neat film or doped into a host material, is dissolved in a suitable organic solvent (e.g., chlorobenzene). This solution is then spin-coated onto the HIL. For doped EMLs, the solution contains the host material, the carbazole derivative as a dopant, and potentially other charge-transporting materials, which are stirred at an elevated temperature (e.g., 70 °C) before filtering and spin-coating.[4]

  • Electron Transport and Injection Layers Deposition: Subsequent layers, such as the electron-transporting layer (ETL) and the electron injection layer (EIL, e.g., LiF), are deposited via thermal evaporation in a high-vacuum chamber (typically < 5 x 10⁻⁷ torr).

  • Cathode Deposition: The cathode, commonly aluminum (Al), is deposited on top of the EIL through thermal evaporation.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, which can degrade the organic materials and the cathode, the device is encapsulated using a UV-curable epoxy and a glass coverslip inside a glovebox.

Device Characterization

The performance of the fabricated OLEDs is evaluated using a combination of electrical and optical measurements:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: These are measured using a source meter and a photometer.

  • Electroluminescence (EL) Spectra: The emission spectrum and CIE color coordinates are recorded using a spectroradiometer.

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the EL spectrum, assuming a Lambertian emission profile.

Workflow for OLED Fabrication and Characterization

The following diagram illustrates the general workflow for the fabrication and testing of OLEDs based on 3,6-disubstituted carbazole derivatives.

OLED_Workflow cluster_prep Device Fabrication cluster_char Performance Characterization cluster_output Performance Metrics sub_clean Substrate Cleaning (ITO Glass) hil HIL Deposition (e.g., PEDOT:PSS) sub_clean->hil Spin-coating eml EML Deposition (3,6-Disubstituted Carbazole Derivative) hil->eml Spin-coating or Thermal Evaporation etl_eil ETL/EIL Deposition (e.g., BmPyPB/LiF) eml->etl_eil Thermal Evaporation cathode Cathode Deposition (e.g., Al) etl_eil->cathode Thermal Evaporation encap Encapsulation cathode->encap jvl J-V-L Measurement encap->jvl el_spec EL Spectroscopy encap->el_spec eqe EQE Calculation jvl->eqe luminance Luminance jvl->luminance stability Operational Lifetime jvl->stability el_spec->eqe color Color Purity (CIE) el_spec->color efficiency Efficiency (Current, Power, EQE) eqe->efficiency

Workflow for OLED Fabrication and Characterization.

Conclusion

3,6-disubstituted carbazole derivatives have demonstrated significant potential as high-performance materials for OLEDs. Their versatility allows for their use as emitters across the visible spectrum and as host materials for phosphorescent emitters. The performance of these materials, particularly in terms of quantum efficiency and current efficiency, is highly competitive. Further research into novel derivatives and device architectures is expected to lead to even more efficient and stable OLEDs for future applications.

References

A Comparative Guide to the Validation of HPLC and GC-MS Methods for 3,6-Dichlorocarbazole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3,6-Dichlorocarbazole (3,6-DCCZ) is critical for ensuring the quality and safety of starting materials, intermediates, and final products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques commonly employed for this purpose. This guide provides an objective comparison of the validation and performance of these two methods for the analysis of this compound, supported by experimental data and detailed methodologies.

Methodology Comparison

Both HPLC and GC-MS offer robust and reliable means for the analysis of this compound. The choice between the two often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the potential for interfering substances.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a semi-polar compound like this compound, a reversed-phase HPLC method is typically the most suitable approach.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique that separates volatile and semi-volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio. GC-MS is particularly well-suited for the trace analysis of halogenated compounds like this compound. A significant consideration for GC-MS analysis is the potential for co-elution with structurally similar compounds, such as the pesticide p,p'-Dichlorodiphenyltrichloroethane (p,p'-DDT), which has a similar mass spectrum and can interfere with accurate quantification if not chromatographically resolved.[1][2]

Data Presentation: Performance Comparison

The following tables summarize the typical validation parameters for HPLC and GC-MS methods for the analysis of this compound. It is important to note that while the GC-MS data is derived from studies on halogenated carbazoles, the HPLC data is based on a validated method for a similar dichlorinated aromatic compound due to the limited availability of specific validation reports for this compound by HPLC.

Table 1: HPLC Method Validation Parameters (Illustrative)

Validation ParameterTypical Performance
Linearity (Correlation Coefficient, r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%

Table 2: GC-MS/MS Method Validation Parameters

Validation ParameterTypical Performance
Linearity (Correlation Coefficient, r²)> 0.99
Limit of Detection (LOD)0.02 - 0.27 ng/mL[3]
Limit of Quantification (LOQ)0.07 - 0.81 ng/mL
Accuracy (% Recovery)81.2% - 125%[3]
Precision (% RSD)< 16.4%[3]

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analysis are provided below. These protocols are representative and may require optimization based on specific laboratory instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) Protocol (Proposed)

A reversed-phase HPLC method is proposed for the analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (determined by UV scan of this compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable organic solvent, such as acetonitrile or methanol, to a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on methods used for the analysis of halogenated carbazoles in various matrices.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp to 280°C at 10°C/min, hold for 10 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Monitored Ions (SIM): m/z 235 (quantifier), 237, 200 (qualifiers).[1][2]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like hexane or dichloromethane.

Visualizing the Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the HPLC and GC-MS analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

HPLC Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Volatile Solvent start->dissolve inject Inject into GC dissolve->inject separate Gas Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Spectrometry Detection ionize->detect integrate Peak Integration detect->integrate identify Compound Identification integrate->identify quantify Quantification identify->quantify report Generate Report quantify->report

GC-MS Analytical Workflow

References

comparing the efficiency of different synthetic routes to 3,6-Dichlorocarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and materials science, the efficient synthesis of 3,6-dichlorocarbazole, a key building block for various functional materials and pharmaceutical intermediates, is of significant interest. This guide provides a comparative analysis of different synthetic routes to this compound, focusing on efficiency, reaction conditions, and experimental protocols to aid in the selection of the most suitable method for a given application.

The primary and most direct route to this compound is the electrophilic chlorination of carbazole. The efficiency of this transformation is highly dependent on the chlorinating agent employed. This guide focuses on a comparative analysis of three common chlorinating agents: sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and 1-chlorobenzotriazole.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the synthesis of this compound using different chlorinating agents.

Synthetic RouteChlorinating AgentSolventTemperature (°C)Reaction TimeYield (%)
Route 1 Sulfuryl Chloride (SO₂Cl₂)Dichloromethane (CH₂Cl₂)Room TemperatureNot Specified60
Route 2 N-Chlorosuccinimide (NCS)Not SpecifiedNot SpecifiedNot SpecifiedHigh (by analogy)
Route 3 1-ChlorobenzotriazoleNot SpecifiedAmbientNot SpecifiedHigh (qualitative)

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Chlorination using Sulfuryl Chloride

This method is a common approach for the dichlorination of carbazole.

Materials:

  • Carbazole

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Procedure:

  • A suspension of carbazole in dichloromethane is prepared.

  • Sulfuryl chloride is added to the suspension at room temperature.

  • The reaction mixture is stirred until the reaction is complete (monitoring by TLC is recommended).

  • The product is isolated by filtration and leached with hot hexane to afford this compound.

A reported yield for this method is 60%[1].

Route 2: Chlorination using N-Chlorosuccinimide (NCS)

While a specific protocol for the synthesis of this compound using NCS is not detailed in the available literature, a general procedure for the chlorination of aromatic compounds can be adapted. NCS is known for its mild reaction conditions.

General Protocol (Adapted):

  • Dissolve carbazole in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Add N-chlorosuccinimide (NCS) to the solution. The stoichiometry would need to be optimized for dichlorination.

  • The reaction can be stirred at room temperature or gently heated to facilitate the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the succinimide byproduct can be removed by filtration or aqueous workup.

  • The crude product can be purified by recrystallization or column chromatography.

Although a specific yield for this compound is not available, NCS has been reported to give high yields (over 89.8%) in the synthesis of other chlorinated heterocyclic compounds, suggesting its potential for high efficiency in this reaction as well.

Route 3: Chlorination using 1-Chlorobenzotriazole

1-Chlorobenzotriazole is described as a highly efficient reagent for the chlorination of carbazole, leading to high yields at ambient temperatures. However, specific quantitative data and a detailed protocol for the synthesis of this compound were not found in the reviewed literature. The reaction would likely proceed under mild conditions similar to those used with NCS.

Visualizing the Synthetic Comparison

The following diagram illustrates the logical workflow for comparing the different synthetic routes to this compound.

G Comparison of Synthetic Routes to this compound cluster_start Starting Material cluster_routes Synthetic Routes (Direct Chlorination) cluster_product Product cluster_comparison Comparison Criteria Carbazole Carbazole Route1 Sulfuryl Chloride Carbazole->Route1 Route2 N-Chlorosuccinimide Carbazole->Route2 Route3 1-Chlorobenzotriazole Carbazole->Route3 Product This compound Route1->Product Route2->Product Route3->Product Yield Yield Product->Yield Purity Purity Product->Purity Reaction_Conditions Reaction Conditions Product->Reaction_Conditions Safety Safety Product->Safety

Caption: A flowchart illustrating the comparison of different synthetic pathways to this compound.

Conclusion

The direct chlorination of carbazole is the most straightforward method for synthesizing this compound. Among the common chlorinating agents, sulfuryl chloride offers a documented and reasonably efficient route with a 60% yield. While N-chlorosuccinimide and 1-chlorobenzotriazole are reported to be highly efficient chlorinating agents for aromatic systems and may offer milder reaction conditions, specific quantitative data for the synthesis of this compound is needed for a direct comparison. Researchers should consider factors such as reagent availability, cost, safety, and desired purity when selecting the optimal synthetic route. Further experimental investigation and optimization of the reactions with NCS and 1-chlorobenzotriazole could reveal them to be superior methods in terms of yield and reaction conditions.

References

Benchmarking 3,6-Dichlorocarbazole-Based Sensors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of chemical sensing, the development of highly sensitive and selective probes is paramount for advancing research in fields ranging from environmental monitoring to drug discovery. This guide provides a comprehensive comparison of a novel 3,6-dichlorocarbazole-based sensor, cyclo-bis(urea-3,6-dichlorocarbazole), against established technologies for the detection of key anions and cations. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions about the most suitable sensing technologies for their applications.

Executive Summary

The novel cyclo-bis(urea-3,6-dichlorocarbazole) sensor demonstrates exceptional performance as a dual-mode chromogenic and fluorogenic receptor. It exhibits high selectivity and sensitivity for fluoride (F⁻), dihydrogen phosphate (H₂PO₄⁻), and pyrophosphate (P₂O₇⁴⁻) anions, as well as for zinc (Zn²⁺) and copper (Cu²⁺) cations. This carbazole-based sensor offers distinct advantages in certain applications when compared to traditional methods such as ion-selective electrodes (ISEs) and other commercially available fluorescent probes. Its unique macrocyclic structure incorporating urea and this compound moieties facilitates strong and selective binding through hydrogen bonding and deprotonation-induced coordination, leading to discernible changes in color and fluorescence.

Performance Comparison

The following tables summarize the quantitative performance of the cyclo-bis(urea-3,6-dichlorocarbazole) sensor alongside existing technologies.

Table 1: Comparison of Fluoride (F⁻) Sensors

Featurecyclo-Bis(urea-3,6-dichlorocarbazole)Thermo Scientific Orion 9609BNWP (ISE)Hanna Instruments HI4110 (ISE)
Sensing Mechanism Chromogenic & FluorogenicPotentiometric (Ion-Selective Membrane)Potentiometric (Ion-Selective Membrane)
Limit of Detection Data not available in reviewed sources0.02 ppm (1 x 10⁻⁶ M)[1]0.02 mg/L (1 µM)[2][3]
Linear Range Data not available in reviewed sources0.02 ppm to saturated[1]0.02 mg/L to saturated[2][3]
Selectivity High selectivity for F⁻ over other anionsMajor interference from OH⁻Preferentially complexes with interfering ions like Al³⁺ and Fe³⁺ with TISAB[2][3]
Response Time RapidFastData not available in reviewed sources
Instrumentation Spectrophotometer / FluorometerISE MeterISE Meter

Table 2: Comparison of Zinc (Zn²⁺) Sensors

Featurecyclo-Bis(urea-3,6-dichlorocarbazole)FluoZin-3 AM (Fluorescent Probe)Zinquin (Fluorescent Probe)
Sensing Mechanism Ratiometric FluorescenceChelation-Enhanced FluorescenceChelation-Enhanced Fluorescence
Excitation Wavelength ~325 nm~494 nm[4]~368 nm[5]
Emission Wavelength ~415 nm and ~480 nm~516 nm[4]~490 nm[5]
Dissociation Constant (Kd) Data not available in reviewed sources~15 nM[4]370 nM (1:1), 850 nM (2:1)[5]
Quantum Yield Data not available in reviewed sources>0.5 (for Zn²⁺ complex)Data not available in reviewed sources
Selectivity Selective for Zn²⁺Highly selective over Ca²⁺ and Mg²⁺[4]Specific for Zn²⁺

Table 3: Comparison of Copper (Cu²⁺) Sensors

Featurecyclo-Bis(urea-3,6-dichlorocarbazole)Coppersensor 1 (CS1) (Fluorescent Probe)CopperGREEN (Fluorescent Probe)
Sensing Mechanism ColorimetricChelation-Enhanced FluorescenceChelation-Enhanced Fluorescence
Excitation Wavelength Not applicable (Colorimetric)Data not available in reviewed sources~470 nm[6]
Emission Wavelength Not applicable (Colorimetric)Data not available in reviewed sources~510 nm[6]
Affinity High affinityPicomolar affinity for Cu⁺[7]Data not available in reviewed sources
Selectivity Selective for Cu²⁺High selectivity for Cu⁺[7]Does not react with other trace metals including Cu²⁺[6]
Response Visible color changeFluorescence "turn-on"Fluorescence "turn-on" (>100-fold increase)[6]

Signaling Pathways and Experimental Workflows

The unique sensing capabilities of the cyclo-bis(urea-3,6-dichlorocarbazole) sensor are rooted in its specific molecular interactions with target analytes. The following diagrams, generated using the DOT language, illustrate these mechanisms and a general experimental workflow.

Anion_Sensing_Pathway Anion Sensing Mechanism Sensor cyclo-Bis(urea-3,6-dichlorocarbazole) Complex Sensor-Anion Complex Sensor->Complex Hydrogen Bonding Anion Anion (F⁻, H₂PO₄⁻, P₂O₇⁴⁻) Anion->Complex Deprotonation Deprotonation of Urea NH Complex->Deprotonation Strong Anion Basicity Optical_Change Chromogenic/ Fluorogenic Response Deprotonation->Optical_Change

Anion Sensing Mechanism of the Sensor.

Cation_Sensing_Pathway Cation Sensing Mechanism Deprotonated_Sensor Deprotonated Sensor (after anion interaction) Cation_Complex Deprotonated Sensor- Cation Complex Deprotonated_Sensor->Cation_Complex Coordination Cation Cation (Zn²⁺, Cu²⁺) Cation->Cation_Complex Optical_Response Ratiometric Fluorescence (Zn²⁺) Colorimetric Change (Cu²⁺) Cation_Complex->Optical_Response

Cation Sensing Mechanism of the Sensor.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Sensor_Prep Synthesize and Purify cyclo-bis(urea-3,6-dichlorocarbazole) Titration Perform Spectrophotometric/ Fluorometric Titration Sensor_Prep->Titration Analyte_Prep Prepare Analyte Solutions (Anions/Cations) Analyte_Prep->Titration Data_Acquisition Record Absorbance/ Fluorescence Spectra Titration->Data_Acquisition Selectivity_Test Test with Interfering Ions Selectivity_Test->Data_Acquisition Binding_Analysis Calculate Binding Constants and Detection Limits Data_Acquisition->Binding_Analysis Comparison Compare with Existing Technologies Binding_Analysis->Comparison

A generalized experimental workflow for sensor evaluation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the key methodologies for the synthesis and application of the cyclo-bis(urea-3,6-dichlorocarbazole) sensor and the comparative testing of existing technologies.

Synthesis of cyclo-Bis(urea-3,6-dichlorocarbazole)

The synthesis of the macrocyclic sensor involves a multi-step process, which is not detailed in the reviewed abstracts. A thorough review of the primary literature is required to obtain the specific reaction conditions, purification methods, and characterization data (e.g., NMR, mass spectrometry).

Anion and Cation Sensing Experiments
  • Stock Solutions: Prepare stock solutions of the cyclo-bis(urea-3,6-dichlorocarbazole) sensor in a suitable organic solvent (e.g., DMSO). Prepare stock solutions of the tetrabutylammonium salts of the anions (F⁻, Cl⁻, Br⁻, I⁻, H₂PO₄⁻, P₂O₇⁴⁻, etc.) and perchlorate or nitrate salts of the cations (Zn²⁺, Cu²⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, etc.) in the same solvent.

  • Spectrophotometric and Fluorometric Titrations: In a cuvette, place a solution of the sensor at a fixed concentration. Incrementally add aliquots of the analyte stock solution. After each addition, record the UV-Vis absorption spectrum and/or the fluorescence emission spectrum. For fluorescence measurements, the excitation wavelength should be set at the absorption maximum of the sensor.

  • Selectivity Studies: To a solution of the sensor, add one equivalent of the target analyte. Then, add one equivalent of each potential interfering ion and record the spectral changes. This will determine the sensor's selectivity for the target analyte in the presence of other species.

Ion-Selective Electrode (ISE) Measurements
  • Calibration: Calibrate the fluoride ISE using a series of standard fluoride solutions of known concentrations. A Total Ionic Strength Adjustment Buffer (TISAB) should be added to both standards and samples to maintain a constant ionic strength and pH, and to decomplex fluoride from interfering cations. The electrode potential is plotted against the logarithm of the fluoride concentration to generate a calibration curve.

  • Sample Measurement: Immerse the calibrated ISE in the sample solution (with added TISAB) and record the stable potential reading. The fluoride concentration is then determined from the calibration curve.

Fluorescent Probe Measurements
  • Cell Loading (for intracellular measurements): For cell-permeable probes like FluoZin-3 AM and Zinquin ethyl ester, incubate the cells with the probe in a suitable buffer. The ester groups are cleaved by intracellular esterases, trapping the fluorescent indicator inside the cells.[4]

  • Fluorescence Measurement: Excite the sample containing the fluorescent probe at its specific excitation wavelength and measure the emission intensity at the corresponding emission wavelength using a fluorometer, fluorescence microscope, or plate reader.

  • Determination of Dissociation Constant (Kd): Titrate the fluorescent probe with increasing concentrations of the target ion and measure the corresponding changes in fluorescence intensity. The Kd can be calculated by fitting the data to a binding isotherm.

Conclusion

The cyclo-bis(urea-3,6-dichlorocarbazole) sensor presents a compelling alternative to existing technologies for the detection of specific anions and cations. Its dual chromogenic and fluorogenic response provides a versatile platform for both qualitative and quantitative analysis. While ion-selective electrodes offer a well-established and robust method for potentiometric measurements, the carbazole-based sensor provides an optical response that can be advantageous for certain applications, including high-throughput screening and cellular imaging. Compared to other fluorescent probes, the unique structural features of the cyclo-bis(urea-3,6-dichlorocarbazole) may offer different selectivity profiles and sensing mechanisms. Further research to fully quantify the performance metrics, such as the limit of detection and quantum yield, will be crucial in establishing its position within the arsenal of chemical sensors available to the scientific community.

References

comparative analysis of the charge transport properties of carbazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbazole and its derivatives are cornerstone materials in the field of organic electronics, prized for their robust thermal stability and excellent hole-transporting capabilities.[1][2] The performance of these materials in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells is critically dependent on their charge transport properties. A key factor influencing these properties is the specific isomeric form of the molecule, particularly the positions at which carbazole units are linked or substituted. This guide provides a comparative analysis of the charge transport properties of carbazole positional isomers, focusing on the well-studied 2,7- and 3,6-disubstituted derivatives, supported by experimental data and detailed methodologies.

The Decisive Role of Linkage Position

The connectivity of the carbazole core dictates the molecule's overall geometry, electronic structure, and intermolecular packing in the solid state—all of which are crucial for efficient charge transport. The most commonly compared isomers are those with linkages at the 2,7-positions versus the 3,6-positions.

  • 2,7-Disubstituted Isomers : This linkage creates a more linear, rigid molecular structure. This linearity promotes extended π-conjugation along the polymer backbone or molecular axis, which is highly beneficial for charge delocalization.[3][4] The prolonged molecular geometry facilitates more ordered and dense molecular packing, enhancing intermolecular electronic coupling and leading to more efficient charge hopping between molecules.[4]

  • 3,6-Disubstituted Isomers : In contrast, linkages at the 3,6-positions result in a more bent or twisted molecular conformation. This twisting restricts π-conjugation, effectively breaking the electronic communication between adjacent units.[3] This less-ordered packing and weaker intermolecular interaction generally lead to lower charge carrier mobility.

Quantitative Comparison of Charge Transport Properties

The difference in charge transport efficiency between these isomers is not merely theoretical. Experimental measurements consistently show superior performance for 2,7-linked carbazole derivatives. The following tables summarize key performance metrics from published studies.

Table 1: Hole Mobility in Carbazole-EDOT Co-polymers
IsomerHighest Occupied Molecular Orbital (HOMO)Hole Mobility (μh)Power Conversion Efficiency (PCE) in PSC
2,7-Cbz-EDOT -5.18 eV[5]~1 x 10⁻⁵ cm² V⁻¹ s⁻¹[5]4.47%[5]
3,6-Cbz-EDOT -5.04 eV[5]~1 x 10⁻⁶ cm² V⁻¹ s⁻¹[5]3.25%[5]

As demonstrated in perovskite solar cells (PSCs), the 2,7-linked polymer exhibits hole mobility an order of magnitude higher than its 3,6-linked counterpart, contributing to a significantly better device efficiency.[5]

Table 2: Electron and Hole Mobility in Carbazole Trimers
IsomerCharge CarrierMobility (μ)Measurement Technique
2,7-disubstituted Trimer ElectronUp to 2 x 10⁻³ cm² V⁻¹ s⁻¹[3]Time-of-Flight (TOF)
3,6-disubstituted Trimer Electron~3 x 10⁻⁵ cm² V⁻¹ s⁻¹[3]Time-of-Flight (TOF)

This study on carbazole trimers highlights that the advantage of 2,7-linkage extends to electron transport, showing a mobility nearly two orders of magnitude higher than the 3,6-isomer.[3]

Table 3: Field-Effect Mobility in Carbazole Oligomers
Isomer TypeHighest Occupied Molecular Orbital (HOMO)Field-Effect Hole Mobility (μFE,sat)
[6]C-Py-Cbz (Hoop-shaped, 2,7-linked) 5.56 eV[7]3.4 x 10⁻⁶ cm² V⁻¹ s⁻¹[7]
[6]L-Py-Cbz (Linear, 2,7-linked) 5.71 eV[7]5.7 x 10⁻⁷ cm² V⁻¹ s⁻¹[7]

Even within the 2,7-linkage family, molecular geometry plays a role. A cyclic ("hoop-shaped") tetramer of N-pyridine-2,7-carbazole shows a six-fold increase in hole mobility compared to its linear analogue, a difference attributed to the homogeneity of transfer integrals in the hoop structure.[7]

Visualizing Isomeric Differences and Experimental Workflows

The following diagrams illustrate the structural differences between carbazole isomers and the typical workflow for measuring charge carrier mobility.

G Structural Comparison of Carbazole Isomers cluster_0 2,7-Linkage cluster_1 3,6-Linkage a1 Carbazole Unit a2 Carbazole Unit a1->a2 Linear π-conjugation a3 Carbazole Unit a2->a3 Linear π-conjugation a_result Extended Conjugation High Mobility a3->a_result b1 Carbazole Unit b2 Carbazole Unit b1->b2 Twisted (Broken Conjugation) b3 Carbazole Unit b2->b3 Twisted (Broken Conjugation) b_result Restricted Conjugation Low Mobility b3->b_result

Caption: Impact of linkage position on π-conjugation and charge mobility in carbazole oligomers.

G Workflow for Time-of-Flight (TOF) Mobility Measurement start Sample Preparation (Organic film between electrodes) laser Pulsed Laser Excitation (Generates charge carriers) start->laser voltage Apply Electric Field (Voltage Bias) start->voltage drift Carriers Drift (Across the film) laser->drift voltage->drift current Measure Transient Photocurrent drift->current analysis Analyze Transit Time (τt) from photocurrent decay current->analysis mobility Calculate Mobility μ = d² / (τt * V) analysis->mobility

Caption: Generalized workflow for the Time-of-Flight (TOF) experimental method.

Experimental Protocols

Accurate determination of charge carrier mobility is essential for comparing materials. The Time-of-Flight (TOF) and Space-Charge Limited Current (SCLC) methods are two widely used techniques.

Time-of-Flight (TOF) Method

The TOF technique directly measures the time it takes for a sheet of photo-generated charge carriers to drift across a material of known thickness under an applied electric field.[8]

Methodology:

  • Device Fabrication: A thin film of the carbazole material (typically several micrometers thick) is sandwiched between two electrodes. One electrode must be semi-transparent to allow for photo-excitation (e.g., Indium Tin Oxide - ITO).[8][9]

  • Carrier Generation: A short laser pulse, with a photon energy greater than the material's bandgap, illuminates the semi-transparent electrode. This creates a thin sheet of electron-hole pairs near the electrode.[8]

  • Charge Drift: An external voltage (V) is applied across the device. Depending on the polarity of the bias, either electrons or holes are driven across the film of thickness (d).

  • Signal Detection: As the sheet of charge carriers drifts, it induces a transient photocurrent in the external circuit. This current is measured as a function of time using an oscilloscope.

  • Transit Time Determination: The photocurrent persists until the carrier sheet reaches the counter-electrode, at which point it drops off. The time at which this drop occurs is the transit time (τt).

  • Mobility Calculation: The drift mobility (μ) is then calculated using the equation: μ = d² / (τt * V)

Space-Charge Limited Current (SCLC) Method

The SCLC method is used to determine the bulk mobility of a material by analyzing the current-voltage (J-V) characteristics of a single-carrier device.[10] At a sufficiently high applied voltage, the injected charge carrier density exceeds the intrinsic carrier density, and the current becomes limited by the space charge of these injected carriers.[11]

Methodology:

  • Device Fabrication: A single-carrier device is fabricated, which consists of the organic semiconductor layer sandwiched between two electrodes. The electrodes are chosen to have work functions that facilitate the injection of only one type of charge carrier (either electrons or holes) while blocking the other.

  • J-V Measurement: The current density (J) is measured as a function of the applied voltage (V).

  • Data Analysis: The J-V characteristic is plotted on a log-log scale. In the ideal trap-free SCLC regime, the current density is proportional to the square of the voltage (J ∝ V²).[11]

  • Mobility Calculation: The mobility (μ) is extracted by fitting the J-V data in the SCLC region to the Mott-Gurney law:[10] J = (9/8) * ε₀ * εᵣ * μ * (V²/d³) where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, and d is the thickness of the organic layer.

Conclusion

The isomeric form of carbazole-based materials is a critical design parameter that profoundly impacts their charge transport properties. The evidence strongly indicates that 2,7-disubstituted carbazoles consistently outperform their 3,6-disubstituted counterparts. This superiority stems from the linear geometry and extended π-conjugation inherent to the 2,7-linkage, which promotes better molecular packing and more efficient intermolecular charge transfer. For researchers and materials scientists, prioritizing the 2,7-isomeric linkage is a clear strategy for developing next-generation carbazole-based materials with enhanced electron and hole mobility for advanced electronic applications.

References

3,6-Dichlorocarbazole vs. PTAA: A Comparative Performance Analysis in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the efficacy of 3,6-disubstituted carbazole derivatives against the polymeric standard, PTAA, as hole transport layers in perovskite solar cells.

The selection of an appropriate hole transport material (HTM) is critical to achieving high power conversion efficiencies (PCE) and long-term stability in perovskite solar cells (PSCs). While poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) has been a polymeric benchmark, researchers are increasingly exploring small molecule alternatives like 3,6-disubstituted carbazole derivatives for their potential advantages, including high hole mobility, excellent thermal stability, and facile synthesis.[1] This guide provides an objective comparison of the performance of 3,6-dichlorocarbazole and its derivatives against PTAA, supported by experimental data and detailed methodologies.

Performance Metrics: A Quantitative Comparison

The following table summarizes key performance metrics of perovskite solar cells incorporating various 3,6-disubstituted carbazole derivatives and PTAA as the hole-transporting layer. The data is compiled from multiple studies to provide a broad overview of their potential.

Hole Transport Material (HTM)Device ArchitecturePerovskite CompositionVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
3,6-Carbazole Derivatives
KZRD (D-A type carbazole)n-i-pNot Specified---20.40[2]
Br-2PACz (carbazole-based SAM)p-i-nCs0.25FA0.75Sn0.5Pb0.5I3---19.51[2][3][4]
1,3,6,8-tetra(N,N-p-dimethoxyphenylamino)-9-ethylcarbazolePlanar n-i-pCH3NH3PbI3---17.8[2]
V1221n-i-pNot Specified1.0323.67317.81[5]
V1225n-i-pNot Specified1.0323.67317.81[5]
V1209n-i-pNot Specified---17.31[5]
V1207n-i-pNot Specified---16.44[5]
SGT-405 (three-arm carbazole)n-i-pCH3NH3PbI3---14.79[2]
PTAA
Doped PTAAInverted (p-i-n)Not Specified--->25[2]
PTAA/M2 CompositeInverted (p-i-n)Not Specified---20.23[2][6]
Pristine PTAAInverted (p-i-n)Not Specified---18.11[2]
PTAA/NiO Bilayerp-i-nCs0.175FA0.750MA0.075Pb(I0.880Br0.120)3---19.05[7]
PTAA with BQ-BO guestInverted (p-i-n)Not Specified---21.81[8]
PTAA/Ag electroden-i-pRbCs(MAFA)PbI3---10.29[9]

Note: '-' indicates data not available in the cited sources. The performance of PSCs is highly dependent on the specific perovskite composition, device architecture, and fabrication conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are generalized protocols for the fabrication and characterization of perovskite solar cells using either 3,6-disubstituted carbazoles or PTAA as the HTL.

Perovskite Solar Cell Fabrication (n-i-p Architecture)
  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by sonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-Ozone for 15 minutes before use.[1]

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ or SnO₂ is deposited on the FTO substrate. For a mesoporous structure, a mesoporous TiO₂ paste is often spin-coated and then annealed.[1][2]

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and CsI in a solvent like DMF/DMSO) is deposited onto the ETL via spin-coating.[7][10] An anti-solvent, such as chlorobenzene, is often dripped onto the spinning substrate to induce uniform crystallization. The film is then annealed at a specific temperature (e.g., 100-150 °C) to form the crystalline perovskite layer.[1][7]

  • Hole Transport Layer (HTL) Deposition:

    • For this compound derivatives: A solution of the carbazole derivative is prepared in a solvent like chlorobenzene (e.g., 20-80 mg/mL).[1] This solution, often containing additives like 4-tert-butylpyridine (TBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI), is deposited onto the perovskite layer by spin-coating (e.g., 4000 rpm for 30 seconds).[1][11] The substrate is then typically dried on a hot plate.

    • For PTAA: A solution of PTAA is prepared in a solvent such as chlorobenzene or toluene. Similar to the carbazole derivatives, dopants like Li-TFSI and TBP are often added.[12] The solution is then spin-coated onto the perovskite layer.[7]

  • Metal Electrode Deposition: A top metal contact, typically 80-100 nm of gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.[1][2]

Device Characterization
  • Current Density-Voltage (J-V) Measurements: The photovoltaic performance of the fabricated PSCs is characterized using a solar simulator under standard test conditions (AM 1.5G, 100 mW/cm²).[1][11] A source meter is used to measure the J-V curves, from which the key parameters (Voc, Jsc, FF, and PCE) are extracted.

Visualizing the Workflow

The following diagram illustrates the general workflow for the fabrication and characterization of perovskite solar cells.

Perovskite_Solar_Cell_Workflow cluster_fabrication Device Fabrication cluster_characterization Device Characterization Substrate_Cleaning 1. Substrate Cleaning (FTO Glass) ETL_Deposition 2. ETL Deposition (e.g., SnO2) Substrate_Cleaning->ETL_Deposition Perovskite_Deposition 3. Perovskite Layer (Spin-coating & Annealing) ETL_Deposition->Perovskite_Deposition HTL_Deposition 4. HTL Deposition (this compound or PTAA) Perovskite_Deposition->HTL_Deposition Electrode_Deposition 5. Metal Electrode (Thermal Evaporation) HTL_Deposition->Electrode_Deposition JV_Measurement J-V Measurement (AM 1.5G Illumination) Electrode_Deposition->JV_Measurement Parameter_Extraction Performance Metrics (PCE, Voc, Jsc, FF) JV_Measurement->Parameter_Extraction

Fabrication and characterization workflow for perovskite solar cells.

Conclusion

While PTAA remains a high-performing and widely used HTM, particularly in inverted architectures where it has achieved PCEs over 25%, 3,6-disubstituted carbazole derivatives are emerging as a compelling class of small molecule alternatives.[2] Certain carbazole-based HTMs have demonstrated competitive efficiencies, with some exceeding 20%.[2] The primary advantages of carbazole derivatives lie in their potential for lower-cost synthesis, high thermal stability, and tunable electronic properties through molecular design.[11]

The choice between a 3,6-disubstituted carbazole derivative and PTAA will depend on the specific requirements of the perovskite solar cell, including the desired device architecture (n-i-p vs. p-i-n), the perovskite composition, and processing conditions. Further research focusing on direct, side-by-side comparisons under identical conditions is necessary to fully elucidate the relative advantages and disadvantages of these materials. However, the existing data strongly suggests that 3,6-disubstituted carbazoles are a promising avenue for the development of next-generation, high-efficiency, and stable perovskite solar cells.

References

A Comparative Guide to Analytical Methods for 3,6-Dichlorocarbazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3,6-Dichlorocarbazole, a halogenated aromatic compound of interest in environmental monitoring and as a potential pharmaceutical impurity, is critical for ensuring research validity and product safety. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. The information presented is supported by experimental data from relevant scientific literature.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of this compound and similar halogenated carbazoles.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.0001 - 0.0035 mg/mL0.02 - 0.27 ng/mL
Limit of Quantitation (LOQ) 0.0004 - 0.01 mg/mL-
Linearity (r²) > 0.999-
Accuracy (% Recovery) 83.3% - 101.8%81.2% - 125% (intra-day) 91.0% - 117% (inter-day)
Precision (% RSD) < 2%1.0% - 16.0% (intra-day) 1.8% - 16.4% (inter-day)
Specificity High (Can resolve from p,p'-DDT)[1][2]Potential for interference from co-eluting compounds like p,p'-DDT[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is a representative method for the analysis of aromatic impurities, adapted for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water in an isocratic or gradient elution. A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a validated method for the analysis of halogenated carbazoles in biological samples.[4]

  • Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (MS/MS).

  • Sample Preparation (Salting-out Liquid-Liquid Extraction):

    • To a 100 µL sample (e.g., serum), add the extraction solvent (hexane/ethyl acetate, 4:1, v/v).

    • Add aqueous MgSO₄ (37.5 wt%) as a salting-out reagent.

    • Vortex and centrifuge the mixture.

    • The supernatant is concentrated for GC-MS/MS analysis.[4]

  • GC Conditions:

    • Injector Temperature: 280°C.

    • Mode: Splitless injection.

  • MS/MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Monitoring: Multiple Reaction Monitoring (MRM) is often used for enhanced selectivity and sensitivity. For this compound, transitions such as 235 → 200 and 235 → 165 may be monitored.[1] It is crucial to note that these transitions can be the same for interfering compounds like p,p'-DDT.[1]

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of analytical results for this compound quantification obtained from HPLC-UV and GC-MS.

cluster_0 Sample Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis and Comparison cluster_3 Conclusion Sample Test Sample Containing This compound Prep_HPLC Prepare for HPLC (e.g., Dissolution) Sample->Prep_HPLC Prep_GCMS Prepare for GC-MS (e.g., LLE) Sample->Prep_GCMS HPLC HPLC-UV Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Data_HPLC Quantified Result (HPLC-UV) HPLC->Data_HPLC Data_GCMS Quantified Result (GC-MS) GCMS->Data_GCMS Compare Compare Results (Statistical Analysis) Data_HPLC->Compare Data_GCMS->Compare Conclusion Validated Quantification of This compound Compare->Conclusion

Cross-validation workflow for this compound quantification.

Discussion

Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations.

  • HPLC-UV is a robust and widely accessible method. A significant advantage of HPLC is its ability to separate this compound from potential interferents like p,p'-dichlorodiphenyltrichloroethane (p,p'-DDT), which can be problematic in GC-MS analysis.[1][2] This makes HPLC a reliable choice for samples where such co-contaminants are expected.

  • GC-MS offers excellent sensitivity, with detection limits often in the picogram to femtogram range.[5] However, the analysis of this compound by GC-MS can be compromised by mutual interference with p,p'-DDT, as they can have similar retention times and mass spectral fragmentation patterns.[1][4] The base peak in the mass spectra for both compounds can be m/z 235, and they may share the same MRM transitions (235 → 200 and 235 → 165).[1] Therefore, careful chromatographic separation or sample cleanup is essential to ensure accurate quantification with GC-MS.[1]

Conclusion

The choice between HPLC-UV and GC-MS for the quantification of this compound depends on the specific requirements of the analysis. For routine quality control and in matrices where interference from compounds like p,p'-DDT is a concern, HPLC-UV provides a reliable and specific method. When very low detection limits are required and appropriate measures can be taken to address potential interferences, GC-MS is a highly sensitive option. For definitive cross-validation, employing both methods and comparing the results is the most rigorous approach.

References

The Cost-Performance Landscape of 3,6-Dichlorocarbazole in Organic Electronics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of materials for organic electronic devices is a critical decision, balancing performance with economic viability. 3,6-Dichlorocarbazole has emerged as a versatile precursor for a range of high-performance organic semiconductors. This guide provides an objective comparison of its cost-performance against established alternatives, supported by experimental data, to inform material selection for next-generation organic electronics.

Executive Summary

This compound is a key building block in the synthesis of advanced materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), particularly as a core for hole-transporting materials (HTMs). While not typically used in its pristine form as an active layer, its derivatives have demonstrated performance metrics comparable to, and in some cases exceeding, those of the industry-standard materials Spiro-OMeTAD and PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]). The primary advantage of carbazole-based materials lies in their potential for lower synthesis costs and tunable electronic properties through strategic molecular design. This guide will delve into the quantitative performance of 3,6-disubstituted carbazole derivatives and juxtapose them against leading alternatives, providing a clear cost-performance evaluation.

Cost Analysis of this compound and Alternatives

The economic feasibility of a material is a crucial factor in its adoption for large-scale production. This compound serves as an inexpensive foundational molecule for more complex derivatives. The table below presents a snapshot of the market price for this compound and a cost comparison with the widely used hole transport materials, Spiro-OMeTAD and PTAA. It is important to note that while this compound itself is relatively cheap, the synthesis of its derivatives will add to the final material cost. However, even with multi-step synthesis, the final cost of many carbazole-based HTMs can be significantly lower than that of Spiro-OMeTAD.[1]

MaterialSupplier Example(s)Price (USD) per GramPurity
This compound Sigma-Aldrich, TCI America, Chem-Impex~$70 - $120≥96%
Spiro-OMeTAD Various~$170 - $475>99%
PTAA VariousVaries significantly with molecular weight and supplier-

Note: Prices are approximate and can vary based on supplier, purity, and quantity.[2][3][4][5][6]

Performance Comparison in Organic Photovoltaics

Derivatives of this compound have been successfully employed as hole-transporting materials in perovskite solar cells (PSCs), demonstrating high power conversion efficiencies (PCEs). These materials offer high hole mobility and good thermal stability.[7] The following table summarizes the performance of several 3,6-disubstituted carbazole-based HTMs in comparison to the benchmark material, Spiro-OMeTAD.

Hole Transport Material (HTM)Power Conversion Efficiency (PCE) (%)Hole Mobility (μh) (cm²/V·s)Key Features
KZRD (3,6-carbazole derivative) 20.40%Higher than other tested carbazole derivativesD-A structure enhances molecular interaction and passivates perovskite defects.[8]
SGT-405 (three-arm 3,6-carbazole) 14.79%Not specifiedApplied in CH₃NH₃PbI₃-based PSCs.[8]
Br-2PACz (carbazole-based SAM) 19.51%Not specifiedUsed as a self-assembled monolayer, outperforming PEDOT:PSS.[8]
Spiro-OMeTAD (doped) >25%2 x 10⁻⁴High efficiency but requires dopants which can affect long-term stability.[8]
PTAA ~17-21%~1 x 10⁻³Good film formation and high hole mobility.[9][10]

Performance Comparison in Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, 3,6-disubstituted carbazole derivatives have been utilized as host materials and in thermally activated delayed fluorescence (TADF) emitters. Their high triplet energy and good charge-transporting properties are advantageous for achieving high external quantum efficiencies (EQEs).

Carbazole Derivative ApplicationExternal Quantum Efficiency (EQE) (%)Device ColorRole of Carbazole Derivative
3,6-diarylcarbazole (C11) 22.5 cd/A (Current Efficiency)Not SpecifiedHole-Transporting Layer
3,6-di(arylamino)carbazoles (TADF) Not SpecifiedNot SpecifiedTADF Emitters

Note: Direct EQE percentages for specific this compound derivatives in OLEDs are less commonly reported in direct comparative studies against standards like Alq3 or CBP, with literature often focusing on current or power efficiency.[11]

Experimental Methodologies

Synthesis of a Representative 3,6-Disubstituted Carbazole HTM (Illustrative Example):

A common synthetic route to create more complex HTMs from a 3,6-dihalogenated carbazole core involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

  • Reaction Setup: A flame-dried Schlenk flask is charged with the 3,6-dihalocarbazole derivative, an amine-containing compound (the substituent), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., NaOtBu).

  • Solvent: Anhydrous toluene is typically used as the solvent.

  • Reaction Conditions: The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for a specified duration, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield the final HTM.[12]

Fabrication of a Perovskite Solar Cell (General Protocol):

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol).

  • Electron Transport Layer (ETL) Deposition: A layer of an electron-transporting material, such as SnO₂, is deposited onto the ITO substrate via spin-coating and subsequent annealing.

  • Perovskite Layer Deposition: The perovskite precursor solution is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent is often dripped during the spin-coating process to induce crystallization, followed by thermal annealing.

  • Hole Transport Layer (HTL) Deposition: A solution of the HTM (e.g., a 3,6-disubstituted carbazole derivative or Spiro-OMeTAD) in a solvent like chlorobenzene is spin-coated on top of the perovskite layer. For some HTMs like Spiro-OMeTAD, additives such as LiTFSI and tBP are included in the solution.

  • Electrode Deposition: A metal electrode (e.g., gold or silver) is thermally evaporated on top of the HTL to complete the device.

  • Characterization: The current density-voltage (J-V) characteristics of the fabricated solar cell are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine the PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).[12]

Visualizing Cost vs. Performance and Experimental Workflow

To better illustrate the relationships and processes discussed, the following diagrams are provided.

Cost_Performance Low_Cost Low Cost (e.g., this compound Precursor) Medium_Cost Medium Cost (e.g., Carbazole Derivatives, PTAA) Low_Cost->Medium_Cost Moderate_Perf Moderate Performance (~15-20%) Medium_Cost->Moderate_Perf High_Perf High Performance (>20%) Medium_Cost->High_Perf Can achieve High_Cost High Cost (e.g., Spiro-OMeTAD) High_Cost->High_Perf Often yields Very_High_Perf Very High Performance (>25%) High_Cost->Very_High_Perf

Caption: Relationship between material cost and device performance.

Experimental_Workflow start Start: Material Selection sub Substrate Preparation start->sub etl ETL Deposition sub->etl pero Perovskite Layer Formation etl->pero htl HTL Spin-Coating pero->htl electrode Electrode Evaporation htl->electrode encap Device Encapsulation electrode->encap char Characterization (J-V, EQE, etc.) encap->char end End: Performance Data char->end

Caption: Typical workflow for fabricating and testing a perovskite solar cell.

Conclusion

This compound stands as a cost-effective and versatile platform for the development of high-performance materials for organic electronics. Its derivatives have demonstrated the potential to rival and even surpass the performance of expensive, commercially available materials like Spiro-OMeTAD, particularly in the context of perovskite solar cells. While the direct application of this compound is limited, its value as a foundational building block is significant. Future research focused on streamlining the synthesis of its high-performing derivatives will be crucial in further reducing costs and accelerating the commercialization of efficient and stable organic electronic devices. Researchers are encouraged to consider the tunable properties and favorable economics of carbazole-based systems in their material design and selection processes.

References

Safety Operating Guide

Navigating the Safe Disposal of 3,6-Dichlorocarbazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3,6-Dichlorocarbazole, a compound noted for its applications in organic electronics and as a pharmaceutical intermediate. Adherence to these protocols is critical to mitigate risks and ensure regulatory compliance.

Understanding the Hazard Profile

This compound is a halogenated organic compound. Such substances are typically classified as hazardous waste due to their potential for environmental persistence and toxicity. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is known to cause skin and serious eye irritation.[1] Due to its chemical structure, it must be handled with care, preventing its release into the environment.[2]

Quantitative Data Summary

For quick reference, the key identifiers and physical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number5599-71-3[1][3][4]
Molecular FormulaC₁₂H₇Cl₂N[1][3]
Molecular Weight236.1 g/mol [3]
Melting Point204 - 210 °C[3]
AppearanceWhite to light yellow to light orange powder/crystal[3]
GHS HazardCauses skin irritation, Causes serious eye irritation[1]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the necessary steps for the safe disposal of this compound and its contaminated waste. This protocol is based on general best practices for handling chlorinated hazardous waste.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Waste Segregation and Collection

Proper segregation is the first critical step in the disposal process.

  • Solid Waste:

    • Collect pure this compound, contaminated lab materials (e.g., weigh boats, contaminated paper towels, gloves), and any residues in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with chlorinated organic compounds.

  • Liquid Waste:

    • If this compound is in a solvent, it must be collected in a designated halogenated organic solvent waste container.

    • Crucially, do not mix halogenated and non-halogenated solvent waste. This is a common and critical error that can complicate and increase the cost of disposal.

  • Empty Containers:

    • Thoroughly rinse empty containers that held this compound three times with a suitable solvent.

    • The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste. Subsequent rinses may also need to be collected depending on local regulations.

    • Once triple-rinsed, the container can often be disposed of as non-hazardous waste, but labels must be defaced or removed. Always confirm this with your institution's Environmental Health and Safety (EHS) office.

Labeling and Storage

Proper labeling and temporary storage are vital for safety and regulatory compliance.

  • Labeling:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any solvents present.

    • Indicate the approximate percentages of each component.

  • Storage:

    • Keep waste containers securely closed except when adding waste.

    • Store the waste in a designated, well-ventilated satellite accumulation area that is away from ignition sources and incompatible materials.

    • Use secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.

Arranging for Final Disposal

Hazardous waste must be disposed of through a licensed and approved waste disposal facility.

  • Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging the final disposal. They will have established procedures and schedules for waste pickup.

  • Documentation: Complete any required waste manifests or pickup request forms provided by your EHS office. Accurate documentation is a legal requirement.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Collection cluster_2 Final Disposal Path start Generate this compound Waste is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? start->is_liquid is_empty Is it an empty container? start->is_empty solid_waste Collect in Labeled Solid Halogenated Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Halogenated Waste Container is_liquid->liquid_waste Yes rinse Triple-Rinse Container is_empty->rinse Yes store Store in Satellite Accumulation Area solid_waste->store liquid_waste->store collect_rinse Collect First Rinseate as Hazardous Liquid Waste rinse->collect_rinse dispose_non_haz Dispose of Container as Non-Hazardous Waste (Deface Label) rinse->dispose_non_haz collect_rinse->liquid_waste contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Workflow for this compound Waste Disposal.

Disclaimer: This guide provides general procedures. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations. Your EHS office is the definitive resource for compliance in your specific location.

References

Essential Safety and Logistical Information for Handling 3,6-Dichlorocarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of 3,6-Dichlorocarbazole. Adherence to these guidelines is essential to ensure personal safety and environmental protection in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin and serious eye irritation.[1][2][3][4] Due to its properties as a halogenated aromatic compound and its potential for dioxin-like toxicity, stringent personal protective measures are required.[5]

Minimum Required PPE:

PPE CategorySpecificationRationale
Hand Protection Double gloving: Inner layer of disposable nitrile gloves, outer layer of Viton™ or Norfoil™/Silver Shield™ gloves.Provides protection against incidental contact and chemical permeation of halogenated hydrocarbons.[6] Nitrile gloves offer good general resistance but are not recommended for prolonged contact with aromatic or halogenated hydrocarbons.[6] Viton™ is recommended for chlorinated solvents.[6]
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against airborne powder particles and potential splashes, ensuring comprehensive facial coverage.
Respiratory Protection A NIOSH-approved respirator with P100 (particulate) filters. A full-face respirator may be necessary if airborne contaminants cannot be effectively controlled by local ventilation.[7]Essential for handling fine powders to prevent inhalation.
Protective Clothing A chemical-resistant lab coat, disposable chemical-resistant sleeves, and a disposable solid particle protective suit (coverall).Prevents skin contact with the chemical. Cuffs of gloves should be situated over the sleeves of the lab coat.[7]
Footwear Closed-toe, chemical-resistant safety footwear.Protects feet from spills and falling objects.

Operational Plan for Handling this compound

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Designated Work Area in Fume Hood gather_materials 2. Assemble All Necessary Equipment and Reagents prep_area->gather_materials don_ppe 3. Don Full Personal Protective Equipment (PPE) gather_materials->don_ppe weigh 4. Weigh Powder in Fume Hood don_ppe->weigh transfer 5. Carefully Transfer Chemical weigh->transfer conduct_exp 6. Perform Experimental Procedure transfer->conduct_exp decontaminate 7. Decontaminate Glassware and Surfaces conduct_exp->decontaminate segregate_waste 8. Segregate Halogenated Waste decontaminate->segregate_waste doff_ppe 9. Doff PPE in Designated Area segregate_waste->doff_ppe dispose 10. Dispose of Waste via EHS doff_ppe->dispose

Caption: Workflow for Safe Handling of this compound

Experimental Protocol:

  • Preparation:

    • Designate a specific work area within a certified chemical fume hood.

    • Ensure the fume hood has a face velocity between 80-120 linear feet per minute.[3]

    • Cover the work surface with disposable, absorbent bench liners.

    • Assemble all necessary equipment (e.g., spatulas, glassware, weighing containers) and reagents within the fume hood to minimize traffic in and out of the area.

    • Don all required PPE as specified in the table above.

  • Handling:

    • When weighing the solid, perform the task within the fume hood. If the balance cannot be placed inside the hood, tare a sealed container, add the powder to the container inside the hood, and then seal it before moving it to the balance for weighing.[7]

    • Use appropriate tools, such as a chemical-resistant spatula, for transferring the powder.

    • Keep containers of this compound closed whenever possible.[7]

    • Conduct all experimental procedures involving the chemical within the fume hood, keeping the sash at the lowest practical height.

  • Cleanup:

    • Following the procedure, decontaminate all non-disposable equipment and glassware that came into contact with this compound. Rinse with a suitable solvent (e.g., acetone) and collect the rinsate as hazardous waste.[1]

    • Wipe down the work surface with a damp cloth or paper towel, ensuring not to generate dust. Dispose of the cleaning materials as solid hazardous waste.

    • Remove PPE in the designated doffing area, avoiding self-contamination. Disposable PPE should be placed in the solid hazardous waste container.

Disposal Plan

Proper segregation and disposal of waste are critical to prevent environmental contamination. Halogenated organic compounds must be disposed of as hazardous waste and kept separate from non-halogenated waste streams.[1][8]

Waste Segregation and Disposal Procedures:

Waste TypeCollection ContainerDisposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant container specifically for "Halogenated Solid Waste."Place all contaminated solid materials, including disposable PPE (gloves, coveralls, sleeves), bench liners, and cleaning materials, into this container.
Liquid Waste Labeled, sealed, and chemical-resistant container for "Halogenated Liquid Waste."Collect all unused this compound solutions and the initial solvent rinses from cleaning glassware in this container.[1]
Empty Containers Original product container.The first rinse of an empty this compound container must be collected and disposed of as hazardous waste. Subsequent rinses can be managed according to institutional protocols.

Final Disposal:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."

  • Store waste containers in a designated, secure area away from incompatible materials.

  • Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.